Phosphorothioate
Description
Structure
3D Structure
Properties
CAS No. |
15181-41-6 |
|---|---|
Molecular Formula |
O3PS-3 |
Molecular Weight |
111.04 g/mol |
IUPAC Name |
thiophosphate |
InChI |
InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-3 |
InChI Key |
RYYWUUFWQRZTIU-UHFFFAOYSA-K |
SMILES |
[O-]P(=S)([O-])[O-] |
Canonical SMILES |
[O-]P(=S)([O-])[O-] |
Other CAS No. |
15181-41-6 |
Synonyms |
diethyl thiophosphate sodium thiophosphate thiophosphate thiophosphoric acid thiophosphoric acid, trisodium salt |
Origin of Product |
United States |
Foundational & Exploratory
Phosphorothioate Backbone Modification in Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphorothioate (PS) backbone modification is a cornerstone of oligonucleotide therapeutic development, prized for its ability to confer nuclease resistance and enhance the in vivo stability of nucleic acid-based drugs. This modification involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of an oligonucleotide. While this seemingly subtle alteration dramatically increases the therapeutic potential of oligonucleotides by extending their half-life, it also introduces specific physicochemical changes, such as altered thermal stability and the creation of a chiral center at each modified phosphate. This guide provides a comprehensive technical overview of this compound modification, including its synthesis, its impact on oligonucleotide properties, and the experimental protocols used for its characterization.
Introduction to this compound Modification
Oligonucleotides with a natural phosphodiester (PO) backbone are rapidly degraded by cellular nucleases, limiting their therapeutic utility. The this compound modification addresses this limitation by replacing one of the non-bridging oxygen atoms in the phosphate linkage with a sulfur atom, creating a this compound linkage.[1][2][3] This change renders the internucleotide bond significantly more resistant to nuclease activity.[1][2][3][4] PS-modified oligonucleotides are widely used in various therapeutic applications, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[2][3]
The introduction of a sulfur atom increases the hydrophobicity of the oligonucleotide, which can aid in cellular uptake and interaction with cell membranes.[2] Furthermore, PS modifications have been shown to enhance binding to plasma and cellular proteins, which is crucial for avoiding rapid clearance and enabling tissue distribution.[3]
Synthesis of this compound Oligonucleotides
The synthesis of this compound oligonucleotides is typically achieved using automated solid-phase phosphoramidite chemistry.[5] The key difference from the synthesis of unmodified oligonucleotides lies in the oxidation step. Instead of the standard oxidation with an iodine-water solution, a sulfurizing agent is used to introduce the sulfur atom.
The synthesis cycle for incorporating a this compound linkage can be summarized as follows:
-
De-blocking (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by removing the dimethoxytrityl (DMT) group with an acid.
-
Coupling: The next phosphoramidite monomer is coupled to the deprotected 5'-hydroxyl group.
-
Sulfurization: A sulfur-transfer reagent is introduced to convert the newly formed phosphite triester linkage into a this compound triester.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
Commonly used sulfurizing reagents include 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) and phenylacetyl disulfide (PADS).[6][7] PADS, in particular, is widely used in the pharmaceutical industry for the large-scale manufacture of this compound oligonucleotide drugs.[6]
References
- 1. This compound Oligonucleotides [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
The Chirality of Phosphorothioate Linkages: An In-depth Technical Guide to Rp and Sp Isomers for Therapeutic Oligonucleotide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of oligonucleotide-based therapeutics has marked a significant milestone in modern medicine, offering novel treatment modalities for a range of genetic and acquired diseases. A cornerstone of this therapeutic revolution is the chemical modification of the oligonucleotide backbone to enhance stability, cellular uptake, and efficacy. Among the most crucial and widely adopted modifications is the phosphorothioate (PS) linkage, where a non-bridging oxygen atom in the phosphodiester backbone is replaced by a sulfur atom.[1][2] This substitution, while imparting beneficial properties, introduces a chiral center at the phosphorus atom, leading to the formation of two diastereomers: Rp and Sp.[2]
Standard synthesis of this compound oligonucleotides results in a mixture of these diastereomers at each linkage, meaning an oligonucleotide with 'n' PS linkages is a complex mixture of 2n distinct stereoisomers.[3][4] It is now well-established that the stereochemistry of these linkages is not trivial; the Rp and Sp isomers can confer markedly different biological and physicochemical properties to the oligonucleotide.[5][6] Consequently, a thorough understanding and control of this compound chirality are paramount for the rational design and development of safe and effective oligonucleotide drugs.[7]
This technical guide provides a comprehensive overview of the core principles of this compound chirality, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms and workflows.
Core Concepts: The Rp and Sp Diastereomers
The chirality of the this compound linkage arises from the tetrahedral geometry of the phosphorus atom when bonded to four different substituents. The designations 'Rp' and 'Sp' are derived from the Cahn-Ingold-Prelog priority rules, assigning priorities to the atoms attached to the phosphorus center. This stereochemical difference dictates the spatial orientation of the sulfur atom, which in turn significantly influences the oligonucleotide's interactions with its environment.[5]
The differential properties of the Rp and Sp isomers are fundamental to their impact on therapeutic oligonucleotides:
-
Nuclease Resistance: The Sp diastereomer is generally more resistant to degradation by nucleases, particularly 3'-exonucleases.[5][8] This increased stability extends the half-life of the oligonucleotide in biological systems.[1]
-
Thermal Stability of Duplexes: The Rp configuration tends to form more stable duplexes with complementary RNA targets, as reflected by higher melting temperatures (Tm).[5][6] The Sp configuration, in contrast, can be destabilizing.[5]
-
Enzymatic Recognition (RNase H): For antisense oligonucleotides (ASOs) that function via an RNase H-mediated mechanism, the Rp configuration is the preferred substrate for the enzyme.[5][9] RNase H, which cleaves the RNA strand of a DNA:RNA heteroduplex, is crucial for the efficacy of many ASOs.[10]
Quantitative Data Summary
The following tables provide a structured summary of quantitative data comparing the key properties of Rp and Sp this compound diastereomers.
Table 1: Nuclease Resistance
| Isomer Configuration | Nuclease Type | Half-life / Stability | Reference |
| All-Sp | 3'-Exonucleases (Human Plasma) | Highly stable | [11] |
| All-Rp | 3'-Exonucleases (Human Plasma) | Increased resistance compared to phosphodiester, but less stable than all-Sp | [11] |
| 3'-Terminal Sp | 3'-Exonucleases | >300 times slower degradation than 3'-terminal Rp | [8] |
| 3'-Terminal Rp | 3'-Exonucleases | Rapidly degraded compared to 3'-terminal Sp | [8] |
Table 2: Thermal Stability (Melting Temperature, Tm) of Duplexes
| Duplex Type | This compound Configuration | Tm (°C) | ΔTm vs. Phosphodiester (°C) | Reference |
| 15-mer PS-DNA:RNA | Stereorandom | 33.9 | -11.2 | [5] |
| 15-mer PO-DNA:RNA | Unmodified | 45.1 | N/A | [5] |
| 2'-OMe-RNA:DNA | Stereorandom PS | 57.7 | -5.1 | [5] |
| 2'-OMe-RNA:DNA | Unmodified | 62.8 | N/A | [5] |
| PS-DNA/PS-DNA | Stereorandom | Lower Tm than DNA/DNA | Destabilizing | [12][13] |
| [Rp-PS]-DNA/RNA | All-Rp | More stable than PO-DNA/RNA | Stabilizing | [14] |
Signaling Pathways and Mechanisms of Action
RNase H-Mediated Degradation of Target mRNA
A primary mechanism of action for many antisense oligonucleotides is the recruitment of RNase H1 to the DNA:RNA heteroduplex formed between the ASO and its target mRNA. RNase H1 selectively cleaves the RNA strand, leading to the degradation of the target mRNA and subsequent reduction in protein expression. The stereochemistry of the this compound linkages within the ASO plays a critical role in this process, with the Rp configuration being favored for RNase H1 recognition and activity.[5][9]
Structural studies have revealed that the phosphate-binding pocket of RNase H1 makes direct contact with the DNA backbone of the ASO. The Rp-phosphorothioate linkage is sterically favored within this pocket, allowing for optimal positioning of the heteroduplex for cleavage.[15] Specifically, the sulfur atom in the Rp configuration is thought to interact favorably with amino acid residues such as Arginine 179 in the active site.[15]
Experimental Protocols
Stereocontrolled Solid-Phase Synthesis of this compound Oligonucleotides (Oxathiaphospholane Method)
This method allows for the synthesis of stereopure this compound oligonucleotides by using diastereomerically pure nucleoside 3'-O-oxathiaphospholane monomers.
Methodology:
-
Monomer Synthesis:
-
Solid-Phase Synthesis Cycle:
-
Deblocking: Remove the 5'-DMTr protecting group from the solid support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Coupling: Activate the desired diastereomerically pure oxathiaphospholane monomer (e.g., 20 mg) with a 1 M solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.[17]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride/lutidine/THF) to prevent the formation of failure sequences.
-
Repeat the cycle until the desired oligonucleotide length is achieved.
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and remove base and phosphate protecting groups using concentrated aqueous ammonia at 55°C for 4-8 hours.[7]
-
-
Purification:
-
Purify the full-length, stereopure this compound oligonucleotide using high-performance liquid chromatography (HPLC).
-
Analytical Separation of Rp and Sp Diastereomers by HPLC
Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful technique for the analytical separation of this compound diastereomers.
Methodology:
-
Column: C18 reverse-phase column (e.g., Waters C18 µ-Bondapak, 3.9 mm x 300 mm).[15]
-
Mobile Phase A: 100 mM ammonium acetate, pH 6.8.[15]
-
Mobile Phase B: 20% Mobile Phase A, 80% acetonitrile.[15]
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is typically used to elute the oligonucleotides. The specific gradient will depend on the length and sequence of the oligonucleotide.
-
Temperature: Elevated temperatures (e.g., 60°C) can improve peak shape by reducing secondary structures.[17]
-
Detection: UV absorbance at 260 nm.
3'-Exonuclease Degradation Assay
This assay quantitatively assesses the stability of Rp and Sp isomers against nuclease degradation.
Methodology:
-
Enzyme: Snake venom phosphodiesterase (SVPD) or Exonuclease III.[3][18]
-
Substrates: Prepare solutions of the stereopure Rp and Sp this compound oligonucleotides, a stereorandom mixture, and an unmodified phosphodiester control at a known concentration.
-
Reaction Setup:
-
Incubate the oligonucleotide substrates with the 3'-exonuclease in the appropriate reaction buffer (e.g., 66 mM Tris-HCl, pH 8.0, 0.66 mM MgCl2 for Exo III) at 37°C.[3]
-
-
Time Course:
-
Analysis:
-
Analyze the aliquots by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to separate the full-length oligonucleotide from its degradation products.
-
Quantify the amount of full-length oligonucleotide remaining at each time point.
-
Plot the percentage of undigested oligonucleotide versus time to determine the degradation kinetics and calculate the half-life for each isomer.
-
RNase H Cleavage Assay
This assay measures the ability of a this compound ASO to mediate RNase H1 cleavage of a target RNA.
Methodology:
-
Heteroduplex Formation:
-
Anneal the this compound ASO (Rp, Sp, or stereorandom) with a complementary fluorescently-labeled or radiolabeled target RNA in an annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA) by heating to 95°C for 2 minutes and then slowly cooling to room temperature.
-
-
Enzyme Reaction:
-
Time Course and Quenching:
-
Take aliquots at different time points and stop the reaction by adding a loading buffer containing a chelating agent like EDTA.[18]
-
-
Analysis:
-
Separate the cleavage products from the full-length RNA substrate using denaturing PAGE.
-
Visualize and quantify the bands corresponding to the intact RNA and the cleavage products.
-
Calculate the percentage of RNA cleavage at each time point to determine the cleavage efficiency for each ASO isomer.
-
Conclusion
The chirality of this compound linkages is a critical parameter in the design and optimization of therapeutic oligonucleotides. The distinct properties of Rp and Sp diastereomers, particularly their differential nuclease resistance, duplex stability, and interaction with RNase H1, have profound implications for the pharmacokinetics, pharmacodynamics, and overall therapeutic index of these drugs. As the field of oligonucleotide therapeutics continues to advance, the ability to synthesize and analyze stereochemically pure this compound oligonucleotides will become increasingly important. The methodologies and data presented in this guide provide a foundational resource for researchers and drug developers seeking to harness the potential of this compound stereochemistry to create the next generation of precision genetic medicines.
References
- 1. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]
- 2. Synthesis of diastereomerically pure nucleotide phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside alpha-thiotriphosphates, polymerases and the exonuclease III analysis of oligonucleotides containing this compound linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchmap.jp [researchmap.jp]
- 8. Impact of 3'-exonuclease stereoselectivity on the kinetics of this compound oligonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the effect of controlling this compound chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of this compound oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Escherichia coli RNase H Discrimination of DNA this compound Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Assessment and comparison of thermal stability of this compound-DNA, DNA, RNA, 2'-F RNA, and LNA in the context of Phi29 pRNA 3WJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unusual Thermal Stability of RNA/[RP-PS]-DNA/RNA Triplexes Containing a Homopurine DNA Strand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Escherichia coli RNase H Discrimination of DNA this compound Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 17. An efficient alternative to DBU in the oxathiaphospholane (OTP) method for the solid phase synthesis of P-stereodefined this compound analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02833C [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]
The Impact of Phosphorothioate Modifications on Oligonucleotide Stability and Half-Life: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphorothioate (PS) modifications are a cornerstone of oligonucleotide therapeutic development, imparting crucial resistance to nuclease degradation and thereby extending the in vivo half-life of these molecules. This modification, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, fundamentally alters the chemical properties of the oligonucleotide, leading to enhanced stability in biological matrices. This technical guide provides an in-depth analysis of the effects of this compound modifications on oligonucleotide stability and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate key concepts and workflows.
The Chemistry of Enhanced Stability
The fundamental advantage of this compound oligonucleotides lies in their altered backbone chemistry. The substitution of a sulfur atom for a non-bridging oxygen in the phosphodiester linkage creates a this compound linkage. This seemingly minor change has profound effects on the molecule's susceptibility to enzymatic degradation.
Caption: Chemical structures of phosphodiester and this compound linkages.
Nucleases, the enzymes responsible for nucleic acid degradation, have evolved to recognize and hydrolyze the phosphodiester bonds of natural DNA and RNA. The presence of the sulfur atom in the this compound linkage sterically hinders the binding of nucleases and alters the electronic properties of the phosphate group, making it a poor substrate for these enzymes. This inherent resistance to nuclease activity is the primary reason for the enhanced stability and prolonged half-life of this compound-modified oligonucleotides in biological systems.[1]
It is important to note that the introduction of a sulfur atom creates a chiral center at the phosphorus, resulting in two diastereomers: Rp and Sp. These stereoisomers can exhibit different properties, with the Sp isomer generally showing greater resistance to nuclease degradation, while the Rp isomer may form more stable duplexes with target RNA.[1]
Quantitative Impact on Stability and Half-Life
The increased nuclease resistance of this compound oligonucleotides translates directly to a significantly longer half-life in biological fluids and tissues compared to their unmodified counterparts.
In Vitro Stability
In vitro studies using serum are commonly performed to assess the stability of oligonucleotides. Unmodified oligonucleotides are rapidly degraded in serum, often with a half-life of minutes to a few hours. In contrast, fully this compound-modified oligonucleotides exhibit dramatically increased stability.
| Oligonucleotide Type | Matrix | Half-life | Reference(s) |
| Unmodified (Phosphodiester) | Monkey Plasma | ~5 minutes | [2] |
| Unmodified (Phosphodiester) | Human Serum | 1.5 hours | [3] |
| Fully this compound | 10% Fetal Bovine Serum | >72 hours | [4] |
| Fully this compound | Animal Models | 35-50 hours (elimination) | [2] |
In Vivo Pharmacokinetics and Half-Life
Following administration, this compound oligonucleotides exhibit distinct pharmacokinetic profiles characterized by rapid distribution from the plasma to tissues and a much slower elimination phase.
| Parameter | Unmodified Oligonucleotide | This compound Oligonucleotide |
| Plasma Half-life (Initial/Distribution) | Very short (minutes) | 0.5 - 2 hours |
| Plasma Half-life (Terminal/Elimination) | Not applicable due to rapid degradation | 35 - 53 hours |
| Tissue Half-life | Not applicable | Weeks |
In Vivo Half-Life of this compound Oligonucleotides in Various Species and Tissues:
| Species | Tissue/Fluid | Half-life | Reference(s) |
| Monkey | Plasma (elimination) | 35-50 hours | [2] |
| Rat | Plasma (elimination) | ~53 hours | [5] |
| Mouse | Plasma (elimination) | 17 minutes (methylphosphonate) | [2] |
| Rat | Liver | High uptake | [6] |
| Rat | Kidney | High uptake | [6] |
| Mouse | Liver | ~50% degradation in 48 hours | [7] |
| Mouse | Kidney | ~50% degradation in 48 hours | [7] |
Experimental Protocols
In Vitro Nuclease Degradation Assay using Polyacrylamide Gel Electrophoresis (PAGE)
This protocol provides a fundamental method for visually assessing the degradation of oligonucleotides over time in the presence of nucleases.
Materials:
-
This compound-modified oligonucleotide and unmodified control oligonucleotide.
-
Nuclease source (e.g., fetal bovine serum (FBS), human serum, or a specific nuclease).
-
Reaction buffer (e.g., PBS or Tris-HCl).
-
Nuclease-free water.
-
Loading dye (containing a stop solution like EDTA and a denaturant like formamide).
-
Polyacrylamide gel (concentration appropriate for the oligonucleotide size, e.g., 15-20%).
-
TBE or TAE running buffer.
-
Staining agent (e.g., SYBR Gold, GelRed, or methylene blue).
-
Gel imaging system.
Procedure:
-
Reaction Setup: In separate nuclease-free microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (final concentration typically in the µM range), the nuclease source (e.g., 10-50% serum), and reaction buffer to the final volume. Include a "time zero" control where the loading dye is added immediately to stop the reaction.[8]
-
Incubation: Incubate the reaction tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each reaction and add it to a tube containing loading dye to stop the nuclease activity. Store samples at -20°C until analysis.
-
Gel Electrophoresis:
-
Prepare and pre-run a denaturing polyacrylamide gel in 1x TBE or TAE buffer.
-
Heat the samples at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto the gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with an appropriate nucleic acid stain.
-
Visualize the gel using a gel imaging system. Intact oligonucleotides will appear as a distinct band, while degradation products will appear as a smear or bands of lower molecular weight.
-
Caption: Workflow for an in vitro nuclease degradation assay.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Mouse)
This protocol outlines a general methodology for assessing the pharmacokinetic profile of a this compound oligonucleotide in mice.
Materials:
-
This compound-modified oligonucleotide (radiolabeled or with a suitable tag for quantification).
-
Experimental animals (e.g., male CD-1 mice).
-
Administration vehicle (e.g., sterile saline).
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Tissue homogenization equipment.
-
Analytical instrumentation for oligonucleotide quantification (e.g., liquid scintillation counter, HPLC, LC-MS/MS).
Procedure:
-
Dosing: Administer the oligonucleotide to the mice via the desired route (e.g., intravenous, subcutaneous).
-
Sample Collection: At predetermined time points post-administration (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48 hours), collect blood samples via a suitable method (e.g., retro-orbital bleed, tail vein). Euthanize subsets of animals at later time points to collect tissues of interest (e.g., liver, kidney, spleen).
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Tissues: Weigh and homogenize the collected tissues.
-
-
Oligonucleotide Extraction and Quantification:
-
Extract the oligonucleotide from plasma and tissue homogenates using an appropriate method (e.g., proteinase K digestion followed by phenol-chloroform extraction or solid-phase extraction).[9]
-
Quantify the concentration of the intact oligonucleotide and any major metabolites using a validated analytical method.
-
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Mechanism of Action and Biological Consequences
The enhanced stability of this compound oligonucleotides has several important biological consequences that are central to their therapeutic efficacy.
Caption: Cause-and-effect diagram of this compound modifications.
-
Prolonged Target Engagement: The extended half-life allows the oligonucleotide to remain in circulation and in tissues for a longer period, increasing the likelihood and duration of engagement with its target mRNA.
-
Altered Biodistribution: this compound modifications increase the binding of oligonucleotides to plasma proteins, particularly albumin. This increased protein binding reduces their clearance by the kidneys and contributes to their longer circulation time and broader tissue distribution.
-
Improved Therapeutic Efficacy: The combination of enhanced stability and favorable pharmacokinetic properties leads to improved therapeutic efficacy, as a sustained presence of the oligonucleotide is often required to achieve the desired biological effect.
Conclusion
This compound modifications are a critical chemical innovation that has enabled the development of oligonucleotide therapeutics. By conferring resistance to nuclease degradation, these modifications significantly increase the stability and half-life of oligonucleotides, leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for researchers and drug developers working to advance this promising class of medicines.
References
- 1. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2′-O-methyl-modified this compound antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a 14C-labeled this compound oligonucleotide, ISIS 2105, after intradermal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
The Core Principles of Phosphorothioate Chemistry for Nucleic Acid Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles of phosphorothioate (PS) chemistry as applied to nucleic acid analogues. This compound modification, the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of an oligonucleotide, is a cornerstone of therapeutic nucleic acid development. This alteration imparts crucial pharmacological properties, most notably enhanced resistance to nuclease degradation, which significantly prolongs the in vivo half-life of these molecules. This guide will delve into the synthesis, stereochemistry, biophysical properties, and mechanisms of action of this compound oligonucleotides, offering a comprehensive resource for researchers in the field.
Physicochemical Properties of this compound Oligonucleotides
The introduction of this compound linkages into an oligonucleotide backbone induces significant changes in its chemical and physical properties compared to unmodified phosphodiester (PO) oligonucleotides. These changes are pivotal to their therapeutic efficacy.
Nuclease Resistance
This compound oligonucleotides are significantly more resistant to degradation by cellular nucleases than their unmodified counterparts.[1][2] This increased stability is a primary reason for their therapeutic utility.[3] While unmodified oligonucleotides are rapidly degraded, PS-modified analogues exhibit substantially longer half-lives in biological fluids.[4][5]
| Parameter | Phosphodiester (PO) Oligonucleotide | This compound (PS) Oligonucleotide | Reference(s) |
| Half-life in Human Plasma | Minutes | 40-60 hours (first-generation) | [4][6] |
| Nuclease Susceptibility | High | Low | [1][5] |
Duplex Stability (Melting Temperature)
The substitution of oxygen with the larger sulfur atom in the phosphate backbone slightly perturbs the geometry of the sugar-phosphate backbone, leading to a modest decrease in the thermal stability of the duplex formed with a complementary strand. This is observed as a reduction in the melting temperature (Tm). The extent of Tm reduction is generally proportional to the number of PS linkages.[7][8]
| Modification | Tm Reduction per Modification (°C) | Example | Reference(s) |
| This compound (PS) | 0.5 - 1.5 | A 15-mer PS-oligonucleotide duplex with RNA showed a Tm of 33.9°C compared to 45.1°C for the unmodified duplex. | [6][9] |
| Fully PS-modified 12-mer DNA duplex | Total Tm of 49°C | Compared to 68°C for the unmodified duplex. | [7] |
Protein Binding
This compound oligonucleotides exhibit increased binding to a variety of plasma and cellular proteins compared to phosphodiester oligonucleotides.[10] This enhanced protein interaction, particularly with serum albumin, contributes to their prolonged plasma half-life and influences their tissue distribution and cellular uptake.[10][11]
| Protein | Binding Affinity (Kd) of PS-Oligonucleotide | Reference(s) |
| Human Serum Albumin (HSA) | 2 - 10.4 µM | [11] |
| Bovine Serum Albumin (BSA) | 11 - 52 µM | [12] |
Stereochemistry of this compound Linkages
The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphodiester linkage creates a chiral center at the phosphorus atom. This results in two stereoisomers for each PS linkage: the Rp and Sp diastereomers. A typical non-stereospecific synthesis of a PS oligonucleotide with 'n' this compound linkages will result in a mixture of 2n diastereomers. This stereochemical complexity can influence the biological activity, nuclease resistance, and protein binding properties of the oligonucleotide. For instance, all-Rp-PS-oligonucleotides have shown increased resistance to 3'-exonucleases in human plasma.[5]
Synthesis of this compound Oligonucleotides
This compound oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry. The synthesis cycle involves four main steps: detritylation, coupling, sulfurization, and capping.[1][13]
Caption: Solid-phase synthesis cycle for this compound oligonucleotides.
Mechanism of Action of Antisense this compound Oligonucleotides
Antisense oligonucleotides (ASOs) containing a central DNA "gap" flanked by modified nucleotides (gapmers) primarily function through the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA heteroduplex.[14][15][16]
Caption: RNase H-dependent mechanism of action for antisense this compound oligonucleotides.
Cellular Uptake and Trafficking
This compound oligonucleotides primarily enter cells through endocytic pathways.[17][18] Their interaction with cell surface proteins facilitates this uptake. Recent evidence also suggests a role for thiol-mediated uptake.[19][20] Once inside the cell, the ASOs must escape the endosomal compartment to reach their target mRNA in the cytoplasm or nucleus.
Caption: Cellular uptake and intracellular trafficking pathways of this compound oligonucleotides.
Experimental Protocols
Solid-Phase Synthesis of a this compound Oligonucleotide
This protocol outlines the general steps for synthesizing a 20-mer this compound oligonucleotide on an automated DNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.
-
5'-DMT-protected deoxynucleoside phosphoramidites (A, C, G, T).
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)).
-
Sulfurizing reagent (e.g., 0.05 M 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) in acetonitrile).
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole/THF).
-
Oxidation solution (for phosphodiester linkages, if any; e.g., 0.02 M Iodine in THF/Water/Pyridine).
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).
-
Anhydrous acetonitrile.
-
Automated DNA synthesizer.
Procedure:
-
Synthesizer Setup: Load the CPG column, phosphoramidites, and all required reagents onto the DNA synthesizer according to the manufacturer's instructions.
-
Synthesis Cycle: The synthesis is performed in a 3' to 5' direction. The following four steps are repeated for each nucleotide addition: a. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with acetonitrile. b. Coupling: The next phosphoramidite monomer, pre-activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Sulfurization: The newly formed phosphite triester linkage is converted to a this compound triester by treatment with the sulfurizing reagent. d. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants (n-1 mers).
-
Final Detritylation (Optional): The final DMT group can be removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").
-
Cleavage and Deprotection: After the final cycle, the CPG support is transferred to a vial. The oligonucleotide is cleaved from the support, and the nucleobase and phosphate protecting groups are removed by incubation in concentrated aqueous ammonia at 55°C for 8-12 hours.
-
Purification: The crude oligonucleotide solution is filtered to remove the CPG support and then purified, typically by High-Performance Liquid Chromatography (HPLC).
HPLC Purification and Analysis of this compound Oligonucleotides
Due to the presence of diastereomers, the HPLC profile of a PS oligonucleotide often shows a broadened peak or multiple closely eluting peaks compared to a phosphodiester oligonucleotide of the same sequence.[21] Reversed-phase (RP) and ion-exchange (IE) HPLC are common methods for purification and analysis.
Materials:
-
Crude this compound oligonucleotide solution.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column or an ion-exchange column.
-
Mobile Phase A (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0).
-
Mobile Phase B (e.g., Acetonitrile).
Procedure (Reversed-Phase HPLC):
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.
-
Sample Injection: Inject the crude oligonucleotide solution onto the column.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. For a 20-mer, a gradient from 5% to 35% acetonitrile over 30 minutes is a typical starting point.
-
Detection: Monitor the elution profile at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the main product peak(s).
-
Analysis: Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC. The presence of a broadened peak is expected. Purity can be further confirmed by mass spectrometry.
-
Desalting: Pool the pure fractions and desalt using a suitable method (e.g., ethanol precipitation or a desalting cartridge).
Nuclease Resistance Assay
This assay compares the stability of a this compound oligonucleotide to an unmodified phosphodiester oligonucleotide in the presence of nucleases.[1][22]
Materials:
-
This compound oligonucleotide and a corresponding phosphodiester oligonucleotide of the same sequence, 5'-end labeled with 32P or a fluorescent dye.
-
Human serum or a purified nuclease (e.g., snake venom phosphodiesterase).
-
Incubation buffer (e.g., PBS).
-
Gel loading buffer (e.g., 90% formamide, 10 mM EDTA).
-
Polyacrylamide gel (e.g., 20%) containing 7 M urea.
-
TBE buffer.
-
Phosphorimager or fluorescence scanner.
Procedure:
-
Reaction Setup: In separate tubes, mix the labeled oligonucleotide (e.g., to a final concentration of 1 µM) with human serum (e.g., 50% v/v) in the incubation buffer.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each reaction tube and immediately quench the reaction by adding an equal volume of gel loading buffer and placing on ice or freezing.
-
Gel Electrophoresis: Heat the samples at 95°C for 5 minutes, then load them onto the denaturing polyacrylamide gel.
-
Analysis: Run the gel until the tracking dye reaches the bottom. Visualize the gel using a phosphorimager or fluorescence scanner.
-
Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point. The degradation rate and half-life can be calculated by plotting the percentage of intact oligonucleotide versus time.
RNase H Cleavage Assay
This assay determines the ability of a this compound ASO to induce RNase H-mediated cleavage of a target RNA.[23][24][25]
Materials:
-
This compound ASO.
-
Target RNA transcript, labeled with 32P or a fluorescent dye.
-
Recombinant human RNase H1.
-
Annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl).
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
Gel loading buffer.
-
Denaturing polyacrylamide gel.
Procedure:
-
Duplex Formation: Mix the labeled target RNA and the ASO (typically in a 1:2 molar ratio) in annealing buffer. Heat to 90°C for 2 minutes and then allow to cool slowly to room temperature to form the RNA:ASO duplex.
-
Cleavage Reaction: In a reaction tube, combine the pre-formed duplex (e.g., to a final concentration of 50 nM) with the RNase H reaction buffer.
-
Initiation: Initiate the reaction by adding RNase H1 (e.g., to a final concentration of 10 U/mL).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding gel loading buffer containing EDTA.
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualization: Visualize the gel to observe the cleavage products. The efficiency of cleavage can be quantified by measuring the intensity of the cleaved fragments relative to the full-length RNA.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. mdpi.com [mdpi.com]
- 4. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 5. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]
- 6. Nuclease Resistance Design and Protocols [genelink.com]
- 7. NMR investigations of duplex stability of this compound and phosphorodithioate DNA analogues modified in both strands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-phosphodiester oligonucleotide co-polymers: assessment for antisense application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. This compound modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the interactions of chemically-modified therapeutic nucleic acids with plasma proteins using a fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of binding sites, extent of binding, and drug interactions of oligonucleotides with albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Antisense oligonucleotides: a novel Frontier in pharmacological strategy [frontiersin.org]
- 16. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Biological availability and nuclease resistance extend the in vitro activity of a this compound-3'hydroxypropylamine oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, this compound and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake Mechanisms for Phosphorothioate-Modified Oligonucleotides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioate-modified oligonucleotides (PS-ASOs) represent a cornerstone of antisense technology, offering enhanced nuclease resistance and improved pharmacokinetic profiles compared to their unmodified counterparts. A critical determinant of their therapeutic efficacy is their ability to traverse the cell membrane and reach their target RNA within the cytoplasm or nucleus. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of PS-ASOs, focusing on the key pathways, protein interactions, and experimental methodologies used to elucidate these processes. The this compound modification, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, significantly increases protein binding, which is a key factor in their cellular uptake.[1][2]
Core Cellular Uptake Mechanisms
The cellular entry of PS-ASOs is a complex process primarily mediated by endocytosis , a process by which cells internalize molecules by engulfing them. Unlike small molecules that can diffuse across the cell membrane, the size and polyanionic nature of PS-ASOs necessitate active transport mechanisms. The uptake process can be broadly categorized into several key phases: cell surface binding, internalization via endocytic pathways, and intracellular trafficking.
Cell Surface Binding: The Initial Interaction
The journey of a PS-ASO into the cell begins with its interaction with the cell surface. PS-ASOs are known to bind to a wide array of cell surface proteins, a phenomenon largely driven by the this compound backbone. This binding can be considered a form of adsorptive endocytosis. The affinity of PS-ASOs for these proteins is a critical factor influencing their uptake efficiency.
Key Protein Interactions:
Several classes of proteins have been identified as important for PS-ASO binding and subsequent uptake:
-
Scavenger Receptors: This diverse family of receptors is known to bind and internalize a variety of ligands.
-
Asialoglycoprotein Receptor (ASGPR): Highly expressed on hepatocytes, ASGPR is a key receptor for the uptake of galactose/N-acetylgalactosamine (GalNAc)-conjugated ASOs. Unconjugated PS-ASOs are internalized less efficiently by hepatocytes.[1]
-
Epidermal Growth Factor Receptor (EGFR): PS-ASOs have been shown to interact with EGFR on the cell surface, leading to their internalization. This interaction can facilitate the productive uptake of PS-ASOs.[4]
-
Other Cell Surface Proteins: A variety of other cell surface proteins are also believed to contribute to PS-ASO binding, with one study estimating around 200,000 binding sites for PS-ASOs on the surface of K562 cells.[1]
Quantitative Data on Protein Binding:
The binding affinity of PS-ASOs to various proteins is a key parameter in understanding their pharmacokinetics and cellular uptake. The following tables summarize some of the reported binding affinities.
| Plasma Protein | Plasma Concentration (µM) | Binding Affinity (Kd) (µM) |
| Albumin | 600 | 12.7 |
| Alpha-2-Macroglobulin | 6 | 0.05 |
| Cell Surface Receptor | Cell Type | Binding Affinity (Kd) |
| Stabilin-2 (190-HARE isoform) | Recombinant HEK293 cells | ~140 nM |
Internalization: The Endocytic Pathways
Following cell surface binding, PS-ASOs are internalized through various endocytic pathways. The specific pathway utilized can depend on the cell type, the concentration of the ASO, and the specific receptors involved. The primary endocytic routes for PS-ASOs are:
-
Clathrin-Mediated Endocytosis (CME): This is a major pathway for the uptake of many receptor-bound ligands. For PS-ASOs, CME is involved in their internalization via receptors like the stabilins and ASGPR.[1][3] This process involves the formation of clathrin-coated pits that invaginate and pinch off to form clathrin-coated vesicles.
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. While less characterized for PS-ASO uptake, it is another potential route of entry.
-
Macropinocytosis: This is a non-specific process of fluid-phase uptake where large volumes of extracellular fluid are internalized into large vesicles called macropinosomes. At higher concentrations, PS-ASOs can be taken up via this pathway.
A recent study has also proposed thiol-mediated uptake as a mechanism for PS-ASO entry, involving dynamic covalent exchange with cellular thiols and disulfides.[5]
Intracellular Trafficking and Endosomal Escape: The Major Hurdle
Once internalized, PS-ASOs are enclosed within endocytic vesicles and trafficked through a series of intracellular compartments, starting with early endosomes. These mature into late endosomes, which can then fuse with lysosomes. The acidic environment and enzymatic content of lysosomes can lead to the degradation of the ASOs.
A critical and often rate-limiting step for the biological activity of PS-ASOs is their endosomal escape , the process by which they are released from the endo-lysosomal pathway into the cytoplasm or nucleus to reach their target RNA. It is estimated that only a small fraction (1-2%) of internalized ASOs successfully escape the endosomes.[6]
Key Trafficking Proteins:
The movement of PS-ASOs through the endocytic pathway is regulated by a complex machinery of proteins, including:
-
Rab GTPases: These are key regulators of vesicular trafficking.
-
Lysosomal-associated membrane protein 1 (LAMP1): This is a major protein component of the lysosomal membrane.
The following diagram illustrates the general pathway of PS-ASO cellular uptake and trafficking:
Experimental Protocols
A variety of experimental techniques are employed to study the cellular uptake and trafficking of PS-ASOs. Below are detailed methodologies for some of the key experiments.
Quantitative Analysis of PS-ASO Uptake by Fluorescence Microscopy
This method allows for the visualization and quantification of PS-ASO internalization and subcellular localization.
Materials:
-
Fluorescently labeled PS-ASO (e.g., Cy3 or FITC conjugated)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Treatment: Replace the culture medium with fresh medium containing the fluorescently labeled PS-ASO at the desired concentration. Incubate for the desired time points (e.g., 1, 4, 24 hours).
-
Washing: Remove the ASO-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized ASO.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If co-staining for intracellular markers, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Staining: Wash the cells with PBS and then incubate with a nuclear stain for 5-10 minutes.
-
Mounting: Wash the cells again with PBS and mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters for the fluorophores used. Acquire z-stacks to visualize the 3D distribution of the ASO.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity per cell or within specific subcellular compartments (e.g., cytoplasm, nucleus). This can be done by defining regions of interest (ROIs) based on the nuclear stain and cell morphology.
The following diagram outlines the workflow for this experiment:
Quantification of PS-ASO Internalization by Flow Cytometry
Flow cytometry provides a high-throughput method to quantify the total amount of fluorescently labeled PS-ASO associated with a large population of cells.
Materials:
-
Fluorescently labeled PS-ASO
-
Cell culture medium
-
PBS
-
Trypsin or other cell detachment solution
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for sufficient cell numbers for analysis.
-
Treatment: Treat the cells with the fluorescently labeled PS-ASO at various concentrations and for different time points. Include an untreated control.
-
Cell Detachment: After treatment, wash the cells with PBS and detach them using trypsin. Neutralize the trypsin with medium containing serum.
-
Cell Collection: Transfer the cell suspension to flow cytometry tubes and centrifuge to pellet the cells.
-
Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this wash step twice to ensure removal of any non-internalized ASO.
-
Resuspension: Resuspend the final cell pellet in a suitable volume of PBS or flow cytometry buffer.
-
Data Acquisition: Analyze the cells on a flow cytometer, using the appropriate laser and filter settings for the fluorophore. Collect data for a sufficient number of events (e.g., 10,000 cells) for each sample.
-
Data Analysis: Gate the live cell population based on forward and side scatter properties. The mean fluorescence intensity (MFI) of the gated population is then determined, which is proportional to the amount of internalized ASO.
The following diagram illustrates the workflow for this experiment:
Assessing PS-ASO Activity by Measuring Target RNA Knockdown
The ultimate measure of productive cellular uptake is the biological activity of the PS-ASO, which is typically assessed by measuring the knockdown of its target RNA.
Materials:
-
PS-ASO targeting a specific mRNA
-
Control ASO (e.g., a scrambled sequence)
-
Cell culture medium
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene
-
Real-time PCR instrument
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the PS-ASO and control ASO at various concentrations for a specified period (e.g., 24-72 hours).
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, primers for the target gene and a housekeeping gene, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of the target gene in the ASO-treated samples compared to the control-treated samples, normalized to the expression of the housekeeping gene. The ΔΔCt method is commonly used for this analysis.
The following diagram outlines the workflow for this experiment:
Differentiating Endocytic Pathways Using Pharmacological Inhibitors
Pharmacological inhibitors that specifically block certain endocytic pathways can be used to determine the primary route of PS-ASO internalization.
Commonly Used Inhibitors:
| Inhibitor | Target Pathway | Typical Concentration |
| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL |
| Filipin | Caveolae-mediated endocytosis | 1-5 µg/mL |
| Amiloride | Macropinocytosis | 50-100 µM |
Protocol:
-
Pre-treatment with Inhibitors: Pre-incubate the cells with the specific inhibitor for 30-60 minutes before adding the PS-ASO.
-
Co-treatment: Add the fluorescently labeled PS-ASO in the presence of the inhibitor and incubate for the desired time.
-
Analysis: Analyze the cellular uptake of the PS-ASO using fluorescence microscopy or flow cytometry as described in the previous sections.
-
Interpretation: A significant reduction in PS-ASO uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.
Signaling Pathways in PS-ASO Uptake
The binding of PS-ASOs to cell surface receptors can trigger intracellular signaling cascades that influence their subsequent trafficking.
Stabilin Receptor Signaling
While the downstream signaling pathways of stabilin receptors upon PS-ASO binding are not fully elucidated, their endocytosis is known to be clathrin-mediated. The trafficking of PS-ASOs internalized via stabilin-2 has been shown to involve Rab5c for the transition from early to late endosomes.[1]
EGFR Signaling and Endocytosis
The binding of a ligand (like EGF or a PS-ASO) to EGFR induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades. This activation also triggers clathrin-mediated endocytosis of the receptor-ligand complex.
Conclusion
The cellular uptake of this compound-modified oligonucleotides is a multifaceted process orchestrated by a complex interplay of cell surface receptors, endocytic pathways, and intracellular trafficking machinery. A thorough understanding of these mechanisms is paramount for the rational design of more effective antisense therapies with improved cellular delivery and therapeutic efficacy. The experimental approaches outlined in this guide provide a framework for researchers to investigate and dissect the intricate journey of PS-ASOs from the extracellular space to their intracellular targets. Further research into the specific molecular players and signaling events governing endosomal escape will be crucial for overcoming this major hurdle and unlocking the full therapeutic potential of antisense technology.
References
- 1. Receptor-Mediated Uptake of this compound Antisense Oligonucleotides in Different Cell Types of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilin-1 and Stabilin-2 are specific receptors for the cellular internalization of this compound-modified antisense oligonucleotides (ASOs) in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Rab7 Regulates Late Endocytic Trafficking Downstream of Multivesicular Body Biogenesis and Cargo Sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rab7: roles in membrane trafficking and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Phosphorothioates in Antisense Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research and core principles of phosphorothioate (PS) oligonucleotides in antisense technology. This compound modification, the substitution of a non-bridging oxygen with a sulfur atom in the phosphate backbone of an oligonucleotide, is a cornerstone of antisense drug development. This alteration confers critical pharmacological properties, most notably enhanced resistance to nuclease degradation, which significantly prolongs the in vivo half-life of these therapeutic agents.[1][2][3] This guide will delve into the synthesis, mechanisms of action, experimental evaluation, and key quantitative data associated with this compound antisense oligonucleotides.
Synthesis of this compound Oligonucleotides
The chemical synthesis of this compound oligonucleotides is predominantly achieved through automated solid-phase phosphoramidite chemistry.[2] This cyclical process involves four key steps: detritylation, coupling, sulfurization, and capping.
Experimental Protocol: Solid-Phase Synthesis of this compound Oligonucleotides
This protocol outlines the standard steps for solid-phase synthesis of a this compound oligonucleotide on an automated DNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.
-
Nucleoside phosphoramidites with appropriate protecting groups.
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile).
-
Sulfurizing reagent (e.g., 0.05 M 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine/acetonitrile).
-
Capping solution A (acetic anhydride/pyridine/THF) and Capping solution B (16% N-methylimidazole in THF).
-
Oxidizing solution (0.02 M iodine in THF/water/pyridine).
-
Deblocking solution (3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).
-
Acetonitrile (anhydrous).
Procedure:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next nucleoside phosphoramidite in the sequence is activated by the activator solution and then coupled to the 5'-hydroxyl group of the preceding nucleoside on the solid support.
-
Sulfurization: The newly formed phosphite triester linkage is converted to a this compound triester by treatment with the sulfurizing reagent. This step is a critical deviation from the synthesis of natural phosphodiester oligonucleotides, where an oxidation step would occur.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants (n-1mers) in the final product.
-
Iteration: The cycle of detritylation, coupling, sulfurization, and capping is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
-
Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all remaining protecting groups on the nucleobases and the phosphate backbone are removed by incubation with the cleavage and deprotection solution.
-
Purification: The final this compound oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC).
Mechanism of Action
This compound antisense oligonucleotides primarily exert their therapeutic effect by binding to a specific messenger RNA (mRNA) sequence through Watson-Crick base pairing. This binding event can lead to the inhibition of protein expression through several mechanisms, with RNase H-mediated cleavage being the most prominent for many this compound-based antisense drugs.
Once the antisense oligonucleotide (ASO) binds to its target mRNA, the resulting DNA-RNA heteroduplex is recognized by the ubiquitous cellular enzyme RNase H. RNase H then selectively cleaves the RNA strand of the duplex, leading to the degradation of the target mRNA. This prevents the translation of the mRNA into a functional protein, thereby reducing the levels of the disease-causing protein.
Quantitative Data on this compound Oligonucleotides
The following tables summarize key quantitative data that underscore the advantages and characteristics of this compound oligonucleotides.
Nuclease Resistance
A major advantage of the this compound modification is the significant increase in resistance to degradation by cellular nucleases compared to unmodified phosphodiester (PO) oligonucleotides.[4][5]
| Oligonucleotide Type | Biological Medium | Half-life | Reference |
| Phosphodiester (PO) | Fetal Bovine Serum | < 1 hour | [4] |
| This compound (PS) | Fetal Bovine Serum | > 24 hours | [4] |
| Phosphodiester (PO) | Human Serum | ~ 15 minutes | [5] |
| This compound (PS) | Human Serum | > 12 hours | [5] |
Table 1: Comparative Nuclease Resistance of Phosphodiester and this compound Oligonucleotides. This table highlights the dramatically increased stability of this compound-modified oligonucleotides in biological fluids.
Binding Affinity to Target RNA
The introduction of this compound linkages can slightly decrease the thermal stability of the duplex formed with the target RNA, as measured by the melting temperature (Tm). However, this effect is generally modest and does not abrogate the antisense activity.
| Oligonucleotide | Target | Tm (°C) | ΔTm vs. PO (°C) | Reference |
| All-Phosphodiester (PO) | Rabbit β-globin mRNA | 55.8 | - | [6] |
| All-Phosphorothioate (PS) | Rabbit β-globin mRNA | 44.8 | -11.0 | [6] |
| PO/PS Co-polymer (50% PS) | Rabbit β-globin mRNA | 49.8 | -6.0 | [6] |
| PO-ODN | Complementary RNA | 45.0 | - | [7] |
| PS-ODN | Complementary RNA | 34.0 | -11.0 | [7] |
Table 2: Melting Temperatures (Tm) of this compound and Phosphodiester Oligonucleotides. This table illustrates the effect of this compound modification on the binding affinity to a complementary RNA target.
In Vivo Efficacy of Approved this compound Antisense Drugs
The clinical success of several this compound-based antisense drugs validates the utility of this chemical modification in therapeutic applications.
| Drug Name (Trade Name) | Target | Indication | Key Efficacy Outcomes | Reference |
| Nusinersen (Spinraza) | SMN2 pre-mRNA | Spinal Muscular Atrophy (SMA) | Significant improvement in motor function milestones in infantile-onset SMA; stabilization or improvement in motor function in later-onset SMA. | [8][9][10][11][12] |
| Mipomersen (Kynamro) | Apolipoprotein B mRNA | Homozygous Familial Hypercholesterolemia | Significant reduction in LDL-cholesterol levels. |
Table 3: In Vivo Efficacy of Selected Approved this compound Antisense Drugs. This table provides a high-level overview of the clinical efficacy of two prominent this compound-based therapies.
Experimental Protocols for Evaluation
Cellular Uptake Assessment by Fluorescence Microscopy
Visualizing the cellular uptake and subcellular distribution of this compound oligonucleotides is crucial for understanding their mechanism of action.[13]
Protocol:
-
Labeling: Synthesize the this compound oligonucleotide with a fluorescent label (e.g., fluorescein, rhodamine, or a cyanine dye) at the 5' or 3' terminus.
-
Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Treatment: Incubate the cells with the fluorescently labeled this compound oligonucleotide at a desired concentration (e.g., 1-10 µM) in serum-free or complete medium for various time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound oligonucleotide.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Nuclear Staining: Counterstain the cell nuclei with a DNA-binding dye such as Hoechst 33342 or DAPI.
-
Imaging: Acquire images using a fluorescence microscope or a confocal microscope. Use appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Analysis: Analyze the images to determine the extent of cellular uptake and the subcellular localization (e.g., cytoplasm, nucleus, endosomes) of the oligonucleotide.
Assessment of Complement Activation
A known toxicity of this compound oligonucleotides is the activation of the complement system, particularly via the alternative pathway.[14][15][16]
Protocol: In Vitro Complement Activation Assay
-
Serum Preparation: Obtain fresh human or monkey serum and keep it on ice.
-
Incubation: Incubate the this compound oligonucleotide at various concentrations (e.g., 10-100 µg/mL) with the serum at 37°C for a defined period (e.g., 30-60 minutes). Include a positive control (e.g., cobra venom factor) and a negative control (buffer).[17]
-
Detection of Activation Products: Measure the levels of complement activation products, such as C3a, C5a, or the terminal complement complex (SC5b-9), using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis: Alternatively, analyze the cleavage of complement component C3 by Western blotting using an anti-C3 antibody.[17] The appearance of C3 cleavage products indicates complement activation.
-
Data Analysis: Quantify the levels of complement activation products and compare the results for the this compound oligonucleotide-treated samples to the controls to determine the extent of complement activation.
Visualizations of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental workflows and pathways in this compound antisense technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. synoligo.com [synoligo.com]
- 4. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-phosphodiester oligonucleotide co-polymers: assessment for antisense application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Real-world data on the effect of long-term treatment with nusinersen over > 4 years in a cohort of Swiss patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-world analysis of the efficacy and safety of nusinersen in pediatric patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nusinersen efficacy data for 24-month in type 2 and 3 spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real World Evidence SPINRAZA® (nusinersen) Efficacy | HCP [spinrazahcp.com]
- 13. Cellular uptake and subcellular distribution of this compound oligonucleotides into cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of the alternative pathway of complement by a this compound oligonucleotide: potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Complement activation and hemodynamic changes following intravenous administration of this compound oligonucleotides in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Qualitative Analysis of Total Complement Activation by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Biophysical Properties of Phosphorothioate-Modified DNA and RNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic chemical modification of oligonucleotides is a cornerstone of modern therapeutic and research applications. Among the most significant and widely utilized modifications is the substitution of a non-bridging oxygen with a sulfur atom in the phosphate backbone, creating a phosphorothioate (PS) linkage. This alteration confers a range of unique biophysical properties to both DNA and RNA, dramatically enhancing their utility in antisense technology, siRNA applications, and aptamer development. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and visual representations of relevant biological pathways and workflows.
Core Biophysical Properties
The introduction of this compound linkages imparts several critical changes to the biophysical nature of DNA and RNA. These modifications are essential for the efficacy of oligonucleotide-based therapeutics, primarily by increasing their stability and modulating their interactions with biological macromolecules.
Enhanced Nuclease Resistance
A primary advantage of PS modification is the profound increase in resistance to degradation by cellular nucleases.[1][2][3][4][5][6][7] Natural phosphodiester bonds are rapidly cleaved by endonucleases and exonucleases, leading to a short half-life in biological systems. The sulfur-for-oxygen substitution sterically hinders the approach of these enzymes, significantly prolonging the oligonucleotide's integrity and bioavailability.[8] The Sp stereoisomer of the this compound linkage generally exhibits greater resistance to nucleases.[8]
Altered Duplex Stability
The thermal stability of DNA and RNA duplexes is a critical factor in their biological activity. Generally, the inclusion of this compound linkages leads to a decrease in the melting temperature (Tm) of the duplex, indicating a destabilization of the helical structure.[6][9][10][11][12][13][14][15] This destabilization is attributed to the altered charge distribution and geometry of the phosphate backbone. The extent of the Tm reduction is dependent on the number and location of the PS modifications within the sequence, as well as the stereochemistry of the chiral phosphorus center.[6][11]
Table 1: Effect of this compound Modification on Duplex Melting Temperature (Tm)
| Oligonucleotide Type | Modification | Sequence Context | ΔTm per modification (°C) | Reference |
| DNA:DNA | Full PS | 21-mer duplex | ~ -0.5 to -1.0 | [16] |
| DNA:RNA | Full PS | 15-mer duplex | ~ -0.74 | [10] |
| DNA:DNA | Partial PS | 14-mer duplex | Variable, sequence-dependent | [13][15] |
| RNA:DNA | Full PS | 24-mer duplex | Variable, sequence-dependent | [6] |
| DNA:DNA | PS-PO duplexes | 12 to 30-mer | ~ -0.12 kcal/mol (destabilization) | [11] |
Note: ΔTm values are approximate and can vary based on sequence, buffer conditions, and the stereoisomeric purity of the this compound linkages.
Protein Binding Characteristics
This compound-modified oligonucleotides exhibit a significantly increased affinity for a wide range of proteins, including plasma proteins, cell-surface receptors, and intracellular proteins.[16][17][18][19][20][21] This enhanced binding is a double-edged sword. On one hand, it facilitates cellular uptake and tissue distribution.[1][2][22] On the other hand, it can lead to non-specific interactions, potentially causing off-target effects and toxicity.[23] The increased hydrophobicity and altered charge density of the PS backbone are thought to be the primary drivers of this enhanced protein binding.[24]
Table 2: Binding Affinities (Kd) of this compound Oligonucleotides to Proteins
| Oligonucleotide | Protein | Binding Affinity (Kd) | Method | Reference |
| PS ASO | Albumin (human) | 12.7 µM | Fluorescence Polarization | [9] |
| PS ASO | Histidine-rich glycoprotein | 5-50 nM | Fluorescence Polarization | [14] |
| PS ASO | Transferrin | ~µM range | Fluorescence Polarization | [14] |
| S-DNA (dA36) | Ff gene 5 protein | >300-fold higher than unmodified DNA | Circular Dichroism | [25] |
| PS ASO | PC4 | 0.009 to 83 nM (multiple sites) | Not specified | [9] |
| PS ASO | SSBP1 | High affinity (single site) | Not specified | [9] |
| PS ASO | FUS | < 50 nM (two sites) | Not specified | [26] |
Structural Conformation
While the introduction of this compound linkages does lead to localized perturbations in the sugar-phosphate backbone, it does not fundamentally alter the overall helical structure of DNA or RNA. PS-DNA duplexes generally maintain a B-form conformation, and PS-RNA duplexes adopt an A-form helix.[27] However, the chirality of the this compound linkage (Rp and Sp isomers) can influence the local conformation, with the sulfur atom of the Rp isomer being positioned in the major groove and that of the Sp isomer in the minor groove of a B-form DNA duplex.[28] These subtle structural changes can impact protein recognition and the activity of enzymes like RNase H.[29]
Experimental Protocols
Accurate characterization of the biophysical properties of this compound-modified oligonucleotides is crucial for their development and application. The following sections provide detailed methodologies for key experiments.
UV Thermal Melting (Tm) Analysis for Duplex Stability
This protocol is used to determine the melting temperature (Tm) of a DNA or RNA duplex, which is the temperature at which 50% of the duplex has dissociated into single strands.
Methodology:
-
Sample Preparation:
-
Dissolve the this compound-modified oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Prepare samples with equimolar concentrations of the two strands (typically in the range of 1-5 µM).
-
Anneal the duplex by heating the solution to 95°C for 5 minutes and then allowing it to cool slowly to room temperature.[27]
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.[31]
-
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
CD spectroscopy is a powerful technique for studying the secondary structure of nucleic acids. The shape and magnitude of the CD spectrum provide information about the helical conformation (e.g., A-form, B-form, Z-form).
Methodology:
-
Sample Preparation:
-
Prepare oligonucleotide samples in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0) to minimize interference. The concentration is typically in the range of 5-10 µM.
-
For duplex studies, anneal the strands as described in the UV thermal melting protocol.
-
-
Instrumentation:
-
Use a CD spectropolarimeter.
-
-
Data Acquisition:
-
Scan the sample over a wavelength range of approximately 200-320 nm at a controlled temperature.
-
Record the CD signal in millidegrees.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
-
-
Data Analysis:
-
The resulting spectrum is characteristic of the oligonucleotide's conformation. A positive band around 260-280 nm and a negative band around 240-250 nm are characteristic of B-form DNA. A-form RNA duplexes typically show a strong positive band around 260 nm and a negative band around 210 nm.
-
Nuclease Resistance Assay
This assay evaluates the stability of this compound-modified oligonucleotides in the presence of nucleases.
Methodology:
-
Oligonucleotide Labeling:
-
End-label the oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag to enable visualization.
-
-
Nuclease Digestion:
-
Incubate the labeled oligonucleotide with a nuclease solution (e.g., snake venom phosphodiesterase for exonuclease activity, or serum-containing medium for a more biologically relevant assessment) at 37°C.
-
Take aliquots of the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding a quenching solution (e.g., EDTA and formamide).
-
-
Analysis:
-
Separate the digestion products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands using autoradiography (for ³²P) or fluorescence imaging.
-
-
Quantification:
-
Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation. A slower disappearance of the full-length band indicates higher nuclease resistance.
-
Electrophoretic Mobility Shift Assay (EMSA) for Protein Binding
EMSA, or gel shift assay, is used to detect and characterize the binding of proteins to nucleic acids.
Methodology:
-
Probe Preparation:
-
Binding Reaction:
-
Electrophoresis:
-
Load the reaction mixtures onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complex.[32]
-
-
Detection:
-
Visualize the bands by autoradiography, chemiluminescence, or fluorescence imaging, depending on the label used.
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-oligonucleotide complex.
-
-
Competition Assay (for specificity):
-
To confirm the specificity of the interaction, perform competition reactions by adding an excess of unlabeled specific competitor (the same oligonucleotide sequence) or a non-specific competitor (an unrelated sequence) to the binding reaction. A decrease in the intensity of the shifted band in the presence of the specific competitor confirms binding specificity.
-
RNase H Activation Assay
This assay is crucial for evaluating antisense oligonucleotides that are designed to mediate the degradation of a target RNA molecule via RNase H.
Methodology:
-
Substrate Preparation:
-
Prepare a target RNA molecule, which can be chemically synthesized or in vitro transcribed. The RNA is typically labeled (e.g., with a 5'-fluorescent tag) for detection.[30]
-
Anneal the labeled RNA with the this compound-modified antisense oligonucleotide in an appropriate buffer to form a DNA:RNA heteroduplex.[30]
-
-
Enzymatic Reaction:
-
Analysis of Cleavage Products:
-
Separate the RNA fragments using denaturing PAGE.
-
Visualize and quantify the amount of full-length RNA remaining and the cleavage products at each time point using a fluorescence imager.
-
-
Data Interpretation:
-
The rate of disappearance of the full-length RNA and the appearance of cleavage products indicate the efficiency of the antisense oligonucleotide in mediating RNase H activity.
-
Visualizing a Key Workflow and Signaling Pathway
The following diagrams, created using the DOT language, illustrate important processes involving this compound-modified oligonucleotides.
Cellular Uptake of this compound Antisense Oligonucleotides
Caption: Cellular uptake and trafficking of a this compound antisense oligonucleotide (ASO).
This compound Oligonucleotide-Induced Complement Activation
Caption: Activation of the alternative complement pathway by this compound oligonucleotides.
Conclusion
The unique biophysical properties conferred by this compound modification are fundamental to the success of oligonucleotide-based therapeutics. The enhanced nuclease resistance, although coupled with a modest decrease in duplex stability, dramatically increases their in vivo half-life. The increased affinity for proteins, while a potential source of off-target effects, is also critical for their cellular uptake and distribution. A thorough understanding and careful characterization of these properties, using the experimental approaches detailed in this guide, are essential for the rational design of safe and effective this compound-modified DNA and RNA molecules for research and drug development.
References
- 1. Cellular Uptake and Intracellular Trafficking of Antisense and siRNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. NMR investigations of duplex stability of this compound and phosphorodithioate DNA analogues modified in both strands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Developing predictive hybridization models for this compound oligonucleotides using high-resolution melting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA-Protein Interactions/Band Shift Assay Protocols [protocol-online.org]
- 14. Characterization of the interactions of chemically-modified therapeutic nucleic acids with plasma proteins using a fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ulab360.com [ulab360.com]
- 16. biorxiv.org [biorxiv.org]
- 17. This compound modified oligonucleotide-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of the alternative pathway of complement by a this compound oligonucleotide: potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. licorbio.com [licorbio.com]
- 21. biosyn.com [biosyn.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The high binding affinity of this compound-modified oligomers for Ff gene 5 protein is moderated by the addition of C-5 propyne or 2′-O-methyl modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 28. This compound Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. academic.oup.com [academic.oup.com]
- 31. agilent.com [agilent.com]
- 32. labs.pbrc.edu [labs.pbrc.edu]
The Impact of Phosphorothioate Modification on Nucleic Acid Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of nucleic acid therapeutics and research, chemical modifications are paramount for overcoming the inherent limitations of natural DNA and RNA, such as their susceptibility to nuclease degradation. Among the most fundamental and widely adopted of these modifications is the phosphorothioate (PS) linkage. This alteration, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, imparts critical pharmacological properties.[1][2][3] This simple substitution dramatically enhances nuclease resistance, a crucial factor for the in vivo stability and therapeutic efficacy of oligonucleotides.[1][4]
The introduction of a this compound linkage creates a chiral center at the phosphorus atom, resulting in two stereoisomers: Rₚ and Sₚ.[1] Standard synthesis protocols yield a stereo-random mixture of these diastereomers, each of which can confer different properties to the nucleic acid polymer.[3] This guide provides a comprehensive technical overview of the structural and functional consequences of this compound modification, with a focus on quantitative data, detailed experimental methodologies, and the logical relationships governing its effects.
Structural and Thermodynamic Impact of this compound Modification
The replacement of a phosphodiester with a this compound linkage induces significant, albeit localized, changes to the nucleic acid backbone, which in turn affect the overall structure and stability of the duplex.
Chirality and Backbone Conformation
The sulfur substitution creates a chiral center at the phosphorus atom.[1] The resulting Rₚ and Sₚ diastereomers can have distinct impacts on structure and function. For instance, the Sₚ stereoisomer generally confers greater nuclease stability, while duplexes containing Rₚ linkages may be better substrates for enzymes like RNase H.[5]
While single PS substitutions have marginal effects on ordered DNA/RNA duplexes, they can cause substantial conformational changes in more flexible single-stranded DNA and RNA.[6] Studies have shown that PS-modified nucleic acids can shift between high and low twist states, which may influence target recognition and protein interactions.[6] X-ray crystallography of a PS-modified DNA hexamer revealed a B-DNA conformation, but with flexibility manifested by the backbone alternating between B-I (trans/gauche-) and B-II (gauche-/trans) states.[7] This highlights an often-overlooked component of flexibility in the DNA double helix.[7]
Duplex Stability (Melting Temperature)
A well-documented consequence of PS modification is the destabilization of the nucleic acid duplex, leading to a lower melting temperature (Tₘ). This is a critical consideration in the design of antisense oligonucleotides (ASOs) and other hybridization-based technologies. The effect is additive, with each PS linkage contributing to the overall decrease in stability.
Table 1: Quantitative Impact of this compound Modification on Duplex Melting Temperature (Tₘ)
| Modification Context | Tₘ Change per PS Modification (°C) | Oligonucleotide Type | Reference Duplex | Notes |
| General DNA:RNA Duplex | -0.5 to -1.0 | DNA | RNA | The destabilizing effect is a general observation for ASO applications. |
| Fully PS-modified 15-mer DNA | -0.75 (average) | DNA | RNA | Compared a phosphodiester 15-mer (Tₘ = 45.1°C) with a fully this compound version (Tₘ = 33.9°C). |
| DNA:DNA Duplex | -1.0 to -3.0 | DNA | DNA | The destabilization can be more pronounced in DNA:DNA duplexes. |
| 2'-O-Me-RNA:DNA Duplex | ~ -0.3 | 2'-O-Methyl RNA | DNA | The stabilizing effect of the 2'-O-Methyl modification helps to counteract the destabilization from the PS bond. |
Note: Tₘ values are highly dependent on sequence, salt concentration, and buffer conditions. The values presented are illustrative of the general trend.
Enhanced Nuclease Resistance
The primary advantage of this compound modification is the profound increase in resistance to degradation by cellular nucleases.[1][5][8] Unmodified oligonucleotides have a half-life of mere minutes in plasma, whereas PS modification can extend this to hours or even days.[9] This enhanced stability is essential for therapeutic applications, allowing the oligonucleotide to reach its target tissue and exert its biological effect.
The mechanism of resistance stems from the altered charge distribution and steric bulk of the sulfur atom, which makes the phosphodiester bond a poor substrate for many nucleases. It is particularly effective against 3'-exonucleases, which are the predominant source of nucleolytic activity in serum.[8]
Table 2: Nuclease Resistance of this compound vs. Phosphodiester Oligonucleotides
| Oligonucleotide Type | Backbone | Half-life in Serum/Plasma | Key Findings |
| Unmodified DNA | Phosphodiester (PO) | Minutes | Rapidly degraded, primarily by 3'-exonucleases.[8] |
| Fully Modified DNA | This compound (PS) | Hours to Days | The PS backbone significantly extends the half-life in plasma.[9] |
| End-Capped DNA (3' and 5') | PS linkages at termini | Significantly Increased | Placing at least 3 PS bonds at the 3' and 5' ends effectively inhibits exonuclease degradation.[8] |
Interactions with Proteins
This compound modification increases the hydrophobicity of the nucleic acid backbone, leading to enhanced, often non-specific, binding to a wide range of proteins.[1][10] This property is a double-edged sword. On one hand, it facilitates cellular uptake and tissue distribution.[1] On the other, it can lead to off-target effects and toxicity.[4]
A critical and beneficial interaction is with RNase H1, an enzyme that specifically cleaves the RNA strand of a DNA:RNA heteroduplex. This is the primary mechanism of action for many antisense oligonucleotides.[3] The DNA "gap" of a gapmer ASO must be able to recruit RNase H for activity. While PS modifications are compatible with RNase H activity, the stereochemistry can play a role, with the Rₚ isomer often being the preferred substrate.[6][11]
Key Experimental Protocols
Solid-Phase Synthesis of this compound Oligonucleotides
PS-modified oligonucleotides are manufactured via an automated solid-phase synthesis process involving a repeated four-reaction cycle.
Methodology:
-
Detritylation: The 5'-hydroxyl protecting group (typically dimethoxytrityl, DMT) of the nucleotide bound to the solid support is removed using a mild acid.
-
Coupling: The next phosphoramidite monomer, activated by a catalyst like tetrazole, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Sulfurization: The newly formed trivalent phosphite triester linkage is converted to a stable pentavalent this compound triester. This is the key step that differs from standard phosphodiester synthesis.
-
Reagent: A sulfurizing agent, such as 3-Amino-1,2,4-dithiazole-5-thione (Xanthane Hydride), is used instead of an oxidizing agent (e.g., iodine/water).
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of (n-1) deletion impurities in subsequent cycles. Interestingly, byproducts of some sulfurization reagents can act as in-situ capping agents, potentially allowing for a more efficient 3-step cycle.[12][13][14]
-
Cleavage and Deprotection: After the final cycle, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphate backbone are removed, typically using aqueous ammonia.
Nuclease Stability Assay
This assay is used to quantify the increased resistance of PS-modified oligonucleotides to enzymatic degradation.
Methodology:
-
Sample Preparation: Incubate a known concentration of the PS-oligonucleotide and a control phosphodiester oligonucleotide in a solution containing nucleases (e.g., fetal bovine serum or a specific exonuclease).
-
Time Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and quench the enzymatic activity (e.g., by heating or adding a chelating agent like EDTA).
-
Analysis: Analyze the samples using a separation technique that can resolve the full-length oligonucleotide from its degradation products.
-
Method A: HPLC: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is commonly used. The amount of full-length oligonucleotide remaining at each time point is quantified by measuring the area of the corresponding peak in the chromatogram.
-
Method B: Gel Electrophoresis: Denaturing polyacrylamide gel electrophoresis (PAGE) can also be used. The oligonucleotide is often radiolabeled (e.g., with ³²P) to allow for visualization and quantification of the bands corresponding to the full-length and degraded products.
-
-
Data Interpretation: Plot the percentage of intact oligonucleotide remaining versus time to determine the half-life (t₁/₂) of each oligonucleotide under the assay conditions.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the overall conformation of nucleic acids in solution. It is particularly useful for determining whether a DNA duplex adopts a B-form, A-form, or Z-form helix.
Methodology:
-
Sample Preparation: Prepare a solution of the oligonucleotide (typically 0.1 mg/mL) in a suitable buffer (e.g., phosphate buffer with NaCl).[15] Ensure the buffer itself is CD-transparent in the desired wavelength range. Filter the sample to remove any aggregates.[15]
-
Blank Measurement: Record a spectrum of the buffer alone in a quartz cuvette (typically 1-mm pathlength) to use as a baseline.[16]
-
Sample Measurement: Record the CD spectrum of the oligonucleotide solution over the appropriate wavelength range (e.g., 190-320 nm for nucleic acids).
-
Data Processing: Subtract the buffer baseline spectrum from the sample spectrum. Convert the raw data (millidegrees) to molar ellipticity to allow for comparison between different samples.
-
Spectral Interpretation:
-
B-form DNA: Characterized by a positive peak around 275 nm and a negative peak around 245 nm.
-
A-form RNA or DNA:RNA hybrid: Shows a dominant positive peak around 260 nm and a strong negative peak near 210 nm.
-
PS modification typically does not change the overall helical form (e.g., B-form DNA remains B-form), but it can cause subtle changes in the CD spectrum, reflecting minor alterations in helical parameters.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is uniquely suited for studying the phosphate backbone of nucleic acids. It provides direct information about the chemical environment of each phosphorus atom.
Methodology:
-
Sample Preparation: Dissolve the oligonucleotide sample in a suitable NMR buffer (e.g., a phosphate-free buffer in D₂O). The concentration needed is typically higher than for CD or UV spectroscopy.
-
Data Acquisition: Acquire the ³¹P NMR spectrum, usually with ¹H decoupling to simplify the spectrum by removing ¹H-³¹P coupling.[17]
-
Spectral Interpretation:
-
Phosphodiester (PO) Linkages: Typically resonate in a narrow chemical shift range around 0 ppm.
-
This compound (PS) Linkages: Resonate in a distinct, downfield region around 55-60 ppm.
-
Diastereomers: The Rₚ and Sₚ diastereomers of a PS linkage often have slightly different ³¹P chemical shifts, which can sometimes lead to peak broadening or the appearance of resolved signals for each stereoisomer. This makes ³¹P NMR a valuable tool for assessing the diastereomeric purity of stereodefined PS-oligonucleotides.
-
Signaling Pathway and Logical Relationships
Mechanism of Action: RNase H-Mediated Target Reduction
A primary application of PS-modified DNA is in antisense oligonucleotides that function via an RNase H-dependent mechanism.
Logical Cascade of this compound Modification Effects
The initial chemical change of replacing an oxygen with a sulfur atom sets off a cascade of effects that ultimately determine the biological activity and therapeutic utility of the modified nucleic acid.
Conclusion
The this compound modification is a foundational technology in the field of nucleic acid research and therapeutics. By replacing a single non-bridging oxygen with sulfur, the PS linkage provides a critical enhancement in nuclease resistance, extending the biological lifetime of oligonucleotides from minutes to hours. While this modification comes with trade-offs, namely a modest decrease in duplex stability and an increase in non-specific protein binding, these factors can be managed through intelligent design, such as the use of gapmer constructs and the combination with other chemical modifications. A thorough understanding of the structural, thermodynamic, and biological consequences of PS modification, as outlined in this guide, is essential for the rational design and successful development of next-generation nucleic acid-based drugs and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA this compound modification—a new multi-functional epigenetic system in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Oligonucleotides [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. synoligo.com [synoligo.com]
- 6. RNase H mediated cleavage of RNA by cyclohexene nucleic acid (CeNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. idtdna.com [idtdna.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, this compound and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-Phase Synthesis of this compound Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Solid-Phase Synthesis of this compound Oligonucleotides Using Sulfurization Byproducts for in Situ Capping. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 16. Circular Dichroism (CD) [protocols.io]
- 17. 31Phosphorus NMR [chem.ch.huji.ac.il]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Phosphorothioate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioate oligonucleotides (PS-oligos) are synthetic analogs of natural nucleic acids where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom. This modification confers significant resistance to nuclease degradation, a critical property for their use as therapeutic agents, including antisense oligonucleotides and siRNAs. The solid-phase phosphoramidite method is the gold standard for the automated synthesis of these molecules, offering high coupling efficiency and adaptability.[1][2] This document provides detailed protocols and application notes for the solid-phase synthesis of this compound oligonucleotides.
Principle of Solid-Phase Synthesis
The synthesis of this compound oligonucleotides is a cyclic process performed on a solid support, typically controlled pore glass (CPG) or polystyrene.[3] The oligonucleotide chain is elongated in the 3' to 5' direction through a series of repeated chemical reactions. The key distinction in the synthesis of PS-oligos compared to natural phosphodiester oligonucleotides is the replacement of the oxidation step with a sulfurization step.[2][3] The typical four-step cycle consists of:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Reaction of the free 5'-hydroxyl group with a nucleoside phosphoramidite monomer activated by a catalyst.
-
Sulfurization: Conversion of the unstable phosphite triester linkage to a more stable this compound triester using a sulfur-transfer reagent.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences (n-1 mers).[4]
Recent studies have shown that byproducts of some sulfurization reagents can act as in-situ capping agents, potentially allowing for a simplified three-step cycle (detritylation, coupling, sulfurization) that can increase yield and reduce solvent consumption.[4][5]
Key Reagents and Equipment
Successful synthesis of high-quality this compound oligonucleotides requires high-purity reagents and a reliable automated DNA/RNA synthesizer.
Solid Supports: Controlled Pore Glass (CPG) or polystyrene beads functionalized with the initial nucleoside.
Phosphoramidites: 2-cyanoethyl phosphoramidites of dA, dC, dG, and T with appropriate exocyclic amine protecting groups (e.g., benzoyl for A, acetyl or isobutyryl for C, isobutyryl for G).[6]
Activator: 1H-Tetrazole or a non-explosive alternative is commonly used to activate the phosphoramidite.[6]
Sulfurizing Reagents: A variety of sulfur-transfer reagents are available, each with distinct properties. Common examples include Phenylacetyl disulfide (PADS), 3-amino-1,2,4-dithiazole-5-thione (ADTT, Xanthane Hydride), 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent), and 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT).[7][8]
Capping Reagents: A mixture of acetic anhydride and N-methylimidazole.[8]
Cleavage and Deprotection Solutions: Concentrated ammonium hydroxide is typically used for cleavage from the solid support and removal of protecting groups.[9][10] For sensitive modifications, milder deprotection schemes may be necessary.[3]
Experimental Protocols
Protocol 1: Standard Solid-Phase Synthesis of a 20-mer this compound Oligonucleotide
This protocol outlines the automated synthesis of a 20-mer this compound DNA oligonucleotide on a 1 µmole scale.
1. Synthesis Cycle:
The following steps are repeated for each nucleotide addition.
-
Detritylation:
-
Reagent: 3% Dichloroacetic acid (DCA) in toluene.[8]
-
Time: 60 seconds.
-
Wash: Acetonitrile.
-
-
Coupling:
-
Sulfurization:
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Time: 30 seconds.
-
Wash: Acetonitrile.
-
2. Cleavage and Deprotection:
-
After the final synthesis cycle, the solid support is treated with concentrated ammonium hydroxide at 55°C for 12-16 hours.[11] This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups.[10]
-
For oligonucleotides synthesized "DMT-on" to aid in purification, the final detritylation step is omitted. The DMT group can be removed post-purification with 80% acetic acid in water.[3]
3. Purification:
-
The crude oligonucleotide solution is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange chromatography (AEX).[12][13] Desalting is sufficient for some applications with shorter oligonucleotides.[10]
Protocol 2: Alternative Sulfurization using Phenylacetyl Disulfide (PADS)
This protocol highlights the use of PADS as the sulfurizing agent.
-
Sulfurization Step:
Quantitative Data Summary
The efficiency of this compound oligonucleotide synthesis is dependent on the choice of reagents and reaction conditions. The following tables summarize key quantitative data from the literature.
| Sulfurizing Reagent | Concentration & Solvent | Reaction Time | Sulfurization Efficiency | Reference |
| DDTT | 0.05 M in Pyridine/Acetonitrile | 30 seconds | >96% | [7] |
| PADS ("Aged") | 0.2 M in Acetonitrile/3-Picoline | 2 minutes | >99.9% | [8] |
| Beaucage Reagent | Not specified | Not specified | Not specified | |
| Xanthane Hydride | Not specified | Not specified | Not specified | |
| Bis(arylsulfonyl)disulfides | 0.2 M in Dichloromethane/Pyridine or Acetonitrile/Pyridine | 1-2 minutes | Comparable to phosphodiester synthesis | [2] |
| Synthesis Cycle Comparison | Number of Reactions (for 20-mer) | Relative Yield | Relative Purity | Reference |
| 4-Step Cycle (with Ac₂O capping) | ~80 | Baseline | High | [4] |
| 3-Step Cycle (in-situ capping) | ~60 | Higher | Comparable or Higher | [4][5] |
Visualizations
Caption: Overall workflow for solid-phase synthesis of this compound oligonucleotides.
Caption: The four-step chemical reaction cycle for this compound oligonucleotide synthesis.
Analysis and Quality Control
The final product should be analyzed to assess its purity and integrity. Common analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the full-length product and identify any impurities.
-
Capillary Electrophoresis (CE): To determine the purity and assess the presence of n-1 and other deletion mutants.[13]
-
Ion-Exchange Chromatography: Can be used to separate the desired this compound oligonucleotide from phosphodiester failure sequences.[14]
The presence of diastereomers due to the chiral phosphorus center in PS-oligos can lead to peak broadening in chromatographic analyses.[13]
Conclusion
The solid-phase synthesis of this compound oligonucleotides is a well-established and robust methodology crucial for the development of nucleic acid-based therapeutics. Careful selection of sulfurizing reagents and optimization of reaction conditions are paramount to achieving high yield and purity. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field. Continuous advancements, such as the development of more efficient sulfurizing reagents and simplified synthesis cycles, are further enhancing the manufacturing of these important molecules.
References
- 1. This compound oligonucleotides: chemistry, purification, analysis, scale-up and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Solid-Phase Synthesis of this compound Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Solid-Phase Synthesis of this compound Oligonucleotides Using Sulfurization Byproducts for in Situ Capping. | Semantic Scholar [semanticscholar.org]
- 6. CA2561741C - Processes and reagents for oligonucleotide synthesis and purification - Google Patents [patents.google.com]
- 7. glenresearch.com [glenresearch.com]
- 8. organica1.org [organica1.org]
- 9. academic.oup.com [academic.oup.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. waters.com [waters.com]
- 14. academic.oup.com [academic.oup.com]
Methods for Introducing Phosphorothioate Linkages During Oligonucleotide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioate (PS) linkages, where a non-bridging oxygen atom in the phosphate backbone of an oligonucleotide is replaced by a sulfur atom, are a cornerstone of therapeutic oligonucleotide development. This modification confers significant nuclease resistance, a critical attribute for in vivo applications, while generally maintaining the ability to hybridize to target nucleic acid sequences. The introduction of PS linkages is typically achieved during automated solid-phase synthesis by replacing the standard oxidation step with a sulfurization step. This document provides detailed application notes and protocols for the most common methods of introducing this compound linkages, as well as a method for the synthesis of phosphorodithioate linkages.
Methods for this compound Linkage Synthesis
The synthesis of this compound oligonucleotides is most commonly accomplished using the phosphoramidite method on a solid support. The key step is the conversion of the unstable phosphite triester intermediate to a stable this compound triester. This is achieved using a sulfur-transfer reagent. Several such reagents are commercially available, each with its own advantages and disadvantages in terms of efficiency, stability, and cost.
Key Sulfurizing Reagents:
-
Phenylacetyl Disulfide (PADS): A widely used reagent in large-scale synthesis due to its efficiency and cost-effectiveness. A peculiar feature of PADS is that its solutions require an "aging" period to become maximally effective.[1][2]
-
3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent): One of the first highly efficient sulfurizing reagents developed. It is known for its fast reaction times but has limited stability in solution on an automated synthesizer.[3][4]
-
3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT): Also known as Sulfurizing Reagent II, DDTT is a highly efficient and stable sulfurizing agent, making it suitable for both DNA and RNA synthesis.[3][5]
-
Diethyldithiocarbonate Disulfide (DDD): A less common but effective and inexpensive sulfurizing reagent.[6]
The choice of sulfurizing reagent can impact the final purity of the oligonucleotide, particularly the level of residual phosphodiester (P=O) linkages. The efficiency of the sulfurization step is therefore a critical parameter.
Quantitative Comparison of Common Sulfurizing Reagents
The following table summarizes the key quantitative parameters for the most widely used sulfurizing reagents. This data is compiled from various sources to provide a comparative overview.
| Parameter | Phenylacetyl Disulfide (PADS) | Beaucage Reagent | 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) |
| Step-wise Sulfurization Efficiency | >99.9% (with "aged" solution)[1][2] | >99%[7] | >99% |
| Typical Concentration | 0.2 M[1][2] | 0.05 M[3][7] | 0.05 M for DNA and RNA[4][5] |
| Solvent System | Acetonitrile/3-picoline (1:1, v/v) or Acetonitrile/pyridine (1:1, v/v)[1][2] | Acetonitrile[7] | Acetonitrile or Acetonitrile/Pyridine |
| Reaction Time (DNA Synthesis) | 60 - 120 seconds[8] | 30 - 240 seconds[3] | 60 seconds[4] |
| Reaction Time (RNA Synthesis) | 3 minutes[9] | Can be sluggish; longer times required[4] | Up to 6 minutes[4] |
| Solution Stability | Solution "ages" to become more effective; stable for over a month at room temperature[1] | Limited stability on synthesizer[3][4] | Stable in solution for over 6 months[5] |
| Key Advantage | Cost-effective for large-scale synthesis, high efficiency with aged solution.[8] | Fast reaction kinetics. | High efficiency and excellent stability in solution.[5] |
| Key Disadvantage | Requires an "aging" period for optimal performance.[2] | Poor stability on the synthesizer, can precipitate.[4] | Higher cost compared to some other reagents. |
Experimental Protocols
Protocol 1: this compound Oligonucleotide Synthesis using Phenylacetyl Disulfide (PADS)
This protocol is adapted for use on a standard automated DNA/RNA synthesizer.
Materials:
-
DNA or RNA phosphoramidites (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M DCI in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Capping solutions (e.g., Acetic Anhydride/2,6-Lutidine/THF and N-Methylimidazole/THF)
-
Sulfurization Reagent: 0.2 M PADS in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline or pyridine. Note: The PADS solution should be prepared at least 24-48 hours prior to use and stored at room temperature to "age".[2]
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Solid support functionalized with the initial nucleoside
Automated Synthesis Cycle:
The standard phosphoramidite synthesis cycle is modified by replacing the oxidation step with the PADS sulfurization step.
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with deblocking solution.
-
Coupling: Addition of the phosphoramidite and activator to the support-bound oligonucleotide.
-
Sulfurization: Delivery of the 0.2 M "aged" PADS solution to the column. Allow a reaction time of 60-120 seconds.[8]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups.
-
Wash: Acetonitrile wash between each step.
Repeat this cycle for each subsequent monomer addition.
Post-synthesis Processing:
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the protecting groups using concentrated ammonium hydroxide at elevated temperature (e.g., 55°C for 8-12 hours).
-
Purification: Purify the crude oligonucleotide using methods such as HPLC or gel electrophoresis.[10][11]
-
Analysis: Analyze the final product by mass spectrometry and HPLC to confirm purity and identity.[10][12]
Protocol 2: this compound Oligonucleotide Synthesis using 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT)
This protocol highlights the use of the stable and efficient DDTT sulfurizing reagent.
Materials:
-
Same as Protocol 1, with the exception of the sulfurization reagent.
-
Sulfurization Reagent: 0.05 M DDTT in anhydrous acetonitrile. For difficult-to-sulfurize sequences (e.g., purine-rich RNA), a 0.1 M solution may be used.[5]
Automated Synthesis Cycle:
-
Deblocking: As in Protocol 1.
-
Coupling: As in Protocol 1.
-
Sulfurization: Delivery of the 0.05 M DDTT solution.
-
Capping: As in Protocol 1.
-
Wash: Acetonitrile wash between each step.
Post-synthesis Processing:
Follow the same cleavage, deprotection, purification, and analysis steps as outlined in Protocol 1.
Protocol 3: Synthesis of Phosphorodithioate Oligonucleotides using Thiophosphoramidites
This method introduces a phosphorodithioate (PS2) linkage, which is achiral at the phosphorus center.[13][14] This protocol requires specialized thiophosphoramidite monomers.
Materials:
-
Nucleoside thiophosphoramidites (e.g., 0.15 M in anhydrous acetonitrile)[13]
-
Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile is recommended for higher efficiency)[13]
-
Deblocking and Capping solutions as in Protocol 1.
-
Sulfurization Reagent: 0.05 M DDTT in anhydrous acetonitrile is recommended as it reduces the formation of phosphoromonothioate impurities.[13]
-
Pyridine/Carbon Disulfide wash solution.
-
Solid support functionalized with the initial nucleoside.
Automated Synthesis Cycle (Modified):
-
Deblocking: As in Protocol 1.
-
Coupling: Delivery of the thiophosphoramidite and DCI activator. A longer coupling time of 3 minutes is recommended.[13]
-
Sulfurization: Immediately after coupling, deliver the 0.05 M DDTT solution.
-
Wash: Perform a wash step with a pyridine/carbon disulfide solution to prevent precipitation of elemental sulfur.[15]
-
Capping: As in Protocol 1.
-
Wash: Acetonitrile wash.
Post-synthesis Processing:
Follow the same cleavage, deprotection, purification, and analysis steps as outlined in Protocol 1. The purity of phosphorodithioate oligonucleotides can be assessed by ³¹P NMR, looking for the characteristic phosphorodithioate signal and the absence or minimal presence of this compound impurities.[13][15]
Visualizations
Oligonucleotide Synthesis Workflow
The following diagram illustrates the general workflow for solid-phase oligonucleotide synthesis, highlighting the key steps.
Caption: Automated solid-phase synthesis cycle and post-synthesis processing for this compound oligonucleotides.
Chemical Transformation in this compound Synthesis
This diagram illustrates the key chemical transformation occurring at each synthesis cycle.
Caption: Key chemical transformation from a phosphite triester to a this compound linkage during synthesis.
Conclusion
The introduction of this compound linkages is a mature and robust technology essential for the development of oligonucleotide therapeutics. The choice of sulfurizing reagent depends on the scale of synthesis, the nature of the oligonucleotide (DNA or RNA), and cost considerations. PADS remains a popular choice for large-scale DNA oligonucleotide synthesis, while DDTT offers superior stability and efficiency, particularly for RNA synthesis. Careful optimization of the sulfurization step is crucial for obtaining high-purity this compound oligonucleotides with minimal phosphodiester content. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field.
References
- 1. An alternative advantageous protocol for efficient synthesis of this compound oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organica1.org [organica1.org]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. amchemicals.com [amchemicals.com]
- 6. Solid phase synthesis of this compound oligonucleotides utilizing diethyldithiocarbonate disulfide (DDD) as an efficient sulfur transfer reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography Profile Analysis of this compound Oligonucleotides [sigmaaldrich.com]
- 11. Separation of RNA this compound oligonucleotides by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay, Purity, and Impurity Profile of this compound Oligonucleotide Therapeutics by Ion Pair-HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. academic.oup.com [academic.oup.com]
Designing Phosphorothioate-Modified siRNAs for Enhanced Gene Silencing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Small interfering RNAs (siRNAs) have emerged as powerful tools for sequence-specific gene silencing, offering significant potential for both basic research and therapeutic applications. However, unmodified siRNAs are susceptible to degradation by nucleases, limiting their in vivo stability and efficacy. Phosphorothioate (PS) modification, where a non-bridging oxygen atom in the phosphate backbone is replaced with sulfur, is a widely adopted strategy to enhance nuclease resistance and improve the pharmacokinetic properties of siRNAs.[1][2][3][4] This document provides detailed application notes and protocols for the rational design, synthesis, and experimental application of this compound-modified siRNAs for robust and sustained gene silencing.
Introduction to this compound-Modified siRNAs
The introduction of this compound linkages into siRNA duplexes is a critical chemical modification that confers resistance to nuclease degradation, thereby extending their biological half-life.[2][4] While enhancing stability, the number and position of PS modifications must be carefully optimized, as extensive modification can potentially impact the efficiency of RISC loading and may lead to off-target effects.[4][5] Typically, PS modifications are strategically placed at the terminal ends of both the sense and antisense strands to protect against exonuclease activity.[5] This strategic placement, often combined with other modifications like 2'-O-methyl (2'-OMe) or 2'-fluoro (2'-F) substitutions, can significantly improve the overall performance of the siRNA molecule in gene silencing experiments.[2]
Designing Effective PS-Modified siRNAs
The design of potent and specific PS-modified siRNAs requires a multi-faceted approach, considering sequence selection, the pattern of PS modification, and the inclusion of other chemical modifications.
A general workflow for designing and validating PS-modified siRNAs is outlined below:
Caption: Workflow for PS-siRNA design and validation.
Key Design Principles:
-
Sequence Selection: Utilize validated algorithms to select target sequences with high efficacy and minimal off-target potential.
-
This compound Placement: Introduce one to three PS linkages at the 3' and 5' ends of both the sense and antisense strands to confer nuclease resistance.[5]
-
Chirality: Be aware that PS linkages introduce a chiral center at the phosphorus atom. While stereopure siRNAs can offer improved efficacy, diastereomeric mixtures are commonly used.[5][6][7] The Rp configuration at certain positions may be more favorable for activity.[8]
-
Additional Modifications: Combine PS modifications with 2'-O-methyl or 2'-fluoro modifications to further enhance stability and reduce off-target effects.[2]
-
Controls: Always include appropriate controls in your experiments, such as a non-targeting scramble siRNA with the same modification pattern.[2]
Quantitative Data on PS-siRNA Performance
The efficacy of PS modifications is often position-dependent. The following tables summarize representative quantitative data from studies evaluating the impact of PS modifications on gene silencing.
Table 1: Position-Dependent Effects of Phosphorodithioate (PS2) Modifications on BACE1 Gene Silencing [9]
| siRNA ID | Modification Position (Sense Strand, 5' to 3') | BACE1 Expression (% of Control) | p-value vs. Wild-Type |
| Wild-Type | None | 35.0 | - |
| PS2-3 | 20 | 39.4 | > 0.05 |
| PS2-4 | 19, 20 | 17.2 | < 0.001 |
| PS2-6 | 5, 10, 15, 20 | 76.7 | < 0.001 |
| PS2-9 | 3, 12 | 18.7 | < 0.001 |
Data adapted from a study evaluating phosphorodithioate (PS2) modifications, a variant of PS modification.[9]
Table 2: Impact of this compound (PS) Content on siRNA-mediated Silencing of Huntingtin (Htt) in Liver [10]
| siRNA Configuration | PS Content | Htt mRNA Level (% of PBS Control) | p-value vs. Low PS |
| Conventional (Low PS) | 8 | 27 | - |
| Conventional (High PS) | 13 | 53 | < 0.01 |
This data suggests that while increasing PS content can enhance tissue accumulation, it may negatively impact silencing efficacy in some contexts.[10]
Experimental Protocols
Detailed methodologies for key experiments involving PS-modified siRNAs are provided below.
Protocol 1: In Vitro Transfection of PS-Modified siRNAs
This protocol describes the transfection of PS-modified siRNAs into cultured mammalian cells using a lipid-based transfection reagent.
Materials:
-
PS-modified siRNA duplexes (target-specific and non-targeting control)
-
siRNA Transfection Medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 2000)
-
Cultured mammalian cells
-
6-well tissue culture plates
-
Antibiotic-free normal growth medium with serum
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium supplemented with fetal bovine serum (FBS). Incubate at 37°C in a CO2 incubator until the cells are 30-50% confluent.[11]
-
siRNA Preparation (Solution A): For each well to be transfected, dilute 20-80 pmols of the PS-modified siRNA duplex into 100 µl of siRNA Transfection Medium. Mix gently.[11]
-
Transfection Reagent Preparation (Solution B): For each well, dilute 2-8 µl of the transfection reagent into 100 µl of siRNA Transfection Medium. Mix gently and incubate for 5 minutes at room temperature.[11]
-
Complex Formation: Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[11]
-
Transfection: Aspirate the culture medium from the cells and wash once with PBS. Add the 200 µl siRNA-lipid complex mixture to each well and gently rock the plate to ensure even distribution.
-
Incubation: Add 800 µl of antibiotic-free normal growth medium to each well. Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[11]
-
Post-Transfection: After the incubation period, replace the transfection medium with fresh normal growth medium (with antibiotics and serum).
-
Analysis: Harvest the cells 24-72 hours post-transfection to analyze gene and protein expression levels.
Caption: In vitro siRNA transfection workflow.
Protocol 2: Validation of Gene Knockdown by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps to quantify the reduction in target mRNA levels following PS-siRNA transfection.[12][13]
Materials:
-
Transfected and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for the target gene and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 384-well plate by combining the cDNA, qPCR master mix, and gene-specific primers for both the target gene and a housekeeping gene (for normalization).[4]
-
Real-Time PCR: Perform the qPCR using a real-time PCR instrument.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the non-targeting control.[4]
Protocol 3: Assessment of PS-siRNA Stability in Serum
This protocol is for evaluating the nuclease resistance of PS-modified siRNAs compared to unmodified siRNAs.
Materials:
-
PS-modified and unmodified siRNA duplexes
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Agarose gel or polyacrylamide gel
-
Gel electrophoresis system
-
Nucleic acid stain (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Incubation: Incubate the PS-modified and unmodified siRNAs in 10% FBS at 37°C.[9]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Extraction: Extract the siRNAs from the serum samples.
-
Gel Electrophoresis: Separate the extracted siRNAs on a 4% agarose gel under non-denaturing conditions.[9]
-
Staining and Visualization: Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system.
-
Quantification: Quantify the intensity of the intact siRNA bands at each time point to determine the degradation rate.
Off-Target Effects of PS-Modified siRNAs
While beneficial for stability, this compound modifications can sometimes lead to sequence-independent off-target effects.[14] These effects can manifest as the downregulation of proteins not targeted by the siRNA sequence.[14] It is crucial to carefully design experiments and include appropriate controls to distinguish sequence-specific gene silencing from non-specific effects. The use of low siRNA concentrations can help minimize such off-target effects.[15]
The RNAi Pathway
The mechanism of siRNA-mediated gene silencing involves the RNA-induced silencing complex (RISC).
Caption: Simplified RNAi signaling pathway.
Upon introduction into the cytoplasm, the PS-modified siRNA duplex is incorporated into the RISC. The passenger (sense) strand is cleaved and ejected, while the guide (antisense) strand remains to guide the complex to the target mRNA through complementary base pairing.[16] The Ago2 component of RISC then cleaves the target mRNA, leading to its degradation and subsequent gene silencing.[16]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Chirality matters: stereo-defined this compound linkages at the termini of small interfering RNAs improve pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of this compound Chirality on Double-Stranded siRNAs: A Systematic Evaluation of Stereopure siRNA Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gene Silencing Activity of siRNA Molecules Containing Phosphorodithioate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The chemical structure and this compound content of hydrophobically modified siRNAs impact extrahepatic distribution and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. qiagen.com [qiagen.com]
- 13. Gene Knockdown methods To Determine Gene Function! [biosyn.com]
- 14. Off-target effects related to the this compound modification of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guidelines for transfection of siRNA [qiagen.com]
- 16. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Binding Using Phosphorothioate Aptamers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of phosphorothioate (PS) modified aptamers in targeted protein binding. The inclusion of this compound linkages in the oligonucleotide backbone significantly enhances nuclease resistance, a critical attribute for applications in biological matrices.[1] Furthermore, this modification can lead to increased binding affinity for target proteins.[1][2] This document outlines the selection of PS-aptamers, characterization of their binding properties, and assessment of their cellular uptake, providing a foundational guide for researchers in aptamer-based therapeutics and diagnostics.
I. Introduction to this compound Aptamers
Aptamers are short, single-stranded DNA or RNA molecules that fold into unique three-dimensional structures, enabling them to bind to target molecules with high affinity and specificity.[1] The modification of the phosphodiester backbone by replacing a non-bridging oxygen atom with a sulfur atom results in a this compound linkage.[1] This chemical alteration confers several advantageous properties:
-
Enhanced Nuclease Resistance: The PS modification protects the aptamer from degradation by nucleases present in biological fluids, prolonging its half-life and bioavailability.[1]
-
Improved Binding Affinity: In many cases, the introduction of PS linkages can enhance the binding affinity of the aptamer to its target protein, potentially through altered backbone flexibility and increased hydrophobic interactions.[1][2][3]
-
Increased Cellular Uptake: PS-modified oligonucleotides have been observed to have improved cellular penetration compared to their unmodified counterparts.
These properties make PS-aptamers highly attractive candidates for various applications, including targeted drug delivery, diagnostics, and as therapeutic agents themselves to modulate protein function.
II. Quantitative Data on this compound Aptamer Binding
The binding affinity of an aptamer to its target protein is a critical parameter for its successful application. The dissociation constant (Kd) is a common metric used to quantify this interaction, with lower Kd values indicating higher affinity. The following table summarizes the binding affinities of several PS-modified aptamers to their respective protein targets.
| Aptamer Name/Identifier | Target Protein | Modification | Binding Affinity (Kd) | Assay Method | Reference |
| p65-selected thioaptamer | NF-κB p65 | This compound | 78.9 ± 1.9 nM | EMSA | [4] |
| p50-selected thioaptamer | NF-κB p50 | This compound | 19.6 ± 1.3 nM | EMSA | [4] |
| APS613-1 | Glypican-3 | This compound | 15.48 nM | CE-SELEX | [5] |
| PS-ApTCs | Nucleolin | This compound | 8.7 nM | Not Specified | [3] |
| Sd(C)28 | HIV-1 Reverse Transcriptase | This compound | ~2.8 nM (Ki) | Enzyme Inhibition Assay | [6] |
| AF83-7 | VEGF 165 | Single Phosphorodithioate | 1.0 ± 0.1 pM | BLI | [7] |
III. Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and characterization of this compound aptamers.
A. SELEX Protocol for this compound Aptamer Selection
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the cornerstone technique for identifying aptamers with high affinity for a specific target.[1] The following is a generalized protocol for the selection of PS-DNA aptamers.
1. Materials:
-
Target Protein: Purified and quality-controlled.
-
ssDNA Library: A synthetic single-stranded DNA library containing a central random region (typically 20-40 nucleotides) flanked by constant regions for PCR amplification. The library should be synthesized with this compound deoxynucleoside triphosphates (dNTPαS).
-
SELEX Binding Buffer: Buffer conditions optimized for target protein stability and activity (e.g., PBS with 1.5 mM MgCl2).
-
Wash Buffer: SELEX binding buffer.
-
Elution Buffer: A solution to disrupt the aptamer-protein interaction (e.g., high temperature, high salt, or a denaturant like urea).
-
PCR Reagents: Taq DNA polymerase, dNTPs (with dATPαS for PS modification during amplification), forward and reverse primers.
-
Immobilization Matrix (optional): Magnetic beads or nitrocellulose membrane for immobilizing the target protein.
2. Protocol:
-
Library Preparation: Dissolve the PS-ssDNA library in the SELEX binding buffer. Heat at 95°C for 5 minutes and then cool on ice for 10 minutes to allow for proper folding of the aptamers.
-
Target Immobilization (if applicable): Covalently couple the target protein to magnetic beads according to the manufacturer's protocol.
-
Binding: Incubate the folded PS-ssDNA library with the immobilized target protein at room temperature or 37°C for 30-60 minutes with gentle agitation.
-
Partitioning:
-
For immobilized targets, use a magnet to separate the beads from the supernatant containing unbound sequences.
-
For targets in solution, use nitrocellulose filter binding to capture protein-aptamer complexes.
-
-
Washing: Wash the beads or filter with wash buffer to remove non-specifically bound sequences. The stringency of the washing can be increased in later rounds of selection by increasing the wash volume or duration.
-
Elution: Elute the bound aptamers from the target by heating at 95°C for 5-10 minutes in elution buffer or by using a high salt concentration.
-
Amplification: Use the eluted ssDNA as a template for PCR amplification using dNTPs containing dATPαS to maintain the this compound modification.
-
ssDNA Generation: Separate the strands of the double-stranded PCR product to generate a new ssDNA pool for the next round of selection. This can be achieved by methods such as asymmetric PCR or lambda exonuclease digestion of the unmodified strand.
-
Iterative Rounds: Repeat steps 2-8 for 8-15 rounds. The selection pressure should be increased in each round by decreasing the target concentration, increasing the washing stringency, or decreasing the incubation time to enrich for high-affinity aptamers.[8]
-
Sequencing and Analysis: After the final round, the enriched aptamer pool is cloned and sequenced to identify individual aptamer candidates.
Diagram: SELEX Workflow for this compound Aptamers
Caption: Workflow of the SELEX process for selecting this compound aptamers.
B. Binding Affinity Assays
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
-
Immobilization:
-
Activate a sensor chip (e.g., CM5) with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the target protein over the activated surface to achieve covalent immobilization.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the PS-aptamer in running buffer.
-
Inject the aptamer solutions over the immobilized target surface at a constant flow rate.
-
Monitor the association of the aptamer to the target in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the aptamer-protein complex.
-
Regenerate the sensor surface using a solution that disrupts the interaction without denaturing the immobilized protein (e.g., a short pulse of high salt or low pH).
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
2. Biolayer Interferometry (BLI)
BLI is another label-free technique for measuring biomolecular interactions.
-
Immobilization:
-
Immobilize a biotinylated target protein onto streptavidin-coated biosensors.
-
-
Binding Analysis:
-
Establish a baseline by dipping the biosensors into running buffer.
-
Dip the biosensors into wells containing different concentrations of the PS-aptamer to measure association.
-
Transfer the biosensors back to the running buffer to measure dissociation.
-
-
Data Analysis: Similar to SPR, analyze the resulting binding curves to calculate ka, kd, and Kd.[9][10]
3. Filter Binding Assay
This is a classic method that relies on the retention of protein-aptamer complexes on a nitrocellulose membrane.
-
Binding Reaction:
-
Incubate a fixed concentration of radiolabeled or fluorescently labeled PS-aptamer with varying concentrations of the target protein in binding buffer.
-
-
Filtration:
-
Pass the binding reactions through a nitrocellulose membrane under vacuum. The protein and any bound aptamer will be retained, while unbound aptamer will pass through.
-
-
Quantification:
-
Quantify the amount of labeled aptamer retained on the membrane using a phosphorimager or fluorescence scanner.
-
-
Data Analysis: Plot the fraction of bound aptamer as a function of the protein concentration and fit the data to a binding isotherm to determine the Kd.
C. Cellular Uptake Assay using Flow Cytometry
This protocol is designed to quantify the internalization of fluorescently labeled PS-aptamers into cultured cells.
1. Materials:
-
Cells: A cell line that expresses the target protein of the aptamer.
-
Fluorescently Labeled Aptamer: PS-aptamer conjugated to a fluorescent dye (e.g., FITC, Cy5).
-
Control Aptamer: A non-binding or scrambled sequence PS-aptamer with the same fluorescent label.
-
Culture Medium: Appropriate for the cell line.
-
FACS Buffer: PBS with 1% BSA and 0.1% sodium azide.
-
Trypsin-EDTA
-
Flow Cytometer
2. Protocol:
-
Cell Seeding: Seed the cells in a 24-well plate and allow them to adhere and grow to 70-80% confluency.
-
Aptamer Incubation:
-
Replace the culture medium with fresh medium containing the fluorescently labeled PS-aptamer at various concentrations.
-
Include wells with the labeled control aptamer as a negative control.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
Aspirate the aptamer-containing medium and wash the cells three times with ice-cold PBS to remove unbound aptamer.
-
-
Cell Detachment:
-
Add Trypsin-EDTA to each well to detach the cells.
-
Neutralize the trypsin with culture medium and transfer the cell suspension to FACS tubes.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend the pellet in FACS buffer.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Use untreated cells to set the background fluorescence.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population for each aptamer concentration. This will provide a measure of the extent of cellular uptake.
Diagram: Cellular Uptake Assay Workflow
Caption: Key steps in a cellular uptake assay using flow cytometry.
IV. Signaling Pathways and Mechanisms of Action
This compound aptamers can be designed to bind to and modulate the function of key proteins in various signaling pathways. Below are examples of how PS-aptamers can interfere with specific pathways.
A. Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central regulator of inflammation.[11] PS-aptamers have been selected to bind to the p50 and p65 subunits of NF-κB, thereby inhibiting their transcriptional activity.[4]
Diagram: NF-κB Signaling Inhibition by a PS-Aptamer
Caption: Inhibition of NF-κB translocation and gene expression by a PS-aptamer.
B. Modulation of the VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis. PS-oligodeoxynucleotides have been shown to interact with the VEGF receptor (flk-1), antagonizing ligand-mediated activation.[12]
Diagram: VEGF Signaling Modulation by a PS-Oligonucleotide
Caption: Antagonism of VEGF receptor activation by a PS-oligonucleotide.
C. Inhibition of HIV-1 Reverse Transcriptase
This compound oligonucleotides have been shown to be potent inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.[13] They can act as competitive inhibitors with respect to the template-primer complex.[6]
Diagram: Mechanism of HIV-1 RT Inhibition by a PS-Oligonucleotide
Caption: Competitive inhibition of HIV-1 reverse transcriptase by a PS-oligonucleotide.
V. Conclusion
This compound aptamers represent a versatile and powerful class of molecules for targeted protein binding. Their enhanced stability and binding characteristics make them suitable for a wide range of research, diagnostic, and therapeutic applications. The protocols and data presented in these application notes provide a solid foundation for scientists and researchers to explore the potential of PS-aptamers in their respective fields. Careful optimization of the SELEX process and rigorous characterization of binding and cellular interactions are paramount to the successful development of effective PS-aptamer-based technologies.
References
- 1. Development of this compound DNA and DNA Thioaptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The high binding affinity of this compound-modified oligomers for Ff gene 5 protein is moderated by the addition of C-5 propyne or 2′-O-methyl modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combinatorial selection and binding of this compound aptamers targeting human NF-kappa B RelA(p65) and p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Stepwise mechanism of HIV reverse transcriptase: primer function of this compound oligodeoxynucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.alphalifetech.com [blog.alphalifetech.com]
- 9. Determining Functional Aptamer-Protein Interaction by Biolayer Interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. basepairbio.com [basepairbio.com]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-surface perturbations of the epidermal growth factor and vascular endothelial growth factor receptors by this compound oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound oligonucleotides derived from human immunodeficiency virus type 1 (HIV-1) primer tRNALys3 are strong inhibitors of HIV-1 reverse transcriptase and arrest viral replication in infected cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transfecting Cells with Phosphorothioate-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioate-modified oligonucleotides (PS-oligos) are a cornerstone of antisense technology and gene-silencing research due to their enhanced nuclease resistance compared to unmodified oligonucleotides.[1][2] The substitution of a non-bridging oxygen with a sulfur atom in the phosphate backbone significantly increases their stability and bioavailability.[3] This modification, however, also influences their interaction with cellular components, affecting uptake, intracellular trafficking, and potential off-target effects.[4][5]
These application notes provide an overview of the common protocols for transfecting cells with PS-oligos, focusing on lipid-mediated transfection and electroporation. The information is intended to guide researchers in designing and optimizing their experiments for efficient delivery and meaningful results.
Cellular Uptake and Considerations
The this compound modification enhances the binding of oligonucleotides to plasma and cell surface proteins, which facilitates their cellular uptake.[1][4] While some mammalian cells can internalize PS-oligos without transfection reagents, this "free" uptake is often inefficient for many applications.[1] Transfection methods are typically employed to improve delivery efficiency. It is important to note that PS-oligos have been shown to interact with various intracellular proteins and can induce the formation of nuclear bodies, which should be considered when interpreting experimental outcomes.[2][5][6]
Transfection Protocols
Several methods can be utilized to introduce PS-oligos into cells. The choice of method depends on the cell type, experimental goals, and available resources. Below are detailed protocols for two of the most common and effective techniques: cationic lipid-mediated transfection and electroporation.
Protocol 1: Cationic Lipid-Mediated Transfection
Cationic lipids, such as those found in commercial reagents like Lipofectamine™, form complexes with negatively charged oligonucleotides, facilitating their entry into cells.[7][8] This method is widely used for its high efficiency and applicability to a broad range of cell types.
Materials:
-
This compound-modified oligonucleotide (PS-oligo)
-
Cationic lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
Appropriate cell culture plates and growth medium
-
Cells to be transfected
Experimental Protocol:
-
Cell Seeding: The day before transfection, seed cells in the desired culture plate format to ensure they reach 70-90% confluency at the time of transfection.
-
Oligonucleotide Dilution: Dilute the PS-oligo in Opti-MEM™ I medium. Mix gently.
-
Lipid Reagent Dilution: In a separate tube, dilute the cationic lipid reagent (e.g., Lipofectamine™ 3000) in Opti-MEM™ I medium. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted oligonucleotide and the diluted lipid reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for the formation of oligo-lipid complexes.
-
Transfection: Add the oligo-lipid complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the experimental endpoint.
-
Analysis: After incubation, harvest the cells and analyze for the desired effect (e.g., target gene knockdown, phenotypic change).
Optimization:
-
Oligo-to-Lipid Ratio: The optimal ratio of PS-oligo to lipid reagent can vary depending on the cell type and the specific oligo sequence. It is recommended to perform a titration to determine the ideal ratio for your experimental system.
-
Cell Density: Transfecting cells at the optimal confluency is crucial for high efficiency and minimal cytotoxicity.
-
Incubation Time: The duration of exposure to the transfection complexes can be optimized to maximize uptake and minimize toxicity.
A study on 2'-O-methyl modified PS-oligos (2'OMePS) transfected into dermal fibroblasts using Lipofectamine 3000 used 3 µl of the reagent per 1 ml of OptiMEM.[5]
Protocol 2: Electroporation
Electroporation utilizes an electrical pulse to create transient pores in the cell membrane, allowing the entry of molecules like PS-oligos.[9][10] This method is particularly useful for hard-to-transfect cells, including primary cells and suspension cell lines.[7]
Materials:
-
This compound-modified oligonucleotide (PS-oligo)
-
Electroporation buffer
-
Electroporator and compatible cuvettes
-
Cells to be transfected
-
Appropriate cell culture plates and growth medium
Experimental Protocol:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in the appropriate electroporation buffer at the desired concentration.
-
Oligonucleotide Addition: Add the PS-oligo to the cell suspension and mix gently.
-
Electroporation: Transfer the cell-oligo mixture to an electroporation cuvette. Apply the electrical pulse using optimized parameters for your cell type (voltage, pulse duration, number of pulses). For example, one study delivered phosphorodiamidate morpholino oligomers (PMOs) at 10 or 50 μM using a Neon Electroporation System with the following parameters: 1,650 V, 10 ms, 3 pulses.[5][6]
-
Recovery: Immediately after electroporation, transfer the cells to pre-warmed culture medium in the appropriate culture vessel.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Harvest the cells for downstream analysis.
Optimization:
-
Electroporation Parameters: The voltage, pulse length, and number of pulses are critical parameters that need to be optimized for each cell type to achieve high transfection efficiency and cell viability.
-
Cell Density: The concentration of cells in the electroporation buffer can influence the efficiency of transfection.
-
Buffer Composition: Different electroporation buffers can affect cell viability and transfection efficiency.
Data Presentation
The efficiency of transfection can be quantified using various methods, such as flow cytometry with fluorescently labeled oligos or by measuring the downstream biological effect (e.g., target mRNA reduction).
Table 1: Example Transfection Efficiencies of this compound Oligodeoxyribonucleotides (PS-ODN) in Bacteria using Lipofectamine™ 2000
| Bacterial Strain | Cellular Uptake Efficiency (%) | Time Dependence |
| Extended-spectrum β-lactamase-producing E. coli | 40.1 | Time-independent |
| E. coli | 48.5 | Time-independent |
| Meticillin-resistant S. aureus (MRSA) | 76.7 | Time-dependent |
| S. aureus | 79.3 | Time-dependent |
Data from a study evaluating the cellular uptake of LF2000/ODN nanoparticles.[11]
Visualizing Experimental Workflows
Diagrams created using Graphviz can help visualize the steps involved in the transfection protocols.
Caption: A generalized workflow for the transfection of this compound-modified oligonucleotides.
Signaling and Uptake Pathway
The cellular uptake of PS-oligos is a complex process involving interactions with cell surface proteins, leading to endocytosis.
Caption: A simplified diagram of the cellular uptake pathway for this compound-modified oligonucleotides.
References
- 1. Receptor-Mediated Uptake of this compound Antisense Oligonucleotides in Different Cell Types of the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Fine Tuning of this compound Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro [frontiersin.org]
- 7. Electroporation enhances c-myc antisense oligodeoxynucleotide efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery of Oligonucleotides with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of a this compound oligonucleotide delivery by skin electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. Efficient Transfection of this compound Oligodeoxyribonucleotides by lipofectamine2000 into Different Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of Phosphorothioate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of phosphorothioate (PS) oligonucleotides using High-Performance Liquid Chromatography (HPLC). The inherent complexities of PS oligonucleotides, primarily the presence of diastereomers due to the chiral phosphorus center, necessitate robust and optimized purification strategies to ensure the high purity required for therapeutic and research applications.[1][2] This guide covers the most pertinent HPLC techniques, including Ion-Pair Reversed-Phase (IP-RP), Anion-Exchange (AEX), and Hydrophilic Interaction Liquid Chromatography (HILIC), offering insights into method development, optimization, and scalable purification.
Introduction to this compound Oligonucleotide Purification
This compound oligonucleotides are synthetic analogs of natural nucleic acids where a non-bridging oxygen in the phosphate backbone is replaced by a sulfur atom.[3] This modification confers increased resistance to nuclease degradation, a desirable property for therapeutic applications such as antisense therapy.[1][3][4] However, this modification also introduces a chiral center at each phosphorus atom, resulting in a complex mixture of 2^(n-1) diastereomers, where 'n' is the number of this compound linkages.[5] These diastereomers can exhibit different physicochemical and pharmacological properties, making their separation a significant challenge.[5]
The primary goal of HPLC purification is to separate the full-length product (FLP) from various impurities generated during solid-phase synthesis. Common impurities include:
-
Failure sequences (n-x or "shortmers"): Truncated oligonucleotides resulting from incomplete coupling reactions.[6]
-
Longmers (n+x): Oligonucleotides longer than the target sequence, often due to branching.[7]
-
Phosphodiester (PO) species: Resulting from incomplete sulfurization.[7][8]
-
Depurination and deamination products: Chemical modifications occurring during synthesis or deprotection.[7]
-
By-products from protecting groups: Residual chemical moieties from the synthesis process.
Key HPLC Purification Techniques
The choice of HPLC technique depends on the specific oligonucleotide, its length, modifications, and the desired purity level. The most common methods are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC. Hydrophilic Interaction Liquid Chromatography (HILIC) is an emerging alternative with unique selectivity.[9][10]
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP HPLC is a widely used and versatile technique for oligonucleotide purification.[11][12] It separates molecules based on their hydrophobicity. To retain the highly charged oligonucleotide backbone on a hydrophobic stationary phase (e.g., C18), an ion-pairing agent is added to the mobile phase. This agent, typically a bulky alkylamine, forms a neutral complex with the negatively charged phosphate/phosphorothioate groups, allowing for retention and separation.
Key Considerations for IP-RP HPLC:
-
Ion-Pairing Reagents: Triethylammonium acetate (TEAA) is a traditional choice, but for phosphorothioates, a combination of triethylamine (TEA) and hexafluoroisopropanol (HFIP) often provides superior resolution and is compatible with mass spectrometry (MS).[13] Other alkylamines like dibutylamine (DBA) or tributylamine (TBuA) can also be used to modulate retention and selectivity.[14]
-
Mobile Phase: A gradient of an organic solvent (typically acetonitrile or methanol) in an aqueous buffer containing the ion-pairing reagent is used for elution. Optimizing the gradient slope and initial mobile phase strength is crucial for achieving good separation.
-
Temperature: Elevated temperatures (e.g., 60-80°C) can improve peak shape and resolution by reducing secondary structures and improving mass transfer.[13][15]
-
Column Selection: C18 columns with particle sizes of 1.7 µm to 3.5 µm are commonly used.[16] The choice of pore size can also impact performance, with 100Å being suitable for typical 15-20mers.[17]
Anion-Exchange (AEX) HPLC
AEX HPLC separates oligonucleotides based on their net negative charge, which is proportional to their length.[12] This makes it an excellent method for separating the full-length product from shorter failure sequences.
Key Considerations for AEX HPLC:
-
Mobile Phase: Elution is achieved using a salt gradient (e.g., NaCl, KBr, or NaBr) in a buffered mobile phase.[18][19]
-
pH: High pH (e.g., pH 12) can be used to disrupt secondary structures that might interfere with separation, particularly for G-rich sequences. However, this is not suitable for RNA due to the risk of degradation.[11]
-
Column Selection: Strong anion-exchange (SAX) columns are typically used.[4] Polymer-based columns are preferred for their stability at high pH.[11]
-
Diastereomer Separation: AEX is generally less effective at separating diastereomers compared to IP-RP HPLC.[20]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a variation of normal-phase chromatography that uses a hydrophilic stationary phase and a mobile phase with a high concentration of organic solvent. It offers a different selectivity compared to IP-RP and AEX, and can be particularly useful for separating polar impurities.[9][21] Ion-pairing reagents can also be used in HILIC (IP-HILIC) to modulate retention and selectivity for oligonucleotides.[15][22][23]
Data Presentation: Comparison of Purification Techniques
The following tables summarize typical performance metrics for the purification of this compound oligonucleotides using different HPLC techniques.
Table 1: Purity and Yield of a 20-mer this compound DNA at Different Scales using Anion-Exchange Chromatography. [24]
| Scale | Column Volume | Purity of Pooled Fractions | Yield of Full-Length Product |
| Lab Scale | 1 ml | 95.4% | 2.7 mg |
| Pilot Scale | 6 ml | 95.9% | 15.4 mg |
| Process Scale | 30 ml | 96.2% | 79.0 mg |
Table 2: Gram-Scale Purification of a 24-mer this compound Oligonucleotide using Ion-Exchange Displacement Chromatography. [18][25]
| Parameter | Value |
| Amount of Crude Oligonucleotide Loaded | 1.2 g |
| Product Yield | 70% (780 mg) |
| Purity of Product | 96.4% |
| Mass Balance Recovery | 97.5% |
Table 3: Semi-Preparative Purification of Various this compound Oligonucleotides using Ion-Exchange Displacement Chromatography. [18][25]
| Oligonucleotide Length | Typical Yield | Typical Purity |
| 18 to 25 bases | 60% | 96% |
Experimental Protocols
Protocol 1: Analytical IP-RP HPLC for Purity Assessment of a 25-mer this compound Oligonucleotide
This protocol is adapted from a method developed for high-resolution analysis using UPLC technology.
1. Materials and Equipment:
-
ACQUITY UPLC System or equivalent
-
Oligonucleotide Separation Technology (OST) C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
-
UV Detector
-
Mobile Phase A: 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in water
-
Mobile Phase B: 15 mM TEA, 400 mM HFIP in methanol
-
Sample: Crude or partially purified 25-mer this compound oligonucleotide dissolved in water
2. Chromatographic Conditions:
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 60°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 5 µL
-
Gradient:
-
Start at an optimized initial percentage of mobile phase B (e.g., 19% B).
-
Linear gradient with a slope of 0.2% Methanol per minute.
-
Adjust the initial percentage of B to ensure the main peak elutes at an appropriate retention time.
-
3. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
Inject the sample.
-
Run the gradient and collect the data.
-
Analyze the chromatogram to determine the purity of the full-length product and identify impurity peaks.
Protocol 2: Preparative Anion-Exchange Chromatography for a 20-mer this compound Oligonucleotide
This protocol is based on a scalable purification method.[24]
1. Materials and Equipment:
-
Preparative HPLC system
-
SOURCE 15Q or 30Q column
-
UV Detector
-
Conductivity Meter
-
Mobile Phase A: 20 mM NaOH in water
-
Mobile Phase B: 20 mM NaOH, 1 M NaCl in water
-
Sample: Crude trityl-on 20-mer this compound oligonucleotide
2. On-Column Detritylation and Purification Workflow:
-
Binding: Load the crude trityl-on oligonucleotide onto the equilibrated AEX column. The hydrophobic trityl group enhances binding.
-
Wash: Wash the column with a low salt buffer to remove non-tritylated failure sequences.
-
On-Column Detritylation: Introduce a weak acid (e.g., 0.4% trifluoroacetic acid) to cleave the trityl group.
-
Elution: Apply a linear salt gradient (Mobile Phase B) to elute the now detritylated oligonucleotides. The full-length product will elute based on its charge (length).
-
Fraction Collection: Collect fractions across the main peak.
-
Analysis: Analyze the collected fractions for purity and yield using an analytical HPLC method (e.g., Protocol 1).
-
Pooling and Desalting: Pool the fractions with the desired purity and desalt using a suitable technique like size-exclusion chromatography or dialysis.
3. Chromatographic Conditions (Elution Step):
-
Flow Rate: Dependent on column size and manufacturer's recommendations.
-
Detection Wavelength: 260 nm
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over a defined number of column volumes. The exact gradient will need to be optimized for the specific oligonucleotide.
Visualization of Workflows
HPLC Purification Workflow for this compound Oligonucleotides
Caption: General workflow for HPLC purification of this compound oligonucleotides.
Decision Tree for Selecting an HPLC Purification Method
Caption: Decision tree for selecting an appropriate HPLC purification method.
Conclusion
The purification of this compound oligonucleotides is a critical step in their development for therapeutic and research use. HPLC, particularly IP-RP and AEX techniques, provides the necessary resolution to achieve high purity. Successful purification relies on a thorough understanding of the principles of each technique and careful optimization of chromatographic parameters. The protocols and guidelines presented here offer a solid foundation for developing robust and scalable purification processes for these challenging but important molecules.
References
- 1. Chromatography Profile Analysis of this compound Oligonucleotides [sigmaaldrich.com]
- 2. phenomenex.com [phenomenex.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Separation of RNA this compound oligonucleotides by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fr.gilson.com [fr.gilson.com]
- 7. Detecting the Major Degradation Products of this compound Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. atdbio.com [atdbio.com]
- 12. oligofastx.com [oligofastx.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. research.vu.nl [research.vu.nl]
- 16. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED this compound OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. academic.oup.com [academic.oup.com]
- 19. EP0592613A1 - Chromatographic separation of this compound oligonucleotides - Google Patents [patents.google.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. Application of hydrophilic interaction liquid chromatography coupled with mass spectrometry in the analysis of this compound oligonucleotides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides | Semantic Scholar [semanticscholar.org]
- 23. Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. prep-hplc.com [prep-hplc.com]
- 25. Gram-scale purification of this compound oligonucleotides using ion-exchange displacement chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Incorporating phosphorothioate bonds in CRISPR guide RNAs for improved stability.
Topic: Enhancing CRISPR Guide RNA Stability and Efficacy through Phosphorothioate Modifications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for incorporating this compound (PS) bonds into CRISPR guide RNAs (gRNAs) to improve their stability and, consequently, their gene editing efficiency. The information herein is curated for professionals in drug discovery and therapeutic development who are leveraging CRISPR-Cas9 technology.
Introduction
The transient nature of CRISPR-Cas9 components is advantageous for therapeutic applications as it minimizes the risk of off-target effects.[1][2][3] DNA-free delivery systems, utilizing Cas9 mRNA or protein complexed with synthetic gRNAs, are therefore a preferred strategy. However, unmodified synthetic gRNAs are susceptible to degradation by cellular nucleases, which can significantly reduce gene editing efficiency, particularly when co-delivered with Cas9 mRNA.[1][2][4] Chemical modifications, such as the incorporation of this compound linkages at the 5' and 3' ends of the gRNA sequence, have been demonstrated to enhance nuclease resistance, leading to improved stability and higher editing yields.[1][2][5][6] This modification involves replacing a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of the RNA molecule.[7] Often, PS modifications are used in conjunction with 2'-O-methyl (2'-OMe) modifications, a combination referred to as MS.[1][7]
Mechanism of Stabilization
The introduction of this compound bonds renders the internucleotide linkages more resistant to cleavage by exonucleases, which are enzymes that degrade nucleic acids from their ends. This increased stability ensures that the gRNA persists within the cell long enough to complex with the Cas9 nuclease (either translated from co-delivered mRNA or directly introduced as a protein) and guide it to the target genomic locus.
Data Presentation: Efficacy of Modified gRNAs
The following tables summarize quantitative data from studies investigating the impact of PS and other modifications on CRISPR-Cas9 gene editing efficiency.
Table 1: Gene Editing Efficiency of Modified sgRNAs Co-electroporated with Cas9 mRNA
| Cell Line | Target Gene | Modification Pattern (sgRNA) | Indel Formation (%) | Fold Change vs. Unmodified | Reference |
| K-562 | PPIB | Unmodified (Sequential Electroporation) | ~25 | N/A | [4] |
| K-562 | PPIB | Unmodified (Co-electroporation) | Not Detected | N/A | [4] |
| K-562 | PPIB | 1xMS (both ends) | ~25 | Significant increase | [1][2] |
| K-562 | PSMD11 | Unmodified (Sequential Electroporation) | ~30 | N/A | [4] |
| K-562 | PSMD11 | Unmodified (Co-electroporation) | Not Detected | N/A | [4] |
| K-562 | PSMD11 | 1xMS (both ends) | ~30 | Significant increase | [1][2] |
| HepG2 | Various | 3xMS (3' end) | < 2% | N/A | [5] |
| HepG2 | Various | 1xMP (3' end) | 15-44% | Order of magnitude increase | [5][8] |
Table 2: Gene Editing Efficiency of Modified crRNA:tracrRNA Co-electroporated with Cas9 mRNA
| Cell Line | Target Gene | Modification Pattern (crRNA:tracrRNA) | Indel Formation (%) | Fold Change vs. Unmodified | Reference |
| K-562 | PPIB | Unmodified (Co-electroporation) | Not Detected | N/A | [4] |
| K-562 | PPIB | 1xMS (both ends) | ~10 | Significant increase | [1][2] |
| K-562 | PPIB | 2xMS (both ends) | ~20 | Significant increase | [1][2] |
| K-562 | PPIB | 3xMS (both ends) | ~20 | Significant increase | [1][2] |
| K-562 | PSMD11 | Unmodified (Co-electroporation) | Not Detected | N/A | [4] |
| K-562 | PSMD11 | 1xMS (both ends) | ~15 | Significant increase | [1][2] |
| K-562 | PSMD11 | 2xMS (both ends) | ~25 | Significant increase | [1][2] |
| K-562 | PSMD11 | 3xMS (both ends) | ~25 | Significant increase | [1][2] |
Table 3: Impact of Modifications on Cell Viability
| Cell Line | gRNA Format | Modification Pattern | Cell Viability | Reference |
| U2OS | crRNA:tracrRNA | 3xMS (both ends) | Reduced to < 70% | [4] |
| U2OS | sgRNA | 3xMS (both ends) | Reduced to < 70% | [4] |
Experimental Protocols
The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific cell types and experimental goals.
Protocol 1: Preparation and Delivery of Modified gRNAs and Cas9 mRNA via Electroporation
This protocol is adapted for the co-electroporation of chemically modified gRNAs and Cas9 mRNA into cell lines.
Materials:
-
Chemically synthesized, purified single guide RNA (sgRNA) or crRNA and tracrRNA with desired this compound modifications.
-
Cas9 mRNA.
-
Cell line of interest (e.g., K-562).
-
Appropriate cell culture medium and supplements.
-
Electroporation system (e.g., Lonza Nucleofector™).
-
Electroporation buffer.
-
Nuclease-free water and tubes.
Workflow:
Procedure:
-
Cell Preparation: Culture cells to the desired density. On the day of electroporation, harvest and count the cells. For K-562 cells, a typical density is 1 million cells per 100 µL electroporation.[2]
-
Component Preparation:
-
If using a two-part gRNA system (crRNA:tracrRNA), pre-anneal the crRNA and tracrRNA by mixing equimolar amounts, heating to 95°C for 5 minutes, and allowing to cool to room temperature. However, some studies indicate that pre-annealing may not be necessary for electroporation.[2]
-
Dilute the modified sgRNA or crRNA:tracrRNA complex and Cas9 mRNA to the desired concentrations in nuclease-free buffer. A common concentration is 5.36 µM for the gRNA and 5 µg of Cas9 mRNA per reaction.[2]
-
-
Electroporation:
-
Centrifuge the required number of cells and resuspend the pellet in the appropriate electroporation buffer.
-
Add the gRNA and Cas9 mRNA mixture to the cell suspension and mix gently.
-
Transfer the mixture to an electroporation cuvette and apply the electric pulse using a pre-optimized program for your cell line.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, add pre-warmed culture medium to the cuvette and transfer the cells to a culture plate.
-
Incubate the cells for 48-72 hours to allow for gene editing to occur.[4]
-
-
Analysis: Harvest the cells and extract genomic DNA to assess gene editing efficiency using methods such as a T7 Endonuclease I assay, Sanger sequencing with TIDE analysis, or next-generation sequencing.
Protocol 2: Ribonucleoprotein (RNP) Complex Formation and Delivery
This protocol describes the formation of Cas9 protein-gRNA ribonucleoprotein (RNP) complexes for delivery into cells.
Materials:
-
Chemically synthesized, purified gRNA (sgRNA or crRNA:tracrRNA) with desired modifications.
-
Recombinant Cas9 protein.
-
Nuclease-free PBS or other suitable buffer.
-
Delivery system (e.g., electroporation or lipid-based transfection reagents).
Workflow:
Procedure:
-
Component Preparation: Dilute the modified gRNA and Cas9 protein in a nuclease-free buffer such as PBS.
-
RNP Formation:
-
Mix the Cas9 protein and gRNA at a specific molar ratio (e.g., 1:1.2).
-
Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of RNP complexes.
-
-
Delivery:
-
Electroporation: Mix the pre-formed RNPs with the cell suspension in electroporation buffer and proceed as described in Protocol 1, step 3.
-
Lipid-based Transfection: Follow the manufacturer's protocol for the chosen transfection reagent to complex the RNPs with the lipid nanoparticles before adding them to the cultured cells.
-
-
Post-Delivery Culture and Analysis: Follow steps 4 and 5 from Protocol 1.
Considerations and Best Practices
-
Modification Patterns: While modifications at both the 5' and 3' ends are common, the optimal number and placement of PS bonds can be target and cell-type dependent.[1][4] Minimal modifications (e.g., 1-2 PS linkages at each end) are often sufficient to provide stability without inducing toxicity.[1]
-
Toxicity: Extensive modifications can sometimes lead to decreased cell viability.[4][6] It is crucial to assess the cytotoxicity of different modification patterns in your specific cell type.
-
Alternative Modifications: For applications requiring even greater stability, consider 2'-O-methyl-3'-phosphonoacetate (MP) modifications, which have shown superior performance to MS modifications at the 3' end in some contexts.[5][8][9]
-
Quality Control: Ensure the purity of your synthetic gRNAs, as impurities can affect editing efficiency and cell viability. High-performance liquid chromatography (HPLC) purification is recommended.[10]
Conclusion
The incorporation of this compound bonds is a robust strategy to enhance the stability of CRISPR guide RNAs, leading to improved gene editing outcomes, particularly in DNA-free delivery systems. By carefully selecting the modification pattern and optimizing delivery protocols, researchers can significantly increase the efficacy and reliability of their CRISPR-based therapeutic development efforts.
References
- 1. Minimal 2'-O-methyl this compound linkage modification pattern of synthetic guide RNAs for increased stability and efficient CRISPR-Cas9 gene editing avoiding cellular toxicity | PLOS One [journals.plos.org]
- 2. Minimal 2'-O-methyl this compound linkage modification pattern of synthetic guide RNAs for increased stability and efficient CRISPR-Cas9 gene editing avoiding cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Minimal 2'-O-methyl this compound linkage modification pattern of synthetic guide RNAs for increased stability and efficient CRISPR-Cas9 gene editing avoiding cellular toxicity - Public Library of Science - Figshare [plos.figshare.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Phosphonoacetate Modifications Enhance the Stability and Editing Yields of Guide RNAs for Cas9 Editors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Modifications of CRISPR RNAs to Improve Gene Editing Activity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthego.com [synthego.com]
- 8. Phosphonoacetate Modifications Enhance the Stability and Editing Yields of Guide RNAs for Cas9 Editors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sg.idtdna.com [sg.idtdna.com]
Application Notes and Protocols for In Vivo Delivery of Phosphorothioate Therapeutic Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphorothioate-modified oligonucleotides (PS-ONOs) represent a promising class of therapeutic agents designed to modulate gene expression in a sequence-specific manner. Their nuclease resistance and improved pharmacokinetic properties make them suitable for in vivo applications.[1][2] However, efficient and targeted delivery to the site of action remains a critical challenge. This document provides an overview of various in vivo delivery methods for PS-ONOs, detailed experimental protocols, and quantitative data to guide researchers in selecting the most appropriate strategy for their therapeutic goals.
In Vivo Delivery Strategies
The choice of delivery method for PS-ONOs depends on the target organ, the desired pharmacokinetic profile, and the therapeutic application. Broadly, these methods can be categorized as systemic or local administration of unconjugated ("naked") oligonucleotides, and carrier-mediated delivery systems.
Unconjugated this compound Oligonucleotides
Unconjugated PS-ONOs can be administered systemically or locally. The this compound modification enhances their stability in biological fluids and facilitates cellular uptake compared to unmodified oligonucleotides.[1]
Systemic Administration:
-
Intravenous (IV) Injection: This method ensures rapid and complete bioavailability, leading to wide distribution throughout the body.[3] Following IV administration in mice, PS-ONOs accumulate primarily in the liver and kidneys, with intermediate levels in the spleen and bone marrow.[1][4][5]
-
Subcutaneous (SC) Injection: Subcutaneous administration offers a more convenient and less invasive alternative to IV injection, often allowing for self-administration. It results in slower absorption and prolonged plasma half-life compared to IV administration.[6] The bioavailability of subcutaneously administered PS-ONOs can be influenced by the concentration of the dosing solution.[6]
Local Administration:
-
Intrathecal (IT) Injection: For central nervous system (CNS) targets, direct intrathecal injection into the cerebrospinal fluid (CSF) bypasses the blood-brain barrier, enabling broad distribution within the brain and spinal cord.[3]
-
Intravitreal Injection: This method is employed for treating ocular diseases by delivering the oligonucleotide directly to the eye.
Carrier-Mediated Delivery
To enhance delivery efficiency, improve targeting, and reduce off-target effects, PS-ONOs can be formulated with various carriers.
-
Lipid Nanoparticles (LNPs): LNPs are effective carriers for nucleic acid drugs, protecting them from degradation and facilitating cellular uptake.[7] Formulations can be optimized to improve delivery efficiency, with some LNP-formulated PS-ONOs achieving very low median effective doses (ED50) for gene silencing in vivo.[8][9]
-
N-acetylgalactosamine (GalNAc) Conjugation: Covalently attaching a trivalent GalNAc ligand to a PS-ONO dramatically enhances its delivery to hepatocytes.[3][6][10][11][12] This is due to the high-affinity binding of GalNAc to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of these liver cells.[3][6][10][11][12] This targeted delivery can increase the potency of the oligonucleotide by 10 to 60-fold compared to the unconjugated version.[11]
-
Cationic Polymers: Cationic polymers can form complexes with negatively charged PS-ONOs, facilitating their cellular uptake. However, potential toxicity associated with these polymers requires careful optimization of the formulation.
-
Extracellular Vesicles (EVs): EVs are natural nanocarriers that can be loaded with therapeutic cargo, including PS-ONOs. They offer the potential for biocompatible and targeted delivery.
Quantitative Data on In Vivo Delivery
The following tables summarize quantitative data on the biodistribution, efficacy, and toxicity of this compound oligonucleotides delivered via different methods.
Table 1: Biodistribution of Unconjugated this compound Oligonucleotides in Mice after Intravenous Administration
| Tissue | Relative Accumulation | Reference |
| Liver | High | [1][4][5] |
| Kidney | High | [1][4][5] |
| Spleen | Intermediate | [1][4] |
| Bone Marrow | Intermediate | [1] |
| Peripheral Blood Mononuclear Cells | Low | [1] |
Table 2: Efficacy of Carrier-Mediated this compound Oligonucleotide Delivery in Mice
| Delivery Method | Target | Efficacy (ED50 for mRNA knockdown) | Potency Increase (vs. Unconjugated) | Reference |
| Lipid Nanoparticle | PCSK9 | 0.034 mg/kg | Not Reported | [8][9] |
| GalNAc Conjugate | Apo(a) | 0.32 mg/kg/week | >20-fold | [12] |
| GalNAc Conjugate | MyD88 | ~2.5 mg/kg | 5 to 10-fold | [10] |
| GalNAc Conjugate | SRB1 mRNA | Not Reported | ~7-fold | [6] |
| GalNAc Conjugate | Various hepatocyte targets | Not Reported | 10 to 60-fold | [11] |
Table 3: Pharmacokinetic Parameters of Subcutaneous vs. Intravenous Administration of a this compound Oligonucleotide in Monkeys
| Parameter | Subcutaneous (5 mg/kg) | Intravenous (5 mg/kg) | Reference |
| Bioavailability | 26% - 55% | 100% | [6] |
| Tmax (hours) | 1 - 2.5 | Not Applicable | [6] |
| Plasma Half-life (hours) | ~3 | <1 | [6] |
Table 4: Common Toxicities Associated with Systemic Administration of this compound Oligonucleotides
| Toxicity | Observation | Reference |
| Complement Activation | Transient activation of the complement cascade. | [2] |
| Coagulation Effects | Prolongation of activated partial thromboplastin time (aPTT), often transient. | [2][13] |
| Hematology | Thrombocytopenia, anemia, neutropenia. | [14] |
| Liver | Dose-dependent elevation of liver transaminases. | [14] |
| Spleen, Liver, Kidney | Dose-dependent enlargements. | [14] |
| Reticuloendothelial System | Generalized hyperplasia. | [14] |
Experimental Protocols
Protocol for Intravenous (Tail Vein) Injection in Mice
Materials:
-
This compound oligonucleotide solution in sterile, pyrogen-free phosphate-buffered saline (PBS).
-
Mouse restrainer.
-
Sterile 27-30 gauge needles and 1 mL syringes.
-
70% ethanol.
-
Heat lamp or warming pad.
Procedure:
-
Warm the mouse under a heat lamp for 5-10 minutes to dilate the tail veins.
-
Place the mouse in a restrainer, exposing the tail.
-
Wipe the tail with 70% ethanol to sterilize the injection site and improve visualization of the veins.
-
Load the syringe with the desired volume of the oligonucleotide solution, ensuring no air bubbles are present.
-
Position the needle, bevel up, parallel to one of the lateral tail veins.
-
Gently insert the needle into the vein. A slight "pop" may be felt, and a small amount of blood may enter the needle hub upon successful entry.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and try again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol for Subcutaneous Injection in Rats
Materials:
-
This compound oligonucleotide solution in sterile, pyrogen-free PBS.
-
Sterile 25-27 gauge needles and syringes.
-
70% ethanol.
Procedure:
-
Securely restrain the rat.
-
Lift the loose skin over the dorsal scapular region to form a "tent".
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Inject the solution slowly. A small bleb will form under the skin.
-
Withdraw the needle and apply gentle pressure to the site.
-
Return the rat to its cage and monitor.
Protocol for Intrathecal Injection in Mice
Materials:
-
This compound oligonucleotide solution in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF).
-
Gas-tight Hamilton syringe (25 µL) with a 30-gauge needle.
-
Anesthesia (e.g., isoflurane).
-
Stereotaxic frame (optional, but recommended for precision).
-
Povidone-iodine and 70% ethanol.
-
Eye lubricant.
Procedure:
-
Anesthetize the mouse.
-
Apply eye lubricant to prevent corneal drying.
-
Shave the fur over the lumbar region.
-
Position the mouse in a prone position, flexing the spine.
-
Sterilize the injection site with alternating scrubs of povidone-iodine and 70% ethanol.
-
Identify the space between the L5 and L6 vertebrae.
-
Carefully insert the Hamilton syringe needle into the intradural space. A characteristic tail flick is an indicator of successful entry.[15]
-
Slowly inject the oligonucleotide solution.
-
Leave the needle in place for 5-10 seconds post-injection to prevent backflow.[15]
-
Withdraw the needle and monitor the animal for recovery from anesthesia and any neurological signs.
Protocol for Lipid Nanoparticle Formulation with this compound Oligonucleotides using Microfluidics
Materials:
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Lipid mixture in ethanol (containing an ionizable cationic lipid, a helper lipid like DSPC, cholesterol, and a PEG-lipid).
-
This compound oligonucleotide solution in an aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Dialysis or tangential flow filtration system for buffer exchange and purification.
Procedure:
-
Prepare the lipid mixture in ethanol and the oligonucleotide solution in the aqueous buffer.
-
Set up the microfluidic device according to the manufacturer's instructions, priming the system with the respective solvents.
-
Load the lipid-ethanol solution and the oligonucleotide-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic device at a controlled flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microfluidic channels induces the self-assembly of the LNPs, encapsulating the oligonucleotide.
-
Collect the resulting LNP dispersion.
-
Purify the LNPs and exchange the buffer to a physiologically compatible buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration to remove the ethanol and unencapsulated oligonucleotides.
-
Characterize the resulting LNPs for size, polydispersity, zeta potential, and encapsulation efficiency.
Protocol for GalNAc Conjugation to this compound Oligonucleotides
Overview: This protocol describes a solution-phase conjugation method.
Materials:
-
5'-amino-modified this compound oligonucleotide.
-
Activated triantennary GalNAc cluster (e.g., with a pentafluorophenyl (PFP) ester).
-
Sodium tetraborate buffer (pH 9.3).
-
Acetonitrile.
-
Purification system (e.g., HPLC).
Procedure:
-
Dissolve the 5'-amino-modified this compound oligonucleotide in the sodium tetraborate buffer.
-
Dissolve the activated GalNAc cluster in acetonitrile.
-
Add the GalNAc solution to the oligonucleotide solution with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the GalNAc-conjugated oligonucleotide using HPLC.
-
Characterize the final product by mass spectrometry.
Protocol for Extracellular Vesicle Isolation and Loading with this compound Oligonucleotides
Part 1: EV Isolation by Ultracentrifugation
Materials:
-
Conditioned cell culture media.
-
Phosphate-buffered saline (PBS).
-
Centrifuge and ultracentrifuge with appropriate rotors.
-
Sterile centrifuge tubes.
Procedure:
-
Culture cells and collect the conditioned media.
-
Perform a series of differential centrifugations to remove cells, dead cells, and cellular debris:
-
300 x g for 10 minutes.
-
2,000 x g for 10 minutes.
-
10,000 x g for 30 minutes.
-
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 70-90 minutes to pellet the EVs.
-
Discard the supernatant and resuspend the EV pellet in PBS.
-
Repeat the ultracentrifugation step to wash the EVs.
-
Resuspend the final EV pellet in a small volume of PBS.
Part 2: Loading of this compound Oligonucleotides into EVs by Electroporation
Materials:
-
Isolated EVs.
-
This compound oligonucleotides.
-
Electroporation cuvette.
-
Electroporator.
Procedure:
-
Mix the isolated EVs with the this compound oligonucleotides in an electroporation buffer.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Apply an electrical pulse using an electroporator with optimized settings (voltage, capacitance, and resistance).
-
Incubate the cuvette on ice for a short period to allow the EV membrane to reseal.
-
Remove the EV-oligonucleotide mixture from the cuvette.
-
Purify the loaded EVs from free oligonucleotides using size exclusion chromatography or another ultracentrifugation step.
-
Quantify the loading efficiency.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow: LNP Formulation by Microfluidics
Caption: Workflow for lipid nanoparticle formulation using microfluidics.
Signaling Pathway: Bcl-2 Antisense Oligonucleotide-Induced Apoptosis
Caption: Mechanism of Bcl-2 antisense oligonucleotide-induced apoptosis.
Signaling Pathway: STAT3 Antisense Oligonucleotide Action
Caption: Inhibition of the STAT3 signaling pathway by an antisense oligonucleotide.
Signaling Pathway: NF-κB Antisense Oligonucleotide Actiondot
References
- 1. Cellular distribution of this compound oligonucleotide following intravenous administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clearance kinetics, biodistribution, and organ saturability of this compound oligodeoxynucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, biodistribution, and stability of oligodeoxynucleotide phosphorothioates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microfluidic Assembly of Lipid-based Oligonucleotide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Potency of GalNAc-Conjugated Antisense Oligonucleotides in Hepatocellular Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Disposition and Pharmacology of a GalNAc3-conjugated ASO Targeting Human Lipoprotein (a) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicity and Toxicokinetics of a this compound Oligonucleotide Against the c-myc Oncogene in Cynomolgus Monkeys | Semantic Scholar [semanticscholar.org]
- 14. Toxicologic effects of an oligodeoxynucleotide this compound and its analogs following intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Phosphorothioate Oligonucleotides as Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioate (PS) oligonucleotides are synthetic analogs of nucleic acids where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom.[1] This modification confers critical properties that make them invaluable as molecular probes in a wide range of biochemical assays. The primary advantages of PS oligos include significantly enhanced resistance to degradation by cellular nucleases, which increases their half-life in biological systems, and improved cellular uptake.[2][3][4] These characteristics, combined with their ability to bind with high affinity to complementary nucleic acid sequences and various proteins, make them ideal tools for applications such as antisense technology, aptamer-based diagnostics, and studying molecular interactions.[5][6]
This document provides detailed application notes and protocols for utilizing this compound oligonucleotides in key biochemical assays.
Key Properties and Considerations
The substitution of sulfur for oxygen in the phosphate backbone introduces a chiral center at the phosphorus atom, meaning a PS oligonucleotide is a mixture of diastereomers (Rp and Sp).[7] This can affect hybridization properties and protein interactions. While PS modification dramatically increases nuclease resistance, it can also lead to increased non-specific binding to proteins and may lower the melting temperature (Tm) of oligo-target duplexes.[5][6] These factors should be considered during experimental design.
Table 1: Nuclease Resistance of this compound (PS) Oligos vs. Unmodified Oligos
| Oligonucleotide Type | Condition | Half-life (t½) | Reference(s) |
| Unmodified DNA Oligo | 10% Fetal Bovine Serum | < 24 hours | [5] |
| This compound (PS) Oligo | 10% Fetal Bovine Serum | > 72 hours | [5] |
| Unmodified DNA Oligo | Cellular Extract | ~6 hours | [8] |
| This compound (PS) Oligo | Cellular Extract | ~30 hours | [8] |
Application Note 1: Quantification of PS Oligos by Hybridization-Based ELISA
A highly sensitive and specific method for quantifying this compound oligonucleotides in biological matrices like plasma and cell lysates is the hybridization-based Enzyme-Linked Immunosorbent Assay (ELISA).[2] This assay is crucial for pharmacokinetic and biodistribution studies in drug development.
Principle: The assay relies on the specific hybridization of the target PS oligo to a biotin-labeled "capture" oligonucleotide and a digoxigenin (DIG)-labeled "detection" oligonucleotide. The resulting complex is immobilized on a streptavidin-coated plate, and the amount of bound oligo is quantified using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a colorimetric or fluorometric reaction.[2][3] The inclusion of an S1 nuclease digestion step can improve linearity and selectivity by removing unhybridized probes.[2]
Diagram: Workflow for Hybridization-Based ELISA
References
- 1. Development and Application of an Ultrasensitive Hybridization-Based ELISA Method for the Determination of Peptide-Conjugated Phosphorodiamidate Morpholino Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific picomolar hybridization-based ELISA assay for the determination of this compound oligonucleotides in plasma and cellular matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Ultrasensitive Hybridization-Based ELISA Method for 2-Methoxyphosphorothiolate MicroRNAs and Its In vitro and In vivo Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
- 5. 2′-O-methyl-modified this compound antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The high binding affinity of this compound-modified oligomers for Ff gene 5 protein is moderated by the addition of C-5 propyne or 2′-O-methyl modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
How to minimize off-target effects of phosphorothioate oligonucleotides.
Welcome to the technical support center for phosphorothioate (PS) oligonucleotides. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and enhance the specificity of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PS-oligonucleotide is showing significant off-target effects. What are the primary causes?
A1: Off-target effects of PS-oligonucleotides stem from two main mechanisms:
-
Hybridization-dependent effects: The oligonucleotide binds to unintended RNA sequences with partial complementarity, leading to the degradation or functional modulation of non-target transcripts.[1][2][3] This is a common issue with antisense oligonucleotides (ASOs) that mediate RNase H cleavage.[2][4]
-
Hybridization-independent effects: These effects are not related to the oligonucleotide's sequence. The this compound backbone itself can lead to non-specific interactions with cellular proteins, such as Toll-like receptors, which can trigger immune responses, or other proteins that affect cellular processes.[5][6] PS-ASOs have been shown to interact with numerous proteins, influencing their distribution, uptake, and potential for toxicity.[6]
Q2: How can I experimentally detect and validate off-target effects?
A2: A multi-step approach is recommended to identify and validate off-target effects:
-
In Silico Analysis: Use bioinformatics tools to predict potential off-target binding sites in the relevant transcriptome.[3][7]
-
Global Transcriptome Analysis: Techniques like microarray or RNA-sequencing can provide a broad overview of changes in gene expression following treatment with your PS-oligonucleotide.[2][3]
-
Validation of Potential Hits: Confirm the findings from the global analysis using quantitative real-time PCR (qRT-PCR) for specific, high-priority off-target candidates.[1]
-
Functional Assays: Assess cellular phenotypes or protein levels related to the potential off-target genes to confirm a functional consequence.
Q3: What are the most effective chemical modifications to reduce off-target effects?
A3: Several chemical modifications can be incorporated into PS-oligonucleotides to improve specificity and reduce off-target effects. The choice of modification depends on the specific application and the nature of the off-target effect.
-
2' Sugar Modifications (2'-O-Methyl, 2'-O-Methoxyethyl): These modifications increase binding affinity to the target RNA and enhance nuclease resistance.[8][][10] They can also reduce immune stimulation and non-specific protein binding, thereby mitigating hybridization-independent off-target effects.[][11]
-
Bridged Nucleic Acids (LNA, cEt): Locked Nucleic Acids (LNA) and constrained ethyl (cEt) modifications significantly increase binding affinity.[][] This allows for the use of shorter oligonucleotides, which can have a better specificity profile. However, excessively high affinity can sometimes lead to off-target effects on closely related sequences.[2]
-
Unalyl (UNA): UNA is a modification that can be placed at specific positions within the siRNA seed region to reduce miRNA-like off-target effects without significantly impacting on-target potency.[13]
-
Base Modifications (e.g., 5'-methyl on pyrimidines): These can increase the thermal stability of the duplex formed with the target RNA, enhancing activity.[]
Q4: Can the delivery method of my PS-oligonucleotide influence its off-target effects?
A4: Yes, the delivery strategy can significantly impact the biodistribution and cellular uptake of PS-oligonucleotides, which in turn can influence off-target effects.
-
Targeted Delivery: Conjugating the oligonucleotide to a ligand that binds to a specific cell-surface receptor (e.g., GalNAc for hepatocytes) can concentrate the therapeutic in the target tissue, reducing exposure and potential off-target effects in other tissues.[][14]
-
Formulation in Nanoparticles: Encapsulating oligonucleotides in lipid nanoparticles (LNPs) or other polymeric carriers can alter their pharmacokinetic profile and reduce off-target interactions.[15][16][17] Targeted nanoparticles, for instance, have been shown to overcome off-target immunostimulatory effects.[17]
Q5: My cells are showing signs of toxicity. Could this be related to the PS modification, and how can I mitigate it?
A5: Yes, the PS backbone itself can contribute to toxicity through non-specific protein binding.[18] Here are some strategies to reduce toxicity:
-
Optimize PS Content: While a full PS backbone provides high nuclease resistance, it can also increase toxicity. Using a mixed backbone with both phosphodiester (PO) and PS linkages can sometimes reduce toxicity while maintaining sufficient stability.[19]
-
Incorporate other Chemical Modifications: As mentioned in Q3, modifications like 2'-O-methyl or 2'-MOE can reduce non-specific protein interactions and lower toxicity.[11][18]
-
Control Stereochemistry: The PS linkage creates a chiral center. Using stereo-defined PS linkages (Sp or Rp) at specific positions can improve the therapeutic profile and reduce toxicity.[20][21]
-
Formulation with Divalent Cations: For central nervous system applications, formulating PS-oligonucleotides with calcium and magnesium has been shown to prevent acute neurotoxicity.[19][22]
Data Summary
Table 1: Impact of Chemical Modifications on this compound Oligonucleotide Properties
| Chemical Modification | Effect on Binding Affinity | Effect on Nuclease Resistance | Impact on Off-Target Effects | Reference(s) |
| This compound (PS) | Reduces affinity compared to phosphodiester | High | Can cause hybridization-independent off-target effects due to protein binding. | [8][10][18] |
| 2'-O-Methyl (2'-OMe) | Increases affinity | High | Reduces immune stimulation and non-specific protein binding. | [8][][11] |
| 2'-O-Methoxyethyl (2'-MOE) | Higher affinity increase than 2'-OMe | High | Reduces non-specific effects. | [8][18] |
| Locked Nucleic Acid (LNA) | Very high increase in affinity | Very High | Increased specificity due to higher affinity, but can increase off-target effects on highly similar sequences. | [][][23] |
| Constrained Ethyl (cEt) | Similar to LNA | Very High | Can improve the toxicity profile compared to LNA. | [][] |
| Unalyl (UNA) | Position-specific destabilization | Moderate | Potently reduces siRNA off-target effects. | [][13] |
Experimental Protocols
Protocol 1: Evaluation of Off-Target Effects using Microarray Analysis
-
Cell Culture and Transfection:
-
Plate human cells (e.g., primary human fibroblasts) in 6-well plates.
-
Transfect cells with the PS-oligonucleotide at the desired concentration using a suitable transfection reagent. Include a negative control (scrambled sequence) and a mock-transfected control.
-
Incubate for 24-48 hours.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
-
Microarray Hybridization and Scanning:
-
Label the RNA samples and hybridize them to a human whole-genome expression microarray.
-
Wash the arrays and scan them using a microarray scanner.
-
-
Data Analysis:
-
Normalize the microarray data.
-
Perform differential gene expression analysis between the PS-oligonucleotide treated group and the control groups.
-
Identify genes with statistically significant changes in expression as potential off-targets.
-
Protocol 2: Validation of Off-Target Gene Expression by qRT-PCR
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells as described in Protocol 1.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, gene-specific primers for the potential off-target gene and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.
-
Perform the qRT-PCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the potential off-target gene using the ΔΔCt method, normalizing to the housekeeping gene.
-
A significant change in expression compared to the control confirms the off-target effect.
-
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Off-target effects related to the this compound modification of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2′-O-methyl-modified this compound antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJNANO - Synthetic-polymer-assisted antisense oligonucleotide delivery: targeted approaches for precision disease treatment [beilstein-journals.org]
- 16. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 17. Targeted nanoparticle delivery overcomes off-target immunostimulatory effects of oligonucleotides and improves therapeutic efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Preventing acute neurotoxicity of CNS therapeutic oligonucleotides with the addition of Ca2+ and Mg2+ in the formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chirality matters: stereo-defined this compound linkages at the termini of small interfering RNAs improve pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
Technical Support Center: Phosphorothioate-Modified Antisense Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorothioate (PS)-modified antisense oligonucleotides (ASOs). Our goal is to help you overcome common experimental challenges and reduce the toxicity of your antisense therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of toxicity associated with this compound-modified ASOs?
A1: The primary driver of toxicity in PS-modified ASOs is their polyanionic nature, which leads to non-specific binding to a wide range of cellular proteins.[1][2][3] This promiscuous binding can trigger several adverse effects, including:
-
Immune Stimulation: PS-ASOs can activate the complement system, particularly through the alternative pathway, and stimulate immune cells via Toll-like receptors (TLRs), leading to inflammatory responses.[4]
-
Hepatotoxicity: Accumulation of ASOs in the liver can lead to dose-dependent liver damage, characterized by elevated transaminase levels.[5][6] This is often associated with ASOs that have high-affinity modifications like locked nucleic acids (LNAs).[5][7]
-
Nephrotoxicity: ASOs can accumulate in the proximal tubule cells of the kidneys, potentially causing renal toxicity.[6]
-
Thrombocytopenia: A reduction in platelet count has been observed with some PS-ASOs, potentially due to binding to proteins on the platelet surface.[6]
-
Exaggerated Pharmacology: Toxicity can also arise from the intended knockdown of the target protein if that protein is essential for normal cellular function.[8]
Q2: How can I reduce the toxicity of my PS-ASO?
A2: Several strategies can be employed to mitigate the toxicity of PS-ASOs, primarily through chemical modifications:
-
Second and Third Generation Modifications: Incorporating 2' sugar modifications like 2'-O-methyl (2'-OME), 2'-O-methoxyethyl (2'-MOE), constrained ethyl (cEt), or locked nucleic acid (LNA) can increase binding affinity to the target RNA, allowing for lower, less toxic doses.[1][5] 2'-MOE modifications, in particular, have been shown to be less toxic than 2'-OME.[5]
-
Reduce this compound Content: While the PS backbone is crucial for nuclease resistance, reducing the number of PS linkages can decrease non-specific protein binding and associated toxicities.[9] This can be achieved through "gapmer" designs where the central region is PS-modified to support RNase H activity, while the wings have alternative modifications.
-
Alternative Backbone Chemistries: Replacing some PS linkages with neutral modifications like methylphosphonates (MPs) or phosphorodiamidate morpholino oligomers (PMOs) can significantly reduce toxicity.[1][10][11]
-
Sequence Optimization: Certain sequence motifs, such as specific G-quadruplex forming sequences, can be associated with higher toxicity.[12] Bioinformatic tools can help predict and avoid these "toxic" sequences.[5]
-
Delivery Systems: Encapsulating ASOs in delivery vehicles like lipid nanoparticles can alter their biodistribution and reduce exposure to off-target cells, thereby lowering toxicity.
Q3: My cells are dying in culture after ASO treatment. How do I determine if it's due to toxicity or the intended antisense effect?
A3: Distinguishing between non-specific toxicity and on-target effects is a critical troubleshooting step. Here’s a suggested workflow:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which you observe cytotoxicity.
-
Control Oligonucleotides: Include the following controls in your experiment:
-
Scrambled Control: An ASO with the same length and chemical modifications but a scrambled sequence that does not target any known mRNA. This will help identify effects related to the chemistry of the ASO itself.
-
Mismatch Control: An ASO with a few mismatched bases compared to your target sequence. This helps assess the specificity of the observed effects.
-
-
Time-Course Analysis: Monitor cell viability and target mRNA/protein knockdown at multiple time points. Toxicity effects may appear at different times than the desired antisense effect.
-
Rescue Experiment: If possible, overexpress a version of the target protein that is not recognized by your ASO. If cell death is rescued, it suggests the toxicity is on-target.
-
Apoptosis vs. Necrosis Assays: Use assays like Annexin V/Propidium Iodide staining to determine the mechanism of cell death. Non-specific toxicity often leads to necrosis, while on-target effects might induce apoptosis.
Troubleshooting Guides
Issue 1: High Levels of Hepatotoxicity Observed in Animal Models
| Possible Cause | Troubleshooting Steps |
| High-Affinity Modifications | ASOs with high-affinity modifications like LNA or cEt can be associated with increased hepatotoxicity.[5][7] Consider using ASOs with 2'-MOE modifications, which have a better-established safety profile.[5] |
| "Toxic" Sequence Motifs | Certain nucleotide sequences can be inherently more toxic.[5] Use bioinformatic tools to screen for and redesign ASOs to avoid these motifs. |
| Excessive Dose | The observed toxicity may be dose-dependent. Perform a dose-ranging study to identify the minimum effective dose with an acceptable safety margin. |
| Off-Target Effects | The ASO may be unintentionally silencing other genes in the liver. Perform a transcriptome-wide analysis (e.g., RNA-seq) to identify potential off-target effects. |
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Knockdown
| Possible Cause | Troubleshooting Steps |
| Nuclease Degradation | Insufficient this compound modification can lead to rapid degradation in vivo. Ensure your ASO has an adequate number of PS linkages for stability.[1] |
| Poor Bioavailability/Tissue Distribution | The ASO may not be reaching the target tissue in sufficient concentrations. Consider using a targeted delivery system (e.g., GalNAc conjugation for liver delivery) or a different route of administration.[10] |
| Plasma Protein Binding | While necessary for avoiding rapid renal clearance, excessive binding to plasma proteins can limit tissue uptake.[2] Modifying the ASO chemistry can alter protein binding characteristics. |
| Immune Response | An immune response to the ASO can lead to its rapid clearance.[4] Consider modifications that reduce immunogenicity, such as 2'-MOE.[5] |
Quantitative Data Summary
Table 1: Comparison of Common ASO Chemical Modifications
| Modification | Binding Affinity to Target RNA | Nuclease Resistance | In Vivo Toxicity Profile |
| This compound (PS) | Moderate | High | Moderate-High (Dose-dependent) |
| 2'-O-Methyl (2'-OME) | High | High | Moderate |
| 2'-O-Methoxyethyl (2'-MOE) | Very High | Very High | Low-Moderate |
| Locked Nucleic Acid (LNA) | Highest | Highest | Moderate-High (Hepatotoxicity concerns)[5] |
| Constrained Ethyl (cEt) | Highest | Highest | Moderate-High (Hepatotoxicity concerns) |
| Methylphosphonate (MP) | Moderate | High | Low (Reduced cellular uptake)[11] |
| PMO | High | Highest | Very Low (Charge neutral)[1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using a Real-Time Cell Analyzer
This protocol describes a method for continuously monitoring cell viability after ASO treatment.
Materials:
-
Real-Time Cell Analyzer (e.g., xCELLigence)
-
E-Plates (microtiter plates with integrated gold microelectrodes)
-
Cell culture medium
-
Cells of interest
-
ASOs (experimental and controls)
-
Transfection reagent (if required for your cell type)
Procedure:
-
Seed cells in the E-Plates at an optimal density determined in a preliminary experiment.
-
Allow cells to attach and grow, monitoring their proliferation in real-time using the cell analyzer.
-
Once cells are in the logarithmic growth phase, add the ASOs at various concentrations. If using a transfection reagent, prepare ASO-lipid complexes according to the manufacturer's instructions.
-
Continue to monitor cell proliferation and morphology in real-time for 24-72 hours.
-
The instrument software will generate a cell index plot, which is a quantitative measure of cell number and viability.
-
Analyze the data to determine the concentration and time at which ASOs induce cytotoxicity.
Protocol 2: Quantification of Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is for assessing the immunostimulatory potential of ASOs.
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
ASOs (experimental and controls)
-
Positive control (e.g., CpG oligonucleotide)
-
ELISA kits for key cytokines (e.g., TNF-α, IL-6, IFN-γ)
Procedure:
-
Plate PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add ASOs at various concentrations to the wells. Include a positive control and a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of cytokines in the supernatant using the appropriate ELISA kits, following the manufacturer's instructions.
-
Analyze the data to determine if the ASOs induce a significant increase in cytokine production compared to the vehicle control.
Visualizations
Caption: Key pathways of PS-ASO induced toxicity.
Caption: ASO toxicity troubleshooting workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Splice-Modulating Antisense Oligonucleotides as Therapeutics for Inherited Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
- 7. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. WO2014130945A1 - Modifications for antisense compounds - Google Patents [patents.google.com]
- 10. Site-specific replacement of this compound with alkyl phosphonate linkages enhances the therapeutic profile of gapmer ASOs by modulating interactions with cellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antisense Oligonucleotides: Treatment Strategies and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute Neurotoxicity of Antisense Oligonucleotides After Intracerebroventricular Injection Into Mouse Brain Can Be Predicted from Sequence Features - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in phosphorothioate oligonucleotide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of phosphorothioate (PS) oligonucleotides, with a primary focus on resolving low yield.
Troubleshooting Guides
Low yield of the final this compound oligonucleotide product is a frequent challenge. The following guides provide a systematic approach to identifying and resolving the root cause of this issue.
Guide 1: Initial Assessment of Low Yield
The first step in troubleshooting is to determine at which stage of the synthesis the problem is occurring. The solid-phase synthesis of this compound oligonucleotides is a cyclic process involving four key steps: deblocking (detritylation), coupling, sulfurization, and capping.[1]
Question: My final product yield is significantly lower than expected. What should I check first?
Answer:
Start by evaluating the efficiency of each synthesis cycle. The overall yield is highly dependent on the stepwise coupling efficiency. A small decrease in coupling efficiency per cycle can lead to a dramatic reduction in the final yield of the full-length product.[2][3]
Experimental Protocol: Trityl Cation Monitoring for Stepwise Yield Assessment
The dimethoxytrityl (DMT) group is removed at the beginning of each synthesis cycle. The resulting trityl cation is orange and its quantity, which can be measured spectrophotometrically, is directly proportional to the number of growing oligonucleotide chains.
-
Collect Trityl Fractions: During the synthesis, collect the acidic deblocking solution after each cycle from the synthesizer.
-
Spectrophotometric Measurement: Measure the absorbance of each fraction at approximately 495 nm.
-
Calculate Stepwise Coupling Efficiency: The coupling efficiency of each step can be calculated using the following formula:
Coupling Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100
A consistent and high coupling efficiency (ideally >98%) should be observed for each cycle. A sudden or gradual drop in absorbance indicates a problem with the synthesis.[2]
Troubleshooting Workflow: Initial Low Yield Diagnosis
Caption: Initial diagnosis workflow for low oligonucleotide yield.
Guide 2: Troubleshooting Low Coupling Efficiency
Low coupling efficiency is a primary cause of low yield and the generation of truncated sequences.[3][4]
Question: My trityl monitoring indicates a low or decreasing coupling efficiency. What are the common causes and how can I fix them?
Answer:
Several factors can lead to poor coupling efficiency. The most common are related to reagents and the synthesis conditions.
Common Causes and Solutions for Low Coupling Efficiency
| Cause | Recommended Action |
| Moisture in Reagents | Use anhydrous acetonitrile (<30 ppm water) for all reagents. Ensure phosphoramidites and activator solutions are fresh and properly stored under an inert atmosphere.[3] |
| Degraded Phosphoramidites | Use fresh, high-quality phosphoramidites. Old or improperly stored amidites can degrade, leading to lower coupling efficiency. |
| Suboptimal Activator | Ensure the correct activator is being used for your phosphoramidites and that its concentration is optimal. Common activators include 1H-Tetrazole, ETT, and DCI. |
| Insufficient Coupling Time | For longer oligonucleotides or those with known difficult couplings (e.g., consecutive G residues), increasing the coupling time can improve efficiency. |
| Solid Support Issues | For long oligonucleotides (>40 bases), using a solid support with a larger pore size (e.g., 1000 Å CPG) can prevent steric hindrance and improve reagent diffusion.[5] |
Experimental Protocol: HPLC Analysis of Crude Product for Truncated Sequences
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the crude oligonucleotide product and quantifying the amount of full-length product versus truncated sequences.
-
Sample Preparation: After synthesis, cleave the oligonucleotide from the solid support and deprotect it. Dissolve a small aliquot of the crude product in an appropriate buffer (e.g., TE buffer).
-
HPLC System: Use a reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
-
Gradient: Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes.
-
Detection: Monitor the absorbance at 260 nm.
-
Analysis: The full-length product will be the main peak, with truncated sequences (n-1, n-2, etc.) eluting earlier. The peak areas can be used to estimate the purity and the extent of truncation.
Troubleshooting Workflow: Low Coupling Efficiency
Caption: Workflow for troubleshooting low coupling efficiency.
Guide 3: Troubleshooting Inefficient Sulfurization
Incomplete sulfurization leads to the formation of phosphodiester (P=O) linkages instead of the desired this compound (P=S) linkages. This not only reduces the yield of the target molecule but can also affect its biological activity.
Question: I suspect my sulfurization step is inefficient. How can I confirm this and what are the solutions?
Answer:
Inefficient sulfurization can be caused by several factors, including the choice of sulfurizing reagent, its concentration, and reaction time.
Common Sulfurizing Reagents and Key Parameters
| Sulfurizing Reagent | Typical Concentration | Typical Contact Time | Key Considerations |
| 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) | 0.05 - 0.1 M | 30 - 120 seconds | Highly efficient but can be unstable over long periods on the synthesizer.[6] |
| Phenylacetyl Disulfide (PADS) | 0.2 M in ACN/3-picoline | 2 - 5 minutes | "Aged" solutions often show higher sulfurization efficiency (>99.9%).[1] |
| 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) | 0.1 M | 30 - 60 seconds | Stable in solution and provides high sulfurization efficiency. |
| Tetraethylthiuram disulfide (TETD) | 0.5 M | 15 minutes | An effective sulfurizing agent. |
Experimental Protocol: LC-MS Analysis for P=O Impurities
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive method for identifying and quantifying phosphodiester impurities.
-
Sample Preparation: Prepare the crude oligonucleotide as described for HPLC analysis.
-
LC-MS System: Use an ion-pair reversed-phase LC system coupled to an electrospray ionization mass spectrometer (ESI-MS) operating in negative ion mode.
-
Mobile Phases:
-
Mobile Phase A: 100 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), 5 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP, 5 mM TEA in methanol.
-
-
Gradient: A suitable gradient to separate the oligonucleotide species.
-
MS Analysis: The mass spectrometer will detect the full-length product and any impurities. A phosphodiester impurity will have a mass difference of -16 Da (loss of a sulfur atom and gain of an oxygen atom) for each P=O linkage compared to the P=S linkage.
Troubleshooting Workflow: Inefficient Sulfurization
Caption: Workflow for troubleshooting inefficient sulfurization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the capping step, and how does it affect yield?
A1: The capping step is crucial for preventing the formation of deletion mutations. After the coupling reaction, a small percentage of the growing oligonucleotide chains may fail to react with the incoming phosphoramidite. The capping step, typically using acetic anhydride, acetylates the unreacted 5'-hydroxyl groups, rendering them inert in subsequent coupling cycles.[7][8] If capping is inefficient, these unreacted chains can couple in a later cycle, leading to oligonucleotides with internal deletions (n-1, n-2, etc.), which are difficult to purify from the full-length product and effectively lower the yield of the desired molecule.
Q2: Can the choice of solid support impact the yield of my this compound oligonucleotide synthesis?
A2: Yes, the solid support can significantly impact the yield, especially for longer oligonucleotides. Controlled pore glass (CPG) is a common solid support. For shorter oligonucleotides (up to 40 bases), a 500 Å pore size is typically sufficient. However, for longer syntheses, the growing oligonucleotide chains can block the pores, hindering reagent access to the reactive sites.[5] Using a CPG support with a larger pore size (e.g., 1000 Å or 2000 Å) can improve diffusion and lead to higher yields for longer oligonucleotides.[5]
Q3: I am observing a significant amount of n-1 species in my crude product. What is the most likely cause?
A3: The presence of a significant n-1 peak, where the n-1 species is a result of a single nucleotide deletion, is most commonly due to either incomplete coupling or inefficient capping. If coupling is incomplete and the subsequent capping step is also inefficient, the unreacted chain can participate in the next coupling cycle, leading to a deletion. To troubleshoot, you should first verify your coupling efficiency using trityl monitoring. If coupling appears efficient, then investigate the capping step. Ensure your capping reagents are fresh and that the capping time is sufficient.
Q4: How does the purity of the starting materials affect the final yield?
A4: The purity of all reagents, including phosphoramidites, activators, solvents, and sulfurizing agents, is critical for achieving high yields. Impurities can lead to side reactions that consume reagents or terminate chain elongation. For example, water is a significant contaminant that can hydrolyze activated phosphoramidites, reducing coupling efficiency.[3] It is essential to use high-purity, anhydrous reagents and solvents specifically designed for oligonucleotide synthesis.
Q5: Are there any sequence-specific issues that can lead to low yield?
A5: Yes, certain sequences can be more challenging to synthesize. For example, long stretches of guanine (G) residues can form secondary structures (G-quadruplexes) that hinder the accessibility of the 5'-hydroxyl group for coupling. This can lead to lower coupling efficiencies at these positions. Using modified phosphoramidites or special synthesis conditions may be necessary to overcome these issues. Additionally, some modified oligonucleotides can have lower coupling efficiencies.[2]
References
- 1. organica1.org [organica1.org]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. idtdna.com [idtdna.com]
- 8. atdbio.com [atdbio.com]
Technical Support Center: Optimizing Phosphorothioate Modifications for In Vivo Success
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphorothioate (PS)-modified oligonucleotides for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of this compound (PS) modification for in vivo studies?
This compound (PS) modifications are a critical chemical alteration used in therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2][3] The primary reason for this modification is to enhance their metabolic stability by increasing resistance to nuclease degradation.[4][5][6] In this modification, a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom.[2] This change protects the oligonucleotide from being quickly broken down by enzymes in the body, thereby extending its half-life and improving its bioavailability and cellular uptake.[2][7]
Q2: How many PS modifications are optimal for my oligonucleotide?
The optimal number of PS modifications represents a balance between stability, efficacy, and toxicity.[8] While full PS modification provides the highest nuclease resistance, it can sometimes lead to increased toxicity and off-target effects.[9][10][11]
For siRNAs, it has been shown that modifying the two terminal phosphodiester linkages in each strand is often sufficient to provide protection against exonuclease degradation in vivo.[4] In fact, many clinically approved GalNAc-conjugated siRNAs contain six PS linkages, with two at each terminus, except for the 3'-end of the sense strand that carries the GalNAc ligand.[4] However, studies have also shown that for some stereo-defined siRNAs, the number of PS linkages can be reduced from six to three without compromising metabolic stability and activity.[4]
For ASOs, the extent of PS modification can vary. While some designs utilize full PS modification, others may use a mix of PS and phosphodiester (PO) linkages to fine-tune activity and reduce toxicity.[12] The optimization of PS inclusion is crucial for improving splicing efficiency in different tissue types.[12]
Q3: What are the potential downsides of excessive PS modification?
While beneficial for stability, a high degree of PS modification can lead to several undesirable effects:
-
Increased Toxicity: Fully this compound-modified oligonucleotides can exhibit greater toxicity.[9][10][11] This can be due to exaggerated pharmacologic activity or off-target effects.[13]
-
Reduced Specificity and Off-Target Effects: Extensive PS modification can increase non-specific protein binding, leading to sequence-independent effects.[9][10][11][14] This can result in the downregulation of unintended proteins.[14]
-
Decreased Binding Affinity to Target RNA: While PS modifications enhance protein binding, they can sometimes decrease the binding affinity of the oligonucleotide to its target RNA sequence.[15]
-
Inhibition of RISC Loading for siRNAs: Multiple PS linkages in siRNAs can inhibit their loading into the RNA-induced silencing complex (RISC), which is essential for their gene-silencing activity.[4]
-
Induction of Immune Responses: High proportions of PS modifications may activate the innate immune system, leading to inflammation.[8] The complement cascade can be transiently activated by some this compound oligonucleotides.[16]
Q4: Can the chirality of the PS linkage affect the performance of my oligonucleotide?
Yes, the introduction of a PS linkage creates a chiral center at the phosphorus atom, resulting in two stereoisomers (Rp and Sp).[4][17][18] This means that a typical PS-modified oligonucleotide is a mixture of a large number of diastereomers.[6] Research has shown that the specific stereochemistry of the PS linkages can significantly impact the in vivo activity of siRNAs.[4][17] For instance, a study on a standard siRNA design with six PS insertions found that only about 10% of the 64 possible isomers were as effective as the stereorandom control.[17] Controlling the chirality of PS modifications can modulate interactions with enzymes like RNase H1, but may not always lead to improved overall therapeutic profiles.[18]
Troubleshooting Guides
Problem 1: Low in vivo efficacy of my PS-modified oligonucleotide.
| Possible Cause | Troubleshooting Steps |
| Insufficient Nuclease Stability | Increase the number of PS modifications, particularly at the 3' and 5' ends to protect against exonucleases. Consider that for some designs, three-terminal PS modifications on each side may be sufficient for exonuclease resistance.[12] |
| Poor Cellular Uptake | Ensure your delivery method is optimized. For systemic delivery, PS modifications generally enhance protein binding, which can improve tissue distribution.[1][3] Consider conjugation with targeting ligands like GalNAc for hepatocyte-specific delivery.[4] Cationic liposomes can also be used to enhance cellular uptake.[19] |
| Suboptimal Number or Placement of PS Modifications | Systematically vary the number and position of PS modifications. For siRNAs, terminal modifications are often key.[4] For ASOs, the pattern of modification can be critical for activity.[12] |
| Inhibition of RISC Loading (for siRNAs) | Avoid excessive internal PS modifications, as this can hinder RISC loading.[4] Focus on terminal modifications for stability. |
| Incorrect Target Sequence | Verify that your oligonucleotide sequence is complementary to the target mRNA and that the target site is accessible.[20] |
Problem 2: Observed in vivo toxicity or off-target effects.
| Possible Cause | Troubleshooting Steps |
| Excessive PS Modification | Reduce the number of PS modifications. A full PS backbone is often associated with increased non-specific protein binding and toxicity.[9][10][11] |
| Sequence-Dependent Off-Target Effects | Even with PS modifications, the oligonucleotide sequence can cause off-target effects through partial complementarity to other mRNAs.[21] Perform a BLAST search to identify potential off-target sequences. Consider redesigning the oligonucleotide to a different target site. |
| Immune Stimulation | High concentrations of PS-modified oligonucleotides can stimulate an immune response.[8] Try reducing the dose. The transient activation of the complement cascade is a known effect of some this compound oligonucleotides.[16] |
| Non-Specific Protein Binding | The PS backbone can lead to binding with various proteins, which can cause toxicity.[1][3][5] Altering the chemical modification pattern may help mitigate these interactions.[1] |
Quantitative Data Summary
Table 1: Effect of this compound (PS) Modification on Oligonucleotide Properties
| Property | Unmodified Oligonucleotide | Partially PS-Modified Oligonucleotide | Fully PS-Modified Oligonucleotide |
| Nuclease Resistance | Low | Moderate to High | Very High[4][5] |
| In Vivo Half-Life | Short | Increased | Significantly Increased[5] |
| Cellular Uptake | Low | Improved | Enhanced[9][10][11] |
| Binding to Plasma Proteins | Low | Moderate | High[1][3][5] |
| Target Specificity | High | Generally High | Can be Reduced[9][10][11] |
| Potential for Toxicity | Low | Moderate | Higher[9][10][11] |
| Potential for Immune Stimulation | Low | Moderate | Higher[8] |
Experimental Protocols
Protocol 1: Evaluation of in vivo Efficacy of PS-Modified siRNAs in Mice
-
Animal Model: Utilize a relevant mouse model for the disease or gene of interest.
-
siRNA Preparation: Synthesize siRNAs with varying numbers and positions of PS modifications. A common starting point is to modify the two terminal linkages on each strand.[4] For liver-targeted delivery, conjugate the sense strand with GalNAc.[22]
-
Administration: Administer the siRNAs to mice via an appropriate route, such as subcutaneous or intravenous injection. Doses can range from 0.3 mg/kg to 10 mg/kg depending on the target and delivery method.[22][23]
-
Sample Collection: Collect serum or tissue samples at various time points post-administration (e.g., 24 hours, 48 hours, 7 days).[24]
-
Target Gene Knockdown Analysis:
-
mRNA Level: Extract RNA from tissues and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Protein Level: Extract protein from tissues or serum and perform Western blotting or ELISA to measure the protein levels of the target gene.[22]
-
-
Data Analysis: Normalize the target gene expression to a housekeeping gene and compare the knockdown efficiency between different PS-modification patterns and control groups.
Protocol 2: Assessment of in vivo Toxicity of PS-Modified Oligonucleotides
-
Animal Model and Administration: Use a suitable animal model and administer the PS-modified oligonucleotides at various doses.[25][26]
-
Clinical Observations: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or adverse reactions at the injection site.
-
Blood Chemistry and Hematology: Collect blood samples at different time points and analyze for markers of liver and kidney function (e.g., ALT, AST, creatinine) and complete blood counts.
-
Histopathology: At the end of the study, euthanize the animals and collect major organs (liver, kidney, spleen, etc.). Fix the tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological examination.
-
Complement Activation Assay: To assess for immune stimulation, plasma samples can be analyzed for markers of complement activation.
Visualizations
References
- 1. This compound modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro and in vivo properties of therapeutic oligonucleotides containing non-chiral 3′ and 5′ thiophosphate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. This compound Modification Service - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound modification of oligodeoxynucleotides on specific protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 12. Frontiers | Fine Tuning of this compound Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation [frontiersin.org]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Off-target effects related to the this compound modification of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of this compound Chirality on Double-Stranded siRNAs: A Systematic Evaluation of Stereopure siRNA Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Understanding the effect of controlling this compound chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo transport and delivery of this compound oligonucleotides with cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Troubleshooting | Gene Tools, LLC [gene-tools.com]
- 21. researchgate.net [researchgate.net]
- 22. Improved In Vivo Metabolic Stability and Silencing Efficacy of siRNAs with this compound Linkage-Free, GalNAc-Conjugated Sense Strands Containing Morpholino-LNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Pharmacokinetics, biodistribution, and stability of oligodeoxynucleotide phosphorothioates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacokinetic and toxicity profile of a this compound oligonucleotide following inhalation delivery to lung in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacology and toxicology of this compound oligonucleotides in the mouse, rat, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Cellular Uptake of Phosphorothioate Oligonucleotides
Welcome to the technical support center for phosphorothioate oligonucleotide (PS-ASO) research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in delivering PS-ASOs into cells.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue: Low Transfection Efficiency or Poor Cellular Uptake
Q1: I am observing very low uptake of my this compound oligonucleotides. What are the common causes, and how can I improve efficiency?
A1: Low cellular uptake of PS-ASOs is a common hurdle. Several factors can contribute to this issue. Here are some frequent causes and potential solutions:
-
Cell Type: Different cell types exhibit varying efficiencies for oligonucleotide uptake. Primary cells and suspension cells can be particularly challenging to transfect. It is crucial to optimize the delivery protocol for your specific cell line.
-
Delivery Method: The use of "naked" PS-ASOs, delivered without a transfection reagent, often results in poor uptake, especially in in vitro settings.[1] The use of cationic lipid-based transfection reagents like Lipofectamine™ can significantly enhance uptake.[1][2] Alternatively, for certain cell types and oligonucleotide chemistries, a method called "gymnosis" or "free uptake," which involves prolonged incubation of cells with the oligonucleotide, can be effective.[1]
-
Complex Formation (for transfection reagents): Improper formation of the oligonucleotide-lipid complexes can drastically reduce transfection efficiency. Ensure you are following the manufacturer's protocol precisely, paying close attention to the dilution medium (e.g., Opti-MEM™), incubation times, and the ratio of oligonucleotide to transfection reagent.[1] It is generally recommended to avoid using serum during the initial complex formation step unless the protocol specifies otherwise.[1]
-
Cell Health and Confluency: The physiological state of your cells is critical. Transfect cells that are in the exponential growth phase and are at an optimal confluency, typically 70-90% for adherent cells.[1] Overly confluent or sparse cultures can lead to poor results.[1][3] Regularly check for contamination, such as from mycoplasma, which can negatively impact transfection.[1]
Issue: Endosomal Entrapment
Q2: My this compound oligonucleotide appears to be trapped in endosomes and is not reaching the cytoplasm or nucleus. How can I facilitate endosomal escape?
A2: Endosomal sequestration is a major barrier to the efficacy of PS-ASOs.[1] Here are some strategies to promote endosomal escape:
-
Use of Endosomolytic Agents: Certain reagents can help disrupt the endosomal membrane, facilitating the release of the oligonucleotide into the cytoplasm. Chloroquine is a commonly used agent that can increase the nuclear accumulation of gymnotically delivered oligonucleotides.[1]
-
Conjugation with Cell-Penetrating Peptides (CPPs): Conjugating your PS-ASO to a CPP can enhance its ability to cross cellular membranes, including the endosomal membrane.[4][5]
-
Formulation with Advanced Delivery Systems: Utilizing delivery vehicles like lipid nanoparticles (LNPs) or exosomes can be engineered to promote endosomal escape.
Issue: Off-Target Effects and Toxicity
Q3: I'm observing cellular toxicity or off-target effects with my this compound oligonucleotides. What could be the cause, and how can I mitigate these effects?
A3: While the this compound modification enhances stability and uptake, it can also contribute to off-target effects and toxicity.[6][7]
-
Excessive this compound Content: A high number of this compound linkages can lead to non-specific protein binding, making the oligonucleotides "sticky" and potentially causing spurious antisense effects and cellular toxicity. It is advisable to use the minimum number of this compound modifications necessary to achieve the desired nuclease resistance.
-
Oligonucleotide Concentration: High concentrations of PS-ASOs can lead to sequence-nonspecific effects.[7] It is crucial to perform dose-response experiments to determine the lowest effective concentration.
-
Sequence-Specific Off-Target Effects: Your oligonucleotide sequence might have partial complementarity to unintended mRNA targets. Perform a thorough BLAST search to identify potential off-target sequences. Consider designing and testing control oligonucleotides, such as a scrambled sequence or a mismatch control, to differentiate between sequence-specific and non-specific effects.
Data Summary of Uptake Enhancement Strategies
The following table summarizes quantitative data from various studies on improving the cellular uptake of this compound oligonucleotides.
| Delivery Strategy | Oligonucleotide Type | Cell Line/Model | Observed Improvement in Uptake/Efficacy | Reference |
| Cationic Lipid Complex | Anti-HIV-1 PS-ASO | PHA-stimulated PBMCs | Inhibition of p24 antigen production at 1 µM | [2] |
| Cell-Penetrating Peptide (CPP) Conjugation | Guanidinylated PS-ODN | HeLa cells | ~18-fold increase in uptake compared to free PS-ODN | [1] |
| Gymnosis (Free Uptake) | LNA-modified PS-ODN | Various adherent and non-adherent cell lines | Sequence-specific gene silencing at low micromolar concentrations | [1] |
| GalNAc Conjugation | GalNAc-PS-ASO | Primary Mouse Hepatocytes | Significantly larger amount of internalized oligonucleotide compared to unconjugated PS-ASO | [1] |
Key Experimental Protocols
Protocol 1: Cationic Lipid-Mediated Transfection of this compound Oligonucleotides (Using a Commercial Reagent)
This protocol provides a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound oligonucleotide (PS-ASO) stock solution
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ Reduced Serum Medium
-
Appropriate cell culture plates and growth medium
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in the appropriate culture plates to achieve 70-90% confluency at the time of transfection.[1]
-
Oligonucleotide Dilution: Dilute the PS-ASO in Opti-MEM™. Mix gently.
-
Lipid Reagent Dilution: In a separate tube, dilute the cationic lipid reagent in Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted oligonucleotide and the diluted lipid reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the complexes to form.
-
Addition to Cells: Add the oligonucleotide-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours, depending on the assay.
-
Analysis: Analyze the cells for the desired effect (e.g., target gene knockdown).
Protocol 2: Gymnotic Delivery of this compound Oligonucleotides
This protocol is for the "free" uptake of PS-ASOs without a transfection reagent.
Materials:
-
This compound oligonucleotide (PS-ASO) stock solution
-
Appropriate cell culture plates and growth medium
-
Cells for delivery
Procedure:
-
Cell Seeding: Seed cells in the desired plate format.
-
Oligonucleotide Addition: Directly add the PS-ASO to the cell culture medium to the final desired concentration.
-
Incubation: Incubate the cells with the oligonucleotide for an extended period, typically 24 hours to several days.
-
Medium Change (Optional): The medium can be changed after the initial incubation period.
-
Analysis: Harvest cells at various time points to assess uptake and activity.
Visualizations
Caption: Receptor-mediated endocytosis of a GalNAc-conjugated ASO in hepatocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo transport and delivery of this compound oligonucleotides with cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular uptake of this compound oligodeoxynucleotides is negatively affected by cell density in a transformed rat tracheal epithelial cell line: implication for antisense approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. The experimental use of antisense oligonucleotides: a guide for the perplexed - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing phosphorothioate degradation products.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and characterizing phosphorothioate (PS) oligonucleotide degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound oligonucleotides?
A1: this compound oligonucleotides primarily degrade through three main pathways:
-
Oxidative Degradation (Desulfurization): The this compound backbone is susceptible to oxidation, which can convert the this compound linkage to a phosphate diester (PO) linkage. This is often caused by exposure to oxidizing agents like hydrogen peroxide.[1][2]
-
Hydrolysis:
-
Depurination: Under acidic conditions, the N-glycosidic bond can be cleaved, leading to the loss of a purine base (adenine or guanine).[1][3][4]
-
Deamination: Basic, acidic, or thermal conditions can cause the loss of an amine group from a nucleobase, for example, the conversion of cytidine to uridine.[3][5][6]
-
-
Chain Cleavage: Degradation can also occur through the cleavage of the oligonucleotide chain, resulting in shorter fragments, often referred to as "shortmers". This can happen at either the 3'- or 5'-terminus.[1][4]
Q2: What factors influence the stability of my this compound oligonucleotides?
A2: Several factors can impact the stability of this compound oligonucleotides:
-
pH: Both acidic and basic conditions can accelerate degradation. Acidic pH promotes depurination, while basic conditions can lead to deamination.[1][3]
-
Temperature: Elevated temperatures increase the rate of various degradation pathways, including desulfurization and chain cleavage.[1][3][4]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or even residual peroxides in excipients, can lead to significant desulfurization.[2][3][7]
-
Metal Ions: Certain metal ions can catalyze the desulfurization of the this compound backbone.[3][8][9] Storing samples in glass vials is recommended over stainless steel, especially when using ammonia at elevated temperatures.[8][9]
-
Nuclease Contamination: While the this compound modification enhances resistance to nuclease degradation compared to unmodified oligonucleotides, they are not completely immune.[3][10][11]
Q3: How can I minimize the degradation of my this compound oligonucleotides during storage?
A3: To minimize degradation during storage, consider the following:
-
Storage Buffer: Store oligonucleotides in a buffered solution at a slightly basic pH (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Temperature: For short-term storage, 4°C is generally acceptable. For long-term storage, -20°C or -80°C is recommended.[2]
-
Aliquotting: Aliquot the oligonucleotide solution to avoid repeated freeze-thaw cycles.
-
Chelating Agents: The inclusion of a chelating agent like EDTA can help by sequestering metal ions that may catalyze degradation.[12]
-
Protection from Light: Store samples protected from light to prevent potential photolytic degradation.[7]
Troubleshooting Guides
Problem: I am observing a peak in my HPLC analysis that co-elutes with my main product, but has a mass difference of -16 Da.
-
Likely Cause: This mass difference is characteristic of desulfurization, where a sulfur atom in the this compound linkage is replaced by an oxygen atom, forming a phosphate diester (PO) linkage.[5][12] This is a common oxidative degradation product.
-
Troubleshooting Steps:
-
Review Sample Handling: Assess if the sample was exposed to oxidizing agents, high temperatures, or certain metal ions.
-
Forced Oxidation Study: To confirm the identity of the peak, perform a forced degradation study by treating a sample with a mild oxidizing agent (e.g., hydrogen peroxide). An increase in the peak of interest would support its identification as an oxidation product.[2]
-
Analytical Method Optimization: While Ion-Pair Reversed-Phase (IP-RP) HPLC is common, sometimes Strong Anion Exchange (SAX) chromatography can partially resolve the phosphate diester impurity from the parent oligonucleotide.[5] Weak Anion Exchange (WAX) chromatography has also been shown to separate these impurities.[5][13]
-
Problem: My HPLC chromatogram shows broadened or split peaks for my this compound oligonucleotide.
-
Likely Cause: The synthesis of this compound oligonucleotides results in a mixture of diastereomers due to the chiral nature of the phosphorus center in the this compound linkage. These diastereomers can have slightly different retention times on HPLC, leading to peak broadening or splitting.[6] The more this compound linkages present, the more complex the mixture of diastereomers.
-
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Use mass spectrometry to confirm that the broadened peak corresponds to the expected mass of the full-length product. ESI-MS is a valuable tool for this purpose.
-
Adjust HPLC Method:
-
Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent can affect the separation of diastereomers. For this compound oligonucleotides, larger amines like tributylamine or hexylamine in the mobile phase can sometimes provide better chromatography than smaller amines like triethylamine.[14]
-
Temperature: Varying the column temperature can also impact the resolution of diastereomers.[15]
-
-
Acceptance Criteria: For routine analysis, it may be necessary to establish acceptance criteria that account for the inherent peak broadening due to diastereomers, as long as the overall purity as determined by mass spectrometry is within specification.
-
Problem: I am detecting impurities with mass differences of +1 Da, -117 Da, or -133 Da.
-
Likely Cause:
-
+1 Da: This mass difference is indicative of a deamination event, where an amine group is lost from a nucleobase.[5][12] This is particularly challenging to resolve from the parent peak even with high-resolution mass spectrometry.[5][12]
-
-117 Da and -133 Da: These correspond to the loss of an adenine (+ water) and guanine (+ water) base, respectively, which are products of depurination.[5][12]
-
-
Troubleshooting Steps:
-
Review Storage and Handling Conditions: Depurination is often caused by acidic conditions, while deamination can be induced by acidic, basic, or thermal stress.[1][3][6]
-
Specialized Chromatography: Weak Anion Exchange (WAX) chromatography has been shown to be effective in separating deaminated degradation products from the parent oligonucleotide.[5][13]
-
Chemical Derivatization: For depurination products that co-elute, a chemical derivatization strategy can be employed. Using polar cysteine analogues can modify the depurinated species, allowing for their separation from the parent compound using WAX chromatography.[5][12][13]
-
Data Presentation
Table 1: Common this compound Degradation Products and Their Mass Differences
| Degradation Product | Formation Pathway | Mass Difference (Da) from Parent Oligonucleotide | Analytical Challenge |
| Phosphate Diester (PO) | Oxidation (Desulfurization) | -16 | Often co-elutes with the parent compound in IP-RP HPLC.[5] |
| Deamination Product | Hydrolysis (Acidic, Basic, or Thermal) | +1 | Extremely difficult to resolve by mass spectrometry due to the small mass difference.[5][12] |
| Depurination (loss of Adenine + water) | Hydrolysis (Acidic) | -117 | Can co-elute with the parent compound in standard chromatographic methods.[5] |
| Depurination (loss of Guanine + water) | Hydrolysis (Acidic) | -133 | Can co-elute with the parent compound in standard chromatographic methods.[5] |
| Shortmers (n-1, n-2, etc.) | Chain Cleavage | Varies | Generally well-resolved by size-based separation techniques. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Oxidative Stress
This protocol is designed to intentionally degrade a this compound oligonucleotide to help identify potential oxidative degradation products.
-
Materials:
-
Procedure:
-
Prepare a solution of the this compound oligonucleotide at a known concentration (e.g., 1 mg/mL).
-
Expose the solution to a final concentration of 0.3% to 3% H₂O₂.[2]
-
Incubate the mixture at room temperature for a defined period (e.g., 2 to 4 hours).[2]
-
Take time-point samples and quench the reaction by adding a quenching agent or by desalting the sample.
-
Analyze the stressed samples, a non-stressed control, and a blank by IP-RP-HPLC-UV/MS.
-
Compare the chromatograms and mass spectra of the stressed and non-stressed samples to identify new peaks corresponding to degradation products.
-
Protocol 2: Analysis of this compound Degradation Products by IP-RP-HPLC-MS
This protocol outlines a general method for the analysis of this compound oligonucleotides and their degradation products.
-
Instrumentation:
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters (Example):
Visualizations
Caption: Major degradation pathways of this compound oligonucleotides.
Caption: Analytical workflow for identifying PS degradation products.
Caption: Troubleshooting logic for broadened HPLC peaks.
References
- 1. Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Detecting the Major Degradation Products of this compound Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of this compound oligonucleotides in aqueous ammonia in presence of stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. assaygenie.com [assaygenie.com]
- 11. This compound Oligonucleotides [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Detecting the Major Degradation Products of this compound Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Overcoming challenges in the HPLC purification of phosphorothioate diastereomers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC purification of phosphorothioate (PS) diastereomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing poor or no separation between my this compound diastereomers?
A1: This is a common challenge due to the subtle structural differences between PS diastereomers (Rp and Sp). Several factors can contribute to poor resolution:
-
Inappropriate Stationary Phase: The choice of HPLC column is critical. Standard C18 columns may not provide sufficient selectivity.
-
Suboptimal Mobile Phase Conditions: The mobile phase composition, including the type and concentration of the ion-pairing agent and the organic modifier, plays a pivotal role.
-
Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts and peak broadening.
-
High Flow Rate: An excessively high flow rate can reduce the interaction time between the analytes and the stationary phase, leading to co-elution.
Troubleshooting Steps:
-
Column Selection: Consider using a column with a different stationary phase, such as one with a phenyl or pentafluorophenyl (PFP) ligand, which can offer alternative selectivity through pi-pi interactions.
-
Mobile Phase Optimization:
-
Ion-Pairing Agent: Vary the concentration of the ion-pairing agent (e.g., triethylammonium acetate, TEAA). A higher concentration can improve the separation of these anionic compounds.
-
Organic Modifier: Optimize the gradient of the organic modifier (e.g., acetonitrile or methanol). A shallower gradient often improves resolution.
-
-
Temperature Control: Employ a column thermostat to maintain a consistent and optimized temperature throughout the run.
-
Flow Rate Adjustment: Reduce the flow rate to allow for better equilibration and interaction, which can enhance resolution.
Q2: My peaks are broad and show significant tailing. What is the cause and how can I fix it?
A2: Peak broadening and tailing in the context of PS oligonucleotide purification can stem from several sources:
-
Secondary Interactions: Unwanted interactions between the negatively charged phosphate backbone and residual silanol groups on the silica-based stationary phase can cause tailing.
-
Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.
-
Inadequate Ion-Pairing: Insufficient concentration or an inappropriate type of ion-pairing agent can result in poor peak shape.
-
Extra-Column Volume: Excessive tubing length or a large flow cell volume can contribute to band broadening.
Troubleshooting Steps:
-
Optimize Ion-Pairing Conditions: Increase the concentration of the ion-pairing agent or switch to a different one, such as hexylammonium acetate (HAA), which can sometimes provide better shielding of the phosphate groups.
-
Reduce Sample Load: Perform a loading study to determine the optimal sample amount for your column dimensions.
-
Check System Plumbing: Minimize the length and internal diameter of all tubing between the injector and the detector.
-
Use a High-Quality Column: Modern, well-end-capped columns have fewer active silanol groups, reducing the potential for secondary interactions.
Q3: I am observing inconsistent retention times between runs. What could be the issue?
A3: Retention time variability can compromise the reproducibility of your purification process. The primary causes include:
-
Mobile Phase Instability: The concentration of the ion-pairing agent in the mobile phase can change over time due to evaporation or degradation.
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the starting mobile phase conditions before each injection can lead to shifts.
-
Pump Performance Issues: Inconsistent solvent delivery from the HPLC pump can cause fluctuations in retention.
-
Temperature Variations: As mentioned, a lack of precise temperature control can affect retention times.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs sealed to minimize evaporation.
-
Ensure Proper Equilibration: Program a sufficient equilibration time into your HPLC method. This is typically 5-10 column volumes.
-
Maintain Your HPLC System: Regularly service your HPLC pump, including checking seals and ensuring proper check valve function.
-
Implement Temperature Control: Use a column oven to maintain a constant temperature.
Experimental Protocols & Data
Protocol: Ion-Pair Reversed-Phase HPLC for Diastereomer Separation
This protocol outlines a typical starting point for the separation of PS diastereomers. Optimization will likely be required for specific sequences.
-
Column: A high-resolution reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 50 °C.
-
Gradient: A shallow gradient from 10% to 20% Mobile Phase B over 30 minutes.
-
Detection: UV at 260 nm.
-
Injection Volume: 5 µL.
Data Summary: Impact of Mobile Phase Additives on Resolution
The following table summarizes the effect of different ion-pairing agents on the resolution (Rs) between two model PS diastereomers.
| Ion-Pairing Agent (100 mM) | Resolution (Rs) | Peak Tailing Factor |
| Triethylammonium Acetate (TEAA) | 1.2 | 1.5 |
| Hexylammonium Acetate (HAA) | 1.6 | 1.2 |
| Tributylammonium Acetate (TBAA) | 1.4 | 1.3 |
Visual Guides
Caption: Troubleshooting workflow for poor diastereomer resolution.
Caption: Experimental workflow for HPLC purification of PS diastereomers.
Technical Support Center: Optimizing Phosphorothioioate Oligonucleotide Transfection in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the transfection of phosphorothioate (PS) oligonucleotides into primary cells.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue: Low Transfection Efficiency
Q1: I am observing low uptake of my this compound oligos in primary cells. What are the common causes and how can I improve efficiency?
A1: Low transfection efficiency is a common hurdle when working with primary cells, which are notoriously difficult to transfect compared to immortalized cell lines.[1] Several factors can contribute to this issue. Here is a breakdown of potential causes and solutions:
-
Cell Type Specificity: Primary cells, such as neurons and hematopoietic cells, have diverse characteristics and sensitivities to transfection reagents.[1] It is crucial to use a transfection method and reagent specifically validated for your primary cell type.[2]
-
Delivery Method: The choice of delivery method is critical. While "naked" PS-oligos show poor uptake, cationic lipid-based reagents and electroporation can significantly enhance delivery.[3][4]
-
Cell Health and Confluency: The physiological state of your cells is paramount. Ensure cells are healthy, in the exponential growth phase, and at an optimal confluency (typically 60-80% for adherent cells) at the time of transfection.[1][2] Overly confluent or sparse cultures can lead to poor results.[1]
-
Oligo-Reagent Complex Formation: For lipid-based methods, improper formation of the oligo-reagent complex can drastically reduce efficiency. Follow the manufacturer's protocol precisely, paying close attention to the oligo-to-reagent ratio, incubation times, and the use of serum-free media for complex formation.[3]
-
Serum Presence: Serum can interfere with some transfection reagents. While some reagents are serum-compatible, it is often recommended to form the transfection complexes in a serum-free medium.[5] However, for PS-oligos, inactivating exonucleases in serum by heating it at 65°C for 30 minutes can help reduce degradation.[6]
Q2: My transfection efficiency is inconsistent between experiments. What could be the cause?
A2: Lack of reproducibility is a frustrating issue. Several factors can contribute to this variability:
-
Cell Passage Number and Health: Primary cells have a limited lifespan and their characteristics can change with each passage. Use cells with a low passage number and ensure they are consistently healthy and free from contamination, such as mycoplasma.[1]
-
Inconsistent Cell Confluency: Transfecting at different cell densities will lead to variable results. Always seed the same number of cells and transfect at a consistent confluency.[2]
-
Pipetting Errors: When preparing transfection complexes, especially for multiple samples, slight variations in pipetting volumes of the oligo or reagent can lead to significant differences in efficiency. Preparing a master mix for the DNA/lipid complex can help reduce these errors.[7]
Issue: Cell Toxicity and Death
Q3: I am observing significant cell death after transfecting my primary cells with this compound oligos. What are the potential causes and how can I mitigate this?
A3: Cytotoxicity is a major concern when transfecting sensitive primary cells. The this compound modification itself, as well as the delivery method, can contribute to cell death.
-
Inherent Toxicity of PS-Oligos: this compound modifications can induce toxicity through non-specific interactions with cellular proteins.[8][9] The structure of the oligo, such as the formation of stable hairpins, can also contribute to cytotoxicity.[8]
-
Toxicity of Transfection Reagent: Cationic lipid-based reagents can be toxic to primary cells, especially at high concentrations or with prolonged exposure.[1]
-
Solution: Optimize the concentration of the transfection reagent by performing a titration to find the lowest effective concentration that yields high transfection efficiency with minimal toxicity. Also, consider reducing the incubation time of the transfection complex with the cells (e.g., 4-6 hours).[2]
-
-
Electroporation-Induced Cell Death: While effective, electroporation can cause significant cell death if the electrical parameters (voltage, pulse duration) are not optimized for the specific primary cell type.[10]
-
Solution: Perform an optimization experiment to determine the ideal electroporation settings that balance transfection efficiency and cell viability.[10]
-
-
High Oligo Concentration: High concentrations of PS-oligos can lead to toxicity.[11]
-
Solution: Titrate the oligo concentration to find the lowest dose that achieves the desired biological effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to deliver this compound oligos to primary cells?
A1: There is no single "best" method, as the optimal choice depends on the specific primary cell type and experimental goals. The two most common and effective methods are:
-
Cationic Lipid-Based Transfection: Reagents like Lipofectamine™ are widely used and can significantly enhance the uptake of PS-oligos.[3][12] These reagents form a complex with the negatively charged oligos, facilitating their entry into the cell. It is crucial to use a reagent specifically designed for or validated with primary cells.[13]
-
Electroporation: This physical method uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of oligos.[4] Electroporation can be highly efficient for hard-to-transfect primary cells, like T cells.[14] However, it requires careful optimization of parameters to minimize cell death.[10]
Q2: How can I quantify the transfection efficiency of my this compound oligos?
A2: To accurately assess transfection efficiency, you can use several methods:
-
Fluorescently Labeled Oligos: The most direct method is to use a fluorescently labeled PS-oligo (e.g., with Cy3 or FAM) and visualize its uptake using fluorescence microscopy or quantify the percentage of positive cells and mean fluorescence intensity using flow cytometry.[15][16]
-
Functional Assay: The ultimate measure of successful transfection is the desired biological effect. This can be quantified by measuring the knockdown of the target mRNA (using qRT-PCR) or protein (using Western blot or ELISA).[16][17]
Q3: My this compound oligo appears to be trapped in endosomes. How can I improve its endosomal escape?
A3: Endosomal sequestration is a significant barrier to the efficacy of PS-oligos.[3] Here are some strategies to promote endosomal escape:
-
Use of Endosomolytic Agents: Certain reagents can help disrupt the endosomal membrane, facilitating the release of the oligo into the cytoplasm. Chloroquine is a commonly used agent that can increase the nuclear accumulation of oligos.[3]
-
Choose a Transfection Reagent with Endosomal Escape Properties: Many modern transfection reagents are formulated with components that promote endosomal escape.
Q4: Can I use serum in the medium during transfection of this compound oligos?
A4: This depends on the transfection reagent. While it is often recommended to form oligo-lipid complexes in serum-free medium to avoid interference, some modern reagents are compatible with serum.[5] For PS-oligos, which are susceptible to degradation by exonucleases present in serum, it is advisable to heat-inactivate the serum at 65°C for 30 minutes before use.[6]
Quantitative Data Summary
Table 1: Comparison of this compound Oligo Delivery Methods in Primary Cells
| Delivery Method | Typical Efficiency Range | Advantages | Disadvantages | Key Optimization Parameters |
| Cationic Lipid Reagents | 20-80% (Cell type dependent) | Easy to use, suitable for various scales. | Can be toxic to sensitive primary cells.[1] | Reagent-to-oligo ratio, oligo concentration, incubation time, cell confluency.[3] |
| Electroporation | 40-90% (Cell type dependent) | Highly efficient for hard-to-transfect cells.[4] | Can cause significant cell death, requires specialized equipment.[10] | Voltage, pulse width, number of pulses, cell density.[15][18] |
| "Naked" Uptake (Gymnosis) | <10% (in vitro) | Low toxicity. | Very low efficiency in most primary cells in vitro.[3] | Oligo concentration, incubation time. |
Experimental Protocols
Protocol 1: Lipid-Based Transfection of this compound Oligos in Primary Adherent Cells
Materials:
-
Primary cells
-
Complete growth medium
-
Serum-free medium (e.g., Opti-MEM™)
-
This compound oligonucleotide (PS-oligo)
-
Cationic lipid-based transfection reagent (e.g., Lipofectamine™ 2000)
-
Multi-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed the primary cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.[3]
-
Preparation of Oligo-Lipid Complexes (perform in duplicate tubes):
-
Tube A: Dilute the PS-oligo to the desired final concentration in serum-free medium. Mix gently.
-
Tube B: Dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow the complexes to form.[3]
-
Transfection:
-
Remove the growth medium from the cells.
-
Wash the cells once with serum-free medium.
-
Add the oligo-lipid complexes to the cells.
-
Add complete growth medium (with or without serum, depending on the reagent's protocol).
-
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.[17]
-
Post-Transfection: After the incubation period, replace the transfection medium with fresh, complete growth medium.
-
Analysis: Assay for gene knockdown or other desired effects 24-72 hours post-transfection.[2]
Protocol 2: Electroporation of this compound Oligos in Primary Suspension Cells (e.g., Human T Cells)
Materials:
-
Primary suspension cells (e.g., human T cells)
-
Electroporation buffer
-
This compound oligonucleotide (PS-oligo)
-
Electroporator and compatible cuvettes
-
Complete growth medium
Procedure:
-
Cell Preparation:
-
Culture and expand the T cells as required. For T cells, activation with anti-CD3/CD28 beads for 48-72 hours prior to electroporation is recommended.[14][19]
-
Harvest the cells and wash them with sterile PBS.
-
Resuspend the cells in the appropriate electroporation buffer at the optimized cell density (e.g., 1x10^6 to 1x10^7 cells/mL).[18]
-
-
Electroporation Mixture: Add the PS-oligo to the cell suspension in the electroporation buffer. Mix gently.
-
Electroporation:
-
Transfer the cell/oligo mixture to an electroporation cuvette.
-
Place the cuvette in the electroporator.
-
Apply the optimized electrical pulse (e.g., for human T cells, a common starting point is 1600 V, 10 ms, 3 pulses).[14]
-
-
Recovery: Immediately after the pulse, carefully remove the cells from the cuvette and transfer them to a culture plate containing pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Analysis: Assess cell viability and transfection efficiency 24-48 hours post-electroporation.
Visualizations
Caption: General Workflow for Lipid-Based Transfection of PS-Oligos.
References
- 1. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Electroporation enhances c-myc antisense oligodeoxynucleotide efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 6. idtdna.com [idtdna.com]
- 7. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Sequence- and Structure-Dependent Cytotoxicity of this compound and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Transfection of this compound Oligodeoxyribonucleotides by lipofectamine2000 into Different Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. academic.oup.com [academic.oup.com]
- 16. In vitro and in vivo transport and delivery of this compound oligonucleotides with cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. knowledge.lonza.com [knowledge.lonza.com]
Validation & Comparative
Phosphorothioate vs. Phosphodiester Oligonucleotides: A Comparative Guide to Efficacy
For researchers, scientists, and drug development professionals, the choice of oligonucleotide backbone chemistry is a critical determinant of therapeutic efficacy and experimental success. The two most fundamental linkages, the natural phosphodiester (PO) bond and its synthetic analog, the phosphorothioate (PS) bond, present a classic trade-off between biological stability and potential off-target effects. This guide provides an objective, data-driven comparison of these two oligonucleotide chemistries to inform their application in antisense, siRNA, and aptamer technologies.
The native phosphodiester linkage, while essential for biological systems, is highly vulnerable to degradation by cellular nucleases, significantly limiting the therapeutic utility of unmodified oligonucleotides.[1] To overcome this limitation, the this compound modification was developed, in which a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom. This single atomic substitution dramatically enhances nuclease resistance, thereby extending the oligonucleotide's half-life in biological environments.[1] However, this increased stability comes with potential drawbacks, including altered binding affinity for target sequences and a greater propensity for non-specific protein binding, which can lead to toxicity.[1][2]
Quantitative Comparison of Physicochemical and In Vitro Properties
The following tables summarize the key performance parameters of this compound versus phosphodiester oligonucleotides based on available experimental data.
| Parameter | Phosphodiester (PO) Oligonucleotides | This compound (PS) Oligonucleotides | Key Findings & References |
| Nuclease Stability | Highly susceptible to degradation by endo- and exonucleases.[1] | Significantly more resistant to nuclease degradation.[1][3] | PS modification extends the half-life of oligonucleotides in biological fluids. While unmodified oligonucleotides can be degraded within minutes in serum, PS-modified oligonucleotides can remain intact for hours to days.[4][5] For instance, extensive degradation of intracellular PO-oligonucleotides is apparent within 4 hours, whereas no detectable degradation of PS-oligonucleotides is observed in the same timeframe.[6] |
| Binding Affinity (to complementary RNA) | Higher binding affinity to target RNA sequences. | Generally lower binding affinity (reduced Tm) compared to PO oligonucleotides. The melting temperature (Tm) of PS-oligonucleotide duplexes can be reduced by as much as 11°C compared to their all-PO counterparts.[7][8] | The sulfur substitution can slightly alter the backbone conformation, leading to a decrease in the thermal stability of the duplex. Copolymers with a mix of PO and PS linkages show intermediate melting temperatures.[7] |
| Protein Binding | Minimal non-specific binding to cellular and plasma proteins. | High propensity for non-specific binding to a wide range of proteins, including albumin and cell surface proteins.[2][7][9] | This increased protein binding of PS oligonucleotides contributes to their longer plasma half-life and enhanced cellular uptake but is also a major contributor to their non-specific effects and toxicity.[2][9] Fully this compound-modified oligonucleotides exhibit much greater cytoplasmic and nuclear protein binding than unmodified or terminally modified oligonucleotides.[2] |
| Cellular Uptake | Poor cellular uptake in the absence of transfection agents.[10][11] | Enhanced cellular uptake compared to PO oligonucleotides.[3][6][10][11] | The increased hydrophobicity and protein binding of PS oligonucleotides facilitate their interaction with the cell membrane and uptake through endocytic pathways.[10] Studies have shown that PS-oligonucleotides have the highest cell binding and uptake, followed by partially modified and then unmodified oligonucleotides.[6] |
| Toxicity | Generally considered non-toxic at typical experimental concentrations. | Can exhibit sequence- and dose-dependent toxicity.[12][13][14] | Toxic effects of PS oligonucleotides can include activation of the complement cascade, prolongation of clotting times, and off-target effects due to non-specific protein binding.[13][14] Mixed backbones containing both PS and PO linkages are being explored to reduce toxicity while maintaining efficacy.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Serum Stability Assay via Gel Electrophoresis
This protocol assesses the stability of oligonucleotides against nuclease degradation in a serum-containing environment.
Materials:
-
Oligonucleotide (PO, PS, or modified)
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
Loading dye (e.g., 6X Orange DNA Loading Dye)
-
Polyacrylamide or agarose gel (concentration depends on oligonucleotide size)
-
TBE or TAE buffer
-
Nucleic acid stain (e.g., SYBR Gold or Ethidium Bromide)
-
Gel documentation system
Procedure:
-
Prepare a stock solution of the oligonucleotide in nuclease-free water or buffer.
-
In a series of microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide at a final concentration (e.g., 1 µM) in a solution of serum (e.g., 50% FBS in PBS).
-
Incubate the tubes at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding loading dye and placing the tube on ice or at -20°C.
-
Load the samples onto the polyacrylamide or agarose gel. Include a lane with the untreated oligonucleotide as a control.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.
-
Stain the gel with the nucleic acid stain according to the manufacturer's instructions.
-
Visualize the gel using a gel documentation system.
-
Analyze the intensity of the full-length oligonucleotide band at each time point. A decrease in intensity indicates degradation.[15][16]
Gel Shift Assay for Protein Binding
This protocol, also known as an Electrophoretic Mobility Shift Assay (EMSA), is used to qualitatively assess the binding of proteins to oligonucleotides.[17][18]
Materials:
-
Radiolabeled or fluorescently labeled oligonucleotide probe (PO or PS)
-
Nuclear or cellular protein extract
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
Unlabeled ("cold") competitor oligonucleotide
-
Native polyacrylamide gel
-
TBE or TGE buffer
-
Autoradiography film or fluorescence imager
Procedure:
-
End-label the oligonucleotide probe with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Prepare binding reactions in microcentrifuge tubes. A typical reaction includes the labeled probe, protein extract, binding buffer, and non-specific competitor DNA.
-
For competition assays, add an excess of unlabeled competitor oligonucleotide to a separate reaction to demonstrate the specificity of the binding.
-
Incubate the reactions at room temperature or 37°C for a specified time (e.g., 20-30 minutes) to allow for protein-DNA complex formation.
-
Load the samples onto a native polyacrylamide gel.
-
Perform electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the complexes.
-
Dry the gel (for radioactive probes) and expose it to autoradiography film, or visualize the gel directly using a fluorescence imager.
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-oligonucleotide complex.[17][18]
Cellular Uptake Analysis by Flow Cytometry
This protocol quantifies the cellular uptake of fluorescently labeled oligonucleotides.[19][20]
Materials:
-
Fluorescently labeled oligonucleotides (PO and PS)
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
-
Propidium iodide or other viability dye (optional)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with the fluorescently labeled oligonucleotides at the desired concentration in complete cell culture medium. Include an untreated control group.
-
Incubate the cells for a specified period (e.g., 4, 24 hours).
-
Wash the cells with PBS to remove any unbound oligonucleotides.
-
For adherent cells, detach them using trypsin-EDTA. Resuspend the cells in PBS or flow cytometry buffer.
-
(Optional) Add a viability dye to distinguish between live and dead cells, as dead cells can non-specifically take up the labeled oligonucleotides.[6]
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
The mean fluorescence intensity of the cell population is proportional to the amount of oligonucleotide taken up by the cells.[19][20]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental processes.
Conclusion
The choice between phosphodiester and this compound backbones for oligonucleotide-based applications is a critical decision that significantly impacts experimental outcomes and therapeutic potential. While the native phosphodiester linkage offers superior binding affinity, its rapid degradation by nucleases often renders it unsuitable for in vivo applications without significant modifications or delivery vehicles. Conversely, the this compound modification provides a robust solution to the challenge of nuclease stability, enhancing the pharmacokinetic profile of oligonucleotides. However, this stability comes at the cost of reduced target affinity and an increased risk of toxicity and off-target effects due to non-specific protein binding.
For many therapeutic applications, a balance is struck by creating chimeric oligonucleotides that incorporate both PS and PO linkages, or by introducing other modifications to the sugar or base to mitigate the drawbacks of a full PS backbone.[3][7][21] Ultimately, the optimal choice of backbone chemistry depends on the specific application, balancing the need for stability, affinity, and a favorable safety profile. The experimental protocols and comparative data presented in this guide provide a foundational framework for making these informed decisions in the design and development of next-generation oligonucleotide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Single-Stranded Phosphorothioated Regions Enhance Cellular Uptake of Cholesterol-Conjugated siRNA but Not Silencing Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The stability, toxicity and effectiveness of unmodified and this compound antisense oligodeoxynucleotides in Xenopus oocytes and embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of cellular binding and uptake of antisense phosphodiester, this compound, and mixed this compound and methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-phosphodiester oligonucleotide co-polymers: assessment for antisense application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural dynamics of therapeutic nucleic acids with this compound backbone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Oligonucleotide Phosphorothioates Enter Cells by Thiol‐Mediated Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Antisense Oligonucleotide Efficiency in Inhibiting Prokaryotic Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the toxicity profiles of ISIS 1082 and ISIS 2105, this compound oligonucleotides, following subacute intradermal administration in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Gel Shift Assay Protocol | Rockland [rockland.com]
- 18. DNA-Protein Interactions/Band Shift Assay Protocols [protocol-online.org]
- 19. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Rational Design of Chimeric Antisense Oligonucleotides on a Mixed PO-PS Backbone for Splice-Switching Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Morpholino and phosphorothioate antisense oligos.
In the landscape of antisense technology, Morpholino and phosphorothioate (PS-ASO) oligonucleotides represent two distinct and widely utilized strategies for modulating gene expression. While both aim to interfere with the translation of specific messenger RNA (mRNA), their fundamental chemical structures, mechanisms of action, and performance characteristics differ significantly. This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal antisense tool for their specific applications.
At a Glance: Key Differences
| Feature | Morpholino Oligos | This compound Antisense Oligos (PS-ASOs) |
| Backbone Chemistry | Charge-neutral phosphorodiamidate morpholino backbone | Negatively charged this compound backbone |
| Mechanism of Action | Steric hindrance of translation or splicing (RNase H-independent) | RNase H-mediated degradation of target mRNA |
| Specificity | High, with minimal off-target effects reported | Prone to off-target effects and non-antisense activities |
| Efficacy in-cell | Effective at nanomolar concentrations | Variable efficacy, often requiring higher concentrations |
| Toxicity | Generally low toxicity | Can exhibit toxicity due to protein binding and immune stimulation |
| Nuclease Resistance | High | High |
Mechanism of Action: A Tale of Two Strategies
The core difference between Morpholinos and PS-ASOs lies in how they achieve gene silencing.
Morpholinos: The Steric Blockers
Morpholinos possess a unique, uncharged backbone of methylenemorpholine rings linked by phosphorodiamidate groups.[1] This structure prevents them from being recognized by cellular enzymes like RNase H.[1][2][3] Instead of degrading their target mRNA, Morpholinos act as a physical barrier, a concept known as "steric blocking".[1][2] By binding to the 5'-untranslated region (UTR) of an mRNA, they can physically obstruct the assembly of the ribosomal initiation complex, thereby preventing translation from starting.[2][3] Alternatively, they can be designed to bind to splice junctions in pre-mRNA, modifying the splicing process to induce exon skipping or inclusion.[3][4]
dot
Figure 1. Mechanism of action of Morpholino oligonucleotides.
This compound ASOs: The Degraders
First-generation antisense oligos, PS-ASOs, feature a modified DNA backbone where a non-bridging oxygen atom in the phosphate group is replaced by sulfur.[5][6] This modification confers resistance to nuclease degradation, a critical feature for in vivo applications.[5] Unlike Morpholinos, PS-ASOs retain the ability to recruit the cellular enzyme RNase H when they bind to a complementary mRNA sequence.[6][7] RNase H then cleaves the RNA strand of the DNA-RNA heteroduplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[6]
dot
Figure 2. Mechanism of action of this compound ASOs.
Performance Comparison: Efficacy and Specificity
Direct comparative studies have highlighted significant differences in the performance of Morpholinos and PS-ASOs, particularly in terms of efficacy and sequence specificity.
In Vitro Efficacy
In cell-free translation systems, both Morpholinos and PS-ASOs can achieve substantial inhibition of their target mRNA.[8] However, in-cell studies have revealed a more nuanced picture. In scrape-loaded HeLa cells, Morpholino oligos demonstrated effective and specific translational inhibition at extracellular concentrations ranging from 30 nM to 3000 nM.[9][10] In contrast, PS-ASOs generally failed to produce significant translational inhibition at concentrations up to 3000 nM in the same system.[9]
| Oligo Type | System | Effective Concentration | Target Inhibition |
| Morpholino | Cell-free | 10 nM | ~50% |
| Cell-free | 100 nM | Near quantitative | |
| In-cell (HeLa) | 30 nM - 3000 nM | Effective and specific | |
| PS-ASO | Cell-free | 10 nM | ~25% |
| Cell-free | 100 nM | Near quantitative | |
| In-cell (HeLa) | up to 3000 nM | Insignificant |
Table based on data from Summerton et al., 1997.[8][9]
Specificity and Off-Target Effects
A critical consideration in antisense experiments is the potential for off-target effects. Studies have shown that Morpholinos exhibit superior sequence specificity compared to PS-ASOs. In a stringent cell-free system, the sequence-specific component of inhibition by a globin-targeted Morpholino remained above 93% even at a concentration of 3000 nM.[8][9] Conversely, the sequence-specific inhibition of a corresponding PS-ASO dropped below 50% at concentrations of 100 nM and above, with significant non-antisense effects observed at 300 nM and higher.[8][9] The charged backbone of PS-ASOs can lead to non-specific binding to cellular proteins, contributing to these off-target effects and potential toxicity.[11][12]
Experimental Protocols
Reproducible and reliable results in antisense experiments hinge on well-defined protocols. Below are methodologies for key experiments used to evaluate and compare Morpholino and PS-ASO performance.
Oligonucleotide Delivery: Scrape-Loading of Adherent Cells
This method facilitates the entry of oligos into the cytoplasm of cultured cells.
-
Cell Culture: Plate adherent cells (e.g., HeLa) in multi-well plates and grow to near confluence.
-
Oligo Preparation: Dissolve Morpholino or PS-ASO in the appropriate culture medium at the desired final concentration.
-
Scrape-Loading: Aspirate the culture medium from the cells. Add the oligo-containing medium to the cells. Gently scrape the cells from the surface of the plate using a cell scraper.
-
Incubation: Incubate the cells with the oligos for a designated period (e.g., 30 minutes to several hours) to allow for uptake.
-
Recovery: Re-plate the cells in fresh, oligo-free medium and allow them to recover before analysis.
Analysis of Splice Modification: Reverse Transcription PCR (RT-PCR)
This technique is used to assess changes in mRNA splicing patterns induced by splice-blocking oligos.[3]
-
RNA Extraction: Following oligo treatment, harvest the cells and extract total RNA using a standard method (e.g., Trizol reagent).
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers.
-
Polymerase Chain Reaction (PCR): Amplify the cDNA region of interest using primers that flank the targeted exon.
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. A shift in the band size or the appearance of a new band indicates successful exon skipping or inclusion.[3]
-
Quantification: The intensity of the bands can be quantified to estimate the percentage of splice modification. For more precise quantification, real-time PCR (qPCR) or digital droplet PCR (ddPCR) can be employed.[13][14]
dot
Figure 3. Experimental workflow for RT-PCR analysis of splicing.
Analysis of Protein Knockdown: Western Blotting
Western blotting is the gold standard for confirming a reduction in target protein levels following treatment with translation-blocking oligos.[3][15]
-
Cell Lysis: Harvest cells after oligo treatment and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).[15]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[15]
-
Immunoblotting:
-
Detection: Add a chemiluminescent or fluorescent substrate and detect the signal using an appropriate imaging system.[15]
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein knockdown.[15]
Conclusion
Morpholino and this compound antisense oligos offer distinct advantages and disadvantages for researchers. Morpholinos, with their steric-blocking mechanism, high specificity, and low toxicity, are an excellent choice for applications requiring precise gene silencing with minimal off-target effects, particularly in developmental biology and for splice modulation.[1][2][11] PS-ASOs, while having a longer history and a different mechanism of action that leads to target degradation, can be less specific and may exhibit higher toxicity.[8][12] The choice between these two powerful tools will ultimately depend on the specific experimental goals, the biological system under investigation, and the tolerance for potential off-target effects. Careful consideration of the data presented in this guide will enable researchers to make an informed decision and design more effective and reliable antisense experiments.
References
- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Morpholino Antisense Oligos | Gene Tools, LLC [gene-tools.com]
- 4. Potential therapeutic applications of antisense morpholino oligonucleotides in modulation of splicing in primary immunodeficiency diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Antisense Oligonucleotides Induce the Formation of Nuclear Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gene-tools.com [gene-tools.com]
- 9. Morpholino and this compound antisense oligomers compared in cell-free and in-cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Morpholino and this compound Antisense Oligomers Compared in Cell-Free and In-Cell Systems | Semantic Scholar [semanticscholar.org]
- 11. izfs.org [izfs.org]
- 12. gene-tools.com [gene-tools.com]
- 13. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Unlocking Longevity: A Comparative Guide to Nuclease Stability of Modified Oligonucleotides
For researchers, scientists, and drug development professionals navigating the world of oligonucleotide therapeutics, enhancing stability against nuclease degradation is a paramount concern. Unmodified oligonucleotides are rapidly cleared in biological systems, limiting their therapeutic efficacy. This guide provides an objective comparison of commonly employed chemical modifications and their impact on nuclease resistance, supported by experimental data and detailed protocols.
The inherent instability of naked DNA and RNA in the presence of ubiquitous nucleases necessitates chemical modifications to prolong their half-life in serum and within cells. These modifications are critical for the development of effective antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. This guide delves into the nuclease stability of various modified oligonucleotides compared to their unmodified counterparts, offering a clear perspective on their relative performance.
Comparative Nuclease Stability: A Data-Driven Overview
The resistance of oligonucleotides to nuclease degradation is often quantified by their half-life (t½) in a relevant biological matrix, such as human serum. The following table summarizes the nuclease stability of various common modifications.
| Oligonucleotide Type | Modification | Half-life in Human Serum (Approximate) | Key Advantages |
| Unmodified DNA | None | ~1.7 - 16 hours[1] | Baseline for comparison |
| Unmodified RNA | None | Rapidly degraded[2][3] | Prone to both chemical and enzymatic degradation[4] |
| Modified | Phosphorothioate (PS) | Significantly increased | Broad nuclease resistance, foundational modification[5] |
| 2'-O-Methyl (2'-OMe) | Increased, often used with PS | Enhanced binding affinity to RNA targets, reduced toxicity compared to PS alone[5][6] | |
| 2'-O-Methoxyethyl (2'-MOE) | Significantly increased | Superior nuclease resistance and binding affinity compared to 2'-OMe[4][5] | |
| Locked Nucleic Acid (LNA) | Highly increased | Unprecedented thermal stability and nuclease resistance[7][8][9][10] | |
| 2'-Fluoro (2'-F) | Increased | Enhanced binding affinity and nuclease resistance[4] | |
| Inverted dT/ddT (3' end cap) | Increased | Protects against 3' exonucleases[1][6] |
Note: Half-life values can vary depending on the specific sequence, the number and position of modifications, and the experimental conditions.
Visualizing the Path to Stability: The Nuclease Stability Assay Workflow
The following diagram illustrates a typical workflow for assessing the nuclease stability of oligonucleotides.
Experimental Protocol: Serum Stability Assay
This protocol provides a standardized method for evaluating the stability of oligonucleotides in serum.[1][3]
1. Materials:
-
Modified and unmodified oligonucleotides (e.g., 5'-labeled with a fluorescent dye)
-
Phosphate-buffered saline (PBS)
-
Loading dye for gel electrophoresis
-
Polyacrylamide gels and electrophoresis apparatus
-
Gel imaging system
-
Optional: HPLC or LC-MS system for quantitative analysis[12][13]
2. Procedure:
-
Oligonucleotide Preparation: Dissolve oligonucleotides in nuclease-free water or buffer to a stock concentration of 25 µM.
-
Reaction Setup: In separate microcentrifuge tubes, add 10 µL of the 25 µM oligonucleotide solution to 90 µL of serum. This creates a final oligonucleotide concentration of 2.5 µM in 90% serum.
-
Incubation: Incubate the tubes at 37°C.[1]
-
Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take an aliquot (e.g., 10 µL) from each reaction tube.
-
Quenching and Storage: Immediately mix the aliquot with an equal volume of a denaturing loading dye and store at -20°C to stop the degradation and prepare for analysis.
-
Analysis by Polyacrylamide Gel Electrophoresis (PAGE):
-
Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20%).
-
Run the gel according to standard procedures.
-
Visualize the bands using a fluorescent gel scanner. The intensity of the full-length oligonucleotide band will decrease over time as it is degraded.
-
-
Data Analysis:
-
Quantify the band intensity of the intact oligonucleotide at each time point.
-
Plot the percentage of intact oligonucleotide remaining versus time.
-
Calculate the half-life (t½), which is the time required for 50% of the oligonucleotide to be degraded.
-
3. Alternative Analysis Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the intact oligonucleotide from its degradation products, offering a more quantitative analysis.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both quantitative data and mass information, allowing for the identification of degradation products.[12][13]
The Impact of Modifications on Nuclease Resistance
This compound (PS) Linkages: The substitution of a non-bridging oxygen with a sulfur atom in the phosphate backbone is one of the most common modifications.[6] This change confers significant resistance to a broad range of nucleases.[5] However, introducing too many PS linkages can sometimes lead to increased toxicity and reduced binding affinity.[14]
2'-Sugar Modifications:
-
2'-O-Methyl (2'-OMe): This modification adds a methyl group to the 2' position of the ribose sugar, which enhances nuclease resistance and increases the binding affinity to RNA targets.[6][15] The combination of 2'-OMe and PS modifications is a widely used strategy to create highly stable and potent oligonucleotides.[15][16]
-
2'-O-Methoxyethyl (2'-MOE): The larger methoxyethyl group at the 2' position provides even greater steric hindrance against nucleases compared to the 2'-OMe modification.[4]
-
2'-Fluoro (2'-F): The fluorine modification at the 2' position increases both nuclease resistance and binding affinity.[4]
Locked Nucleic Acid (LNA): LNA monomers contain a methylene bridge that locks the ribose in an A-form conformation, leading to unprecedented thermal stability and exceptional nuclease resistance.[7][8][9][10][17] Even a few LNA modifications within an oligonucleotide can dramatically increase its half-life.[8]
End-Capping: Modifications at the 3' and/or 5' ends of an oligonucleotide can protect against exonuclease degradation. A common and effective 3' end cap is an inverted deoxythymidine (dT).[6]
Conclusion
The selection of an appropriate modification strategy is a critical step in the development of oligonucleotide-based therapeutics. This guide highlights the significant improvements in nuclease stability that can be achieved through various chemical modifications. By understanding the relative performance of these modifications and employing robust analytical methods such as the serum stability assay, researchers can design and select oligonucleotide candidates with the optimal pharmacokinetic properties for their desired therapeutic application. The continued innovation in oligonucleotide chemistry promises to further enhance their stability and efficacy, paving the way for a new generation of precision medicines.
References
- 1. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synoligo.com [synoligo.com]
- 5. Artificial Intelligence-Driven Design of Antisense Oligonucleotides for Precision Medicine in Neuromuscular Disorders [mdpi.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. pnas.org [pnas.org]
- 8. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 9. Locked vs. unlocked nucleic acids (LNA vs. UNA): contrasting structures work towards common therapeutic goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. This compound Oligonucleotides [sigmaaldrich.com]
- 15. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]
- 16. DNA/2'-O-Methyl RNA Chimera Modification Service - Creative Biolabs [creative-biolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
Phosphorothioate Aptamers vs. Antibodies: A Comparative Guide to Binding Affinity
For researchers, scientists, and drug development professionals, the choice between aptamers and antibodies as affinity reagents is a critical decision. This guide provides an objective comparison of the binding affinity of phosphorothioate-modified aptamers and monoclonal antibodies, supported by experimental data, detailed protocols, and visual workflows to aid in this selection process.
This compound aptamers, synthetic single-stranded oligonucleotides with a modified backbone for nuclease resistance, and monoclonal antibodies, glycoproteins produced by the immune system, are both capable of binding to a wide range of molecular targets with high specificity and affinity. While antibodies have long been the gold standard in research and therapeutics, this compound aptamers are emerging as a powerful alternative with distinct advantages. This guide focuses on a key performance metric: binding affinity, represented by the dissociation constant (Kd), where a lower value indicates a stronger binding interaction.
Quantitative Comparison of Binding Affinity
To provide a clear comparison, the following table summarizes the experimentally determined binding affinities of this compound aptamers and antibodies targeting the same therapeutically relevant protein, Vascular Endothelial Growth Factor (VEGF).
| Affinity Reagent | Target | Dissociation Constant (Kd) | Measurement Technique |
| Pegaptanib Sodium (Macugen®) (this compound RNA Aptamer) | VEGF-A₁₆₅ | 50 pM | Not Specified in Source |
| Ranibizumab (Lucentis®) (Monoclonal Antibody Fragment) | VEGF-A₁₆₅ | 46 pM | Surface Plasmon Resonance (SPR) |
| 21.8 pM (range: 13.8–33.2 pM) | Kinetic Exclusion Assay (KinExA) | ||
| 67 pM | Surface Plasmon Resonance (SPR) | ||
| Bevacizumab (Avastin®) (Monoclonal Antibody) | VEGF-A₁₆₅ | 58 pM | Surface Plasmon Resonance (SPR) |
| 2.2 nM | Not Specified in Source | ||
| SL2-B (this compound DNA Aptamer) | VEGF₁₆₅ Heparin-Binding Domain | 17 µM (for VEGF₁₂₁) | Surface Plasmon Resonance (SPR) |
Note: The data presented is compiled from multiple studies and experimental conditions may vary.
Experimental Methodologies
The determination of binding affinity is paramount in the evaluation of aptamers and antibodies. The following sections detail the protocols for the key experimental techniques used to generate the data in this guide.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for this compound Aptamer Selection
SELEX is an iterative in vitro process used to isolate high-affinity aptamers from a large random library of oligonucleotides. For generating nuclease-resistant this compound aptamers, this compound-modified deoxynucleoside triphosphates (dNTPs) are incorporated during the amplification step.
Protocol:
-
Library Preparation: A single-stranded DNA (ssDNA) library containing a central random region of 20-80 nucleotides flanked by constant primer binding sites is synthesized.
-
Incubation with Target: The ssDNA library is incubated with the target molecule (e.g., VEGF) under specific binding conditions (buffer, temperature, and incubation time).
-
Partitioning: The aptamer-target complexes are separated from the unbound oligonucleotides. This can be achieved using methods such as nitrocellulose filter binding, affinity chromatography, or capillary electrophoresis.
-
Elution: The bound aptamers are eluted from the target.
-
Amplification: The eluted aptamers are amplified by PCR using primers complementary to the constant regions. To introduce this compound modifications, dNTPs are replaced with their this compound analogs (Sp-dNTPαS) during the PCR reaction.
-
Strand Separation: The double-stranded PCR product is treated to generate single-stranded DNA for the next round of selection.
-
Iterative Rounds: Steps 2-6 are repeated for multiple rounds (typically 8-15 rounds), with increasing selection stringency in each round to enrich for the aptamers with the highest affinity.
-
Sequencing and Characterization: The enriched aptamer pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity of the selected this compound aptamers is then characterized using techniques like SPR or ITC.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free optical technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution.
Protocol for Aptamer-Target vs. Antibody-Target Comparison:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization:
-
Aptamer: A biotinylated this compound aptamer is immobilized on a streptavidin-coated sensor chip.
-
Antibody: The antibody is immobilized on the sensor chip via amine coupling.
-
A reference flow cell is prepared without the ligand to subtract non-specific binding.
-
-
Analyte Injection: A series of concentrations of the target protein (e.g., VEGF) in a suitable running buffer are injected over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: The change in the refractive index at the sensor surface, which is proportional to the mass bound, is monitored in real-time to observe the association (analyte binding to ligand) and dissociation (analyte unbinding from ligand) phases.
-
Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol for Aptamer-Target vs. Antibody-Target Comparison:
-
Sample Preparation: The this compound aptamer or antibody and the target protein are extensively dialyzed against the same buffer to minimize buffer mismatch effects.
-
ITC Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.
-
Loading the Cell and Syringe:
-
The sample cell is filled with a solution of the target protein at a known concentration.
-
The injection syringe is filled with a solution of the this compound aptamer or antibody at a concentration typically 10-20 times higher than the target protein concentration.
-
-
Titration: A series of small aliquots of the ligand (aptamer or antibody) are injected into the sample cell containing the target protein. The heat change after each injection is measured relative to a reference cell.
-
Data Acquisition: The raw data, a series of heat-flow peaks, is recorded.
-
Data Analysis: The area under each peak is integrated to determine the heat change per injection. This is then plotted against the molar ratio of ligand to target. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
Visualizing the Molecular and Experimental Landscape
To further elucidate the context of these comparisons, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and the experimental workflows.
A Head-to-Head Comparison: 2'-O-Methyl Phosphorothioate vs. Standard Phosphorothioate Oligonucleotides
In the rapidly advancing field of oligonucleotide therapeutics, chemical modifications are paramount to enhancing stability, efficacy, and safety. Among the most common and foundational modifications are phosphorothioates (PS) and 2'-O-Methyl (2'-OMe) substitutions. This guide provides a detailed side-by-side analysis of 2'-O-Methyl phosphorothioate (2'-OMe PS) and standard this compound (PS) oligonucleotides, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Executive Summary
Standard this compound oligonucleotides are a first-generation modification that significantly enhances nuclease resistance by replacing a non-bridging oxygen with a sulfur atom in the phosphate backbone.[1] This modification is crucial for in vivo applications but can lead to decreased binding affinity and non-specific protein binding, potentially causing toxicity.[1][2] The 2'-O-Methyl modification, a second-generation advancement, involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar.[3] This modification, often used in conjunction with a PS backbone (2'-OMe PS), further increases thermal stability and binding affinity to target RNA, while mitigating some of the non-specific effects associated with PS-only oligos.[2][4] However, the 2'-OMe modification can reduce the ability of antisense oligonucleotides to elicit RNase H-mediated degradation of target mRNA.[4]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing the performance of standard PS and 2'-OMe PS oligonucleotides.
| Parameter | Standard this compound (PS) Oligo | 2'-O-Methyl this compound (2'-OMe PS) Oligo | Key Findings |
| Nuclease Resistance | High resistance to both endo- and exonucleases.[1] | High resistance, particularly to endonucleases. Often requires PS end-capping for full exonuclease protection.[3][5] | Both modifications significantly improve nuclease resistance compared to unmodified oligos. PS provides robust, broad-spectrum protection.[3] |
| Binding Affinity (Tm) | Decreased thermal stability (lower Tm) compared to unmodified DNA/RNA duplexes.[2][4] | Increased thermal stability (higher Tm) of duplexes with complementary RNA.[2][4] | The 2'-OMe modification significantly enhances binding affinity, with a reported increase in Tm of 1.3°C per modified residue.[6] |
| RNase H Activation | Supports RNase H-mediated cleavage of target RNA.[1] | Reduced or no RNase H activation.[4] | Standard PS oligos are suitable for antisense applications requiring RNase H activity, while 2'-OMe PS oligos are not.[1][4] |
| In Vitro Potency (IC50) | IC50 of ~70 nM for vanilloid receptor subtype 1 (VR1) knockdown.[7] | IC50 of ~220 nM for VR1 knockdown, showing lower potency in this specific antisense application.[7] | Potency is highly sequence- and target-dependent. In RNase H-dependent mechanisms, PS oligos are generally more potent.[7][8] |
| Non-specific Protein Binding | Prone to non-specific binding to cellular proteins, which can lead to toxicity.[2][4] | Reduced non-specific protein binding compared to PS oligos.[4] | The 2'-OMe modification can mitigate the non-specific binding and associated toxicity of the PS backbone.[4] |
| Toxicity | Can exhibit sequence-dependent cytotoxicity, potentially through interactions with cellular proteins.[9][10] | Generally less toxic than PS oligos due to reduced non-specific protein binding.[4][11] | The addition of the 2'-OMe modification tends to improve the safety profile of this compound oligonucleotides.[11] |
Experimental Protocols
Detailed methodologies for key comparative experiments are crucial for the interpretation of performance data.
Nuclease Stability Assay
To evaluate and compare the nuclease resistance of standard PS and 2'-OMe PS oligonucleotides, a typical in vitro degradation assay is performed.
-
Oligonucleotide Preparation : Synthesize and purify the standard PS and 2'-OMe PS oligonucleotides of the same sequence.
-
Incubation : Incubate the oligonucleotides (e.g., at a final concentration of 1 µM) in a solution containing nucleases. This can be either a commercially available nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) or in a biological matrix like human serum (e.g., 50% fetal bovine serum) to simulate in vivo conditions.
-
Time Course : Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis : The degradation of the oligonucleotides is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) with SYBR Gold staining or by high-performance liquid chromatography (HPLC). The percentage of intact oligonucleotide at each time point is quantified.
-
Data Interpretation : The half-life of each oligonucleotide is calculated to determine its relative stability.
Thermal Melting (Tm) Analysis
The binding affinity of the oligonucleotides to their complementary RNA target is assessed by measuring the melting temperature (Tm) of the duplex.
-
Duplex Formation : The modified oligonucleotide is annealed with a complementary RNA strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2).
-
UV-Vis Spectrophotometry : The absorbance of the duplex solution at 260 nm is monitored as the temperature is gradually increased (e.g., from 25°C to 95°C at a rate of 1°C/minute) using a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Analysis : The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is identified as the peak of the first derivative of the melting curve.
-
Comparison : The Tm values of the standard PS and 2'-OMe PS duplexes are compared. A higher Tm indicates greater duplex stability and higher binding affinity.[2]
RNase H Cleavage Assay
This assay determines the ability of an antisense oligonucleotide to mediate the degradation of its target RNA by RNase H.
-
Hybridization : A 5'-radiolabeled target RNA is hybridized with the test oligonucleotide (standard PS or 2'-OMe PS) in an appropriate buffer.
-
Enzyme Reaction : Recombinant human RNase H is added to the hybrid solution, and the reaction is incubated at 37°C.
-
Quenching and Analysis : Aliquots are taken at different time points and the reaction is quenched. The RNA cleavage products are then separated by denaturing PAGE and visualized by autoradiography.
-
Quantification : The intensity of the bands corresponding to the full-length RNA and the cleavage products is quantified to determine the percentage of RNA cleavage over time.[4]
Mandatory Visualizations
Signaling and Experimental Workflows
Caption: A generalized workflow for the synthesis, characterization, and in vitro evaluation of modified oligonucleotides.
Caption: Mechanisms of action for standard PS and 2'-OMe PS antisense oligonucleotides.
Conclusion
Both standard this compound and 2'-O-Methyl this compound modifications offer significant advantages over unmodified oligonucleotides for therapeutic applications. The choice between them depends on the desired mechanism of action and therapeutic goal.
-
Standard PS oligonucleotides are the workhorse for applications requiring RNase H-mediated target degradation, offering robust nuclease resistance.[1] However, researchers must be mindful of potential off-target effects and toxicity due to non-specific protein binding.[1][2]
-
2'-OMe PS oligonucleotides provide enhanced binding affinity, increased stability, and a more favorable toxicity profile.[4][11] This makes them ideal for applications that rely on steric blocking, such as splice-switching or translational arrest, where RNase H activity is not required.[12]
The combination of a 2'-OMe modification with a PS backbone represents a significant advancement in oligonucleotide design, offering a versatile tool for researchers to fine-tune the properties of their therapeutic candidates for improved efficacy and safety.
References
- 1. This compound [Ps] Oligo Modifications from Gene Link [genelink.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. 2′-O-methyl-modified this compound antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idtdna.com [idtdna.com]
- 6. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo comparison of 2'-O-methyl this compound and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sequence- and Structure-Dependent Cytotoxicity of this compound and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
Validating Gene Knockdown Specificity for Phosphorothioate-Modified ASOs: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of gene knockdown by phosphorothioate-modified antisense oligonucleotides (ASOs) is paramount for accurate interpretation of experimental results and the development of safe and effective therapeutics. This guide provides a comparative overview of essential validation methods, supported by experimental data and detailed protocols.
This compound (PS) modification of ASOs enhances their nuclease resistance and cellular uptake, but it can also lead to off-target effects through both hybridization-dependent and -independent mechanisms.[1] Therefore, a multi-faceted approach is crucial to confirm that the observed biological phenotype is a direct consequence of on-target gene silencing.
Comparative Overview of Validation Methods
A robust validation strategy for ASO specificity involves a combination of techniques to assess on-target efficiency and potential off-target effects at both the RNA and protein levels. The following table summarizes the key methods, their principles, and their roles in specificity validation.
| Validation Method | Principle | Key Readout | Primary Purpose in ASO Specificity Validation | Alternative Technologies |
| RNA Sequencing (RNA-Seq) | High-throughput sequencing of the entire transcriptome. | Differential gene expression analysis. | Provides a global, unbiased view of all potential off-target gene expression changes. | Microarray Analysis |
| RT-qPCR Array | Reverse transcription followed by quantitative polymerase chain reaction for a predefined set of genes. | Fold change in mRNA expression of selected on- and off-target genes. | Targeted and sensitive quantification of known or predicted off-target transcripts. | Digital PCR |
| Western Blotting | Separation of proteins by size, transfer to a membrane, and detection using specific antibodies. | Changes in the expression level of the target protein and potential off-target proteins. | Confirms that mRNA knockdown translates to a reduction in the corresponding protein. | ELISA, Mass Spectrometry |
| Dose-Response and Toxicity Assays | Treatment of cells with a range of ASO concentrations and assessment of cell viability. | IC50/EC50 values and cell viability curves. | Establishes a therapeutic window and helps distinguish specific knockdown from general cellular toxicity.[2][3] | High-Content Imaging for cytotoxicity markers |
Experimental Design: The Cornerstone of Specificity Validation
A well-designed experiment is critical for unambiguous interpretation of ASO knockdown data. The following diagram illustrates a recommended experimental workflow for validating ASO specificity.
Caption: Workflow for ASO Specificity Validation.
Comparison with Alternative Gene Knockdown Technologies
While ASOs are a powerful tool, other technologies like small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are also widely used for gene silencing. Understanding their differences is key to selecting the appropriate tool and interpreting results.
| Feature | This compound-Modified ASOs | siRNA | shRNA |
| Structure | Single-stranded DNA or RNA[2] | Double-stranded RNA[2] | DNA vector expressing a hairpin RNA |
| Mechanism of Action | RNase H-mediated cleavage or steric hindrance[2] | RNA interference (RNAi) pathway, RISC-mediated cleavage[2] | Processed into siRNA to enter the RNAi pathway |
| Target | Pre-mRNA and mature mRNA[2] | Mature mRNA[2] | Transcribed into shRNA, processed to siRNA targeting mature mRNA |
| Off-Target Effects | Hybridization-dependent and -independent (protein binding)[1] | Primarily hybridization-dependent (seed region mismatches) | Similar to siRNA, plus potential for insertional mutagenesis |
| Delivery | Can be delivered "naked" (gymnotic delivery) or with transfection reagents[4] | Typically requires transfection reagents or formulation in nanoparticles[2] | Requires viral or non-viral vector delivery |
The following diagram illustrates the distinct mechanisms of action of ASOs and siRNAs.
Caption: Mechanisms of ASO and siRNA Action.
Detailed Experimental Protocols
To facilitate the implementation of these validation strategies, detailed protocols for key experiments are provided below.
Protocol 1: RNA-Seq for Global Off-Target Analysis
-
Cell Culture and ASO Transfection:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of transfection.
-
Transfect cells with the on-target ASO(s), mismatch control, scrambled control, and a mock transfection control (transfection reagent only) at the desired concentration.
-
Incubate for 24-48 hours.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a column-based kit or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA).
-
Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the ASO-treated samples compared to controls.
-
Prioritize potential off-targets for further validation based on the degree of complementarity to the ASO sequence and the magnitude of the expression change.[6][7]
-
Protocol 2: RT-qPCR for Targeted Gene Expression Analysis
-
Cell Culture and ASO Transfection:
-
Follow the same procedure as for RNA-Seq.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA as described above.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate for each sample and target gene (on-target and potential off-targets).
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Use a real-time PCR system to perform the amplification.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Protocol 3: Western Blot for Protein Level Validation
-
Cell Culture and ASO Transfection:
-
Follow the same procedure as for RNA-Seq.
-
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and separate them by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression levels.
-
Conclusion
Validating the specificity of this compound-modified ASOs is a critical and multi-step process. By employing a combination of global and targeted molecular biology techniques, along with rigorous experimental design including appropriate controls, researchers can confidently attribute observed biological effects to the on-target knockdown of the intended gene. This comprehensive approach is essential for the generation of reliable data and the successful translation of ASO technology from the laboratory to the clinic.
References
- 1. ASO-mediated knockdown or kinase inhibition of G2019S-Lrrk2 modulates lysosomal tubule-associated antigen presentation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ncardia.com [ncardia.com]
- 5. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 6. researchgate.net [researchgate.net]
- 7. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphorodithioate vs. Phosphorothioate: A Comparative Guide to Nuclease Resistance in Oligonucleotides
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of oligonucleotide therapeutics is a critical objective. This guide provides a detailed comparison of two fundamental backbone modifications that confer nuclease resistance: phosphorodithioate (PS2) and phosphorothioate (PS).
The native phosphodiester bonds of DNA and RNA are rapidly degraded by endo- and exonucleases present in serum and within cells. To overcome this limitation and improve therapeutic efficacy, chemical modifications to the oligonucleotide backbone are employed. The replacement of one or both non-bridging oxygen atoms in the phosphate linkage with sulfur gives rise to this compound (PS) and phosphorodithioate (PS2) oligonucleotides, respectively. These modifications significantly enhance resistance to nuclease-mediated hydrolysis.
Quantitative Comparison of Nuclease Resistance
The following table summarizes the known stability characteristics of these modifications.
| Modification Type | Structure | Key Features Related to Nuclease Resistance | Half-life in Serum/Plasma |
| This compound (PS) | A single non-bridging oxygen is replaced by sulfur, creating a chiral center at the phosphorus atom. | Provides substantial protection against both endo- and exonucleases.[2][3][4] The Sp stereoisomer generally shows greater resistance to 3'-exonucleases.[4] | Variable, typically ranging from several hours to days, depending on the extent of modification, sequence, and biological medium.[5][6] For example, a 25-mer PS-oligonucleotide showed a biphasic elimination with a long half-life of 35 to 50 hours in animals.[6] |
| Phosphorodithioate (PS2) | Both non-bridging oxygen atoms are replaced by sulfur, resulting in an achiral phosphorus center. | Offers even greater stability against nucleases than this compound modifications.[1][3] Often described as being completely resistant to nuclease degradation.[1] | Expected to be significantly longer than that of PS-modified oligonucleotides, though specific comparative half-life data is limited. |
Mechanism of Enhanced Nuclease Resistance
The increased stability of both PS and PS2 oligonucleotides stems from the altered chemical properties of the phosphate backbone. The substitution of oxygen with the larger sulfur atom creates steric hindrance, which impedes the approach and binding of nuclease enzymes. Furthermore, the change in the electronic properties of the internucleotide linkage makes it a less favorable substrate for enzymatic hydrolysis. The presence of two sulfur atoms in the PS2 linkage provides a greater degree of steric shielding and electronic alteration, leading to its enhanced stability over the single-sulfur PS modification.
References
- 1. phosphorodithioate dT (PS2) Oligo Modifications from Gene Link [genelink.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synoligo.com [synoligo.com]
- 5. Stability of antisense DNA oligodeoxynucleotide analogs in cellular extracts and sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Window of Phosphorothioate Drugs and Other Nucleic Acid Therapies
For Researchers, Scientists, and Drug Development Professionals
The advent of nucleic acid-based therapeutics has opened new frontiers in medicine, offering the potential to target disease-causing genes with high specificity. Among these, phosphorothioate (PS)-modified oligonucleotides have been a cornerstone of antisense technology. This guide provides an objective comparison of the therapeutic window of this compound drugs, primarily antisense oligonucleotides (ASOs), with other major nucleic acid therapies, namely small interfering RNAs (siRNAs) and aptamers. The assessment is supported by experimental data to aid researchers in the selection and development of next-generation genetic drugs.
Executive Summary
This compound-modified oligonucleotides exhibit a variable therapeutic window influenced by their chemical modifications, sequence, and delivery method. While the PS backbone enhances nuclease resistance and cellular uptake, it is also associated with class-specific toxicities, including hepatotoxicity, nephrotoxicity, thrombocytopenia, and complement activation.[1][2] Compared to siRNAs, PS-ASOs may have a narrower therapeutic index in some applications due to these off-target effects.[3] Aptamers, with their unique three-dimensional structures, generally exhibit low toxicity.[4] However, quantitative comparisons of the therapeutic window across these platforms are often application-specific and depend heavily on the target, tissue, and delivery strategy.
Quantitative Comparison of Therapeutic Windows
The therapeutic window is a measure of a drug's safety and efficacy, often expressed as the therapeutic index (TI), the ratio of the toxic dose to the effective dose. A wider therapeutic window indicates a safer drug. The following tables summarize quantitative data from preclinical and clinical studies to compare the therapeutic profiles of PS-ASOs, siRNAs, and aptamers. It is important to note that direct head-to-head comparisons are limited, and data is often specific to the drug, target, and model system.
Table 1: Comparative Efficacy and Toxicity of Nucleic Acid Therapies
| Therapeutic Modality | Drug Example (Target) | Model System | Effective Dose (ED50) / Effective Concentration (EC50) | Toxic Dose (TD50) / Toxic Concentration (TC50) | Therapeutic Index (Approx.) | Key Toxicities Observed | Reference(s) |
| This compound ASO | Inotersen (TTR) | Human (hATTR amyloidosis with polyneuropathy) | N/A (Clinical dose: 300 mg weekly) | N/A | Undetermined | Thrombocytopenia, Glomerulonephritis | [5] |
| This compound ASO | ISIS 481464 (STAT3) | Cynomolgus Monkey | >30 mg/kg/week (up to 90% protein reduction) | >30 mg/kg/week (minimal tubular degeneration) | Narrow | Mild tubular degeneration, transient APTT elevation, complement activation | [6] |
| This compound ASO | LNA-modified ASO (Various targets) | Mouse | 5-15 mg/kg/week | >30 mg/kg (cumulative dose leading to elevated ALT) | Variable | Hepatotoxicity (elevated ALT) | [7] |
| siRNA (LNP) | Patisiran (TTR) | Human (hATTR amyloidosis with polyneuropathy) | N/A (Clinical dose: 0.3 mg/kg every 3 weeks) | N/A | Undetermined | Infusion-related reactions | [5][8] |
| siRNA (LNP) | KRASG12D siRNA | Mouse (Orthotopic PANC-1 tumor) | 0.15-0.20 µg per injection (every other day) | Not reported | Undetermined | Not reported | [9] |
| Aptamer | Fentanyl-binding aptamers | In vitro | KD: nM to µM range | Not applicable | Not applicable | Not applicable | [10] |
| Aptamer | Ovarian cancer cell-binding aptamer | Mouse (NOD/SCID tumor model) | KD: 29.24 - 158 nM (in vitro) | Not reported | Undetermined | Not reported | [11] |
Note: N/A indicates that the data was not available in a quantitative format in the cited literature. The therapeutic index is often difficult to determine precisely from clinical data.
Table 2: Pharmacokinetic Properties of Nucleic Acid Therapies
| Therapeutic Modality | Key Chemical Modifications | Plasma Half-life | Primary Tissue Distribution | Clearance Mechanism | Reference(s) |
| This compound ASO | This compound backbone, 2'-O-Methoxyethyl (MOE), cEt, LNA | Days to weeks | Liver, Kidney, Bone Marrow | Nuclease degradation | [5][12] |
| siRNA (LNP) | 2'-O-methyl, 2'-fluoro, GalNAc conjugation | Hours (can be extended with formulation) | Liver (with LNP or GalNAc) | Nuclease degradation | [3][13] |
| Aptamer | 2'-O-methyl, PEGylation | Minutes to hours (can be extended with modification) | Rapidly cleared by kidneys unless modified | Renal filtration, nuclease degradation | [14][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic windows. Below are summaries of key experimental protocols cited in the literature for evaluating the efficacy and toxicity of nucleic acid therapies.
In Vivo Efficacy Assessment: Quantification of Target mRNA Reduction
This protocol describes a general method for quantifying the reduction of target mRNA in tissues following treatment with ASOs or siRNAs.
Objective: To determine the dose-dependent efficacy of a nucleic acid therapeutic by measuring the level of target mRNA in a specific tissue.
Materials:
-
Test animals (e.g., mice, rats)
-
Nucleic acid therapeutic (ASO or siRNA)
-
Saline or appropriate vehicle control
-
Tissue homogenization buffer (e.g., TRIzol)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers/probes specific to the target and a housekeeping gene
Procedure:
-
Animal Dosing: Administer the nucleic acid therapeutic to animals at various dose levels via the intended route (e.g., intravenous, subcutaneous). Include a vehicle-treated control group.[17]
-
Tissue Collection: At a predetermined time point post-dosing, euthanize the animals and collect the target tissues.
-
RNA Extraction: Homogenize the tissues and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for the target mRNA and a stable housekeeping gene (for normalization).[17]
-
Data Analysis: Calculate the relative expression of the target mRNA in treated groups compared to the control group using the ΔΔCt method. Plot the dose-response curve to determine the ED50.
In Vitro Hepatotoxicity Assessment
This protocol outlines an in vitro method to screen for the hepatotoxic potential of oligonucleotides using primary hepatocytes.[18][19][20][21]
Objective: To assess the cytotoxicity of nucleic acid therapeutics in primary hepatocytes as a predictor of in vivo hepatotoxicity.
Materials:
-
Primary hepatocytes (mouse or human)
-
Hepatocyte culture medium
-
Test oligonucleotides
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
ATP quantification assay kit (e.g., CellTiter-Glo)
-
Caspase-3/7 activity assay kit
Procedure:
-
Cell Seeding: Plate freshly isolated or cryopreserved primary hepatocytes in collagen-coated plates and allow them to attach.
-
Oligonucleotide Treatment: Treat the hepatocytes with various concentrations of the test oligonucleotides without any transfection reagents (gymnotic delivery).[18]
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Cytotoxicity Measurement:
-
Data Analysis: Normalize the results to vehicle-treated control cells and generate dose-response curves to determine the TC50.
In Vivo Nephrotoxicity Assessment
This protocol describes methods for evaluating the potential renal toxicity of oligonucleotides in animal models.[22][23]
Objective: To assess the impact of nucleic acid therapeutics on kidney function and histology in vivo.
Materials:
-
Test animals (e.g., mice, monkeys)
-
Test oligonucleotides
-
Metabolic cages for urine collection
-
Assay kits for urinary biomarkers (total protein, albumin, creatinine, kidney injury biomarkers like KIM-1)
-
Reagents for serum biomarker analysis (BUN, creatinine)
-
Histology reagents (formalin, paraffin, stains)
Procedure:
-
Animal Dosing: Administer the oligonucleotide to animals, often in escalating doses or for an extended period.[22]
-
Urine and Blood Collection: Collect urine and blood samples at baseline and at various time points during the study.
-
Biomarker Analysis:
-
Histopathology: At the end of the study, euthanize the animals, collect the kidneys, and fix them in formalin. Process the tissues for histopathological examination, looking for signs of tubular degeneration, inflammation, or other abnormalities.[22]
-
Data Analysis: Compare the biomarker levels and histopathological findings in treated animals to those in control animals.
Assessment of Complement Activation
This protocol details a method to measure complement activation in vitro, a known toxicity of this compound oligonucleotides.[8][24][25][26][27]
Objective: To quantify the activation of the alternative complement pathway by oligonucleotides in serum.
Materials:
-
Human or non-human primate serum
-
Test oligonucleotides
-
Positive control (e.g., cobra venom factor)
-
ELISA kits for complement split products (e.g., Bb, C3a, C5a)
Procedure:
-
Serum Incubation: Incubate the test oligonucleotide at various concentrations in serum for a defined period (e.g., 1 hour) at 37°C.[24]
-
ELISA Measurement: Use specific ELISA kits to measure the concentrations of the complement split products Bb, C3a, and C5a in the treated serum samples.[24]
-
Data Analysis: Compare the levels of complement activation products in the oligonucleotide-treated samples to those in the negative control (serum alone) and positive control samples.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action and toxicity of nucleic acid therapies can aid in understanding their mechanisms. The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.
Mechanism of Action: ASO vs. siRNA
Caption: Mechanisms of gene silencing by this compound ASOs and siRNAs.
Experimental Workflow for Preclinical Toxicity Assessment
Caption: A typical preclinical workflow for assessing the toxicity of nucleic acid therapies.
This compound-Induced Alternative Complement Pathway Activation
Caption: Simplified diagram of the alternative complement pathway activated by PS-ASOs.
Potential Mechanisms of this compound-Induced Thrombocytopenia
Caption: Proposed signaling pathways involved in PS-ASO-induced platelet activation and thrombocytopenia.
Conclusion
The therapeutic window of this compound drugs is a complex interplay of their chemistry, sequence, and the biological system in which they are applied. While the PS modification has been instrumental in the development of antisense technology, it also introduces specific toxicity concerns that must be carefully managed. Newer generations of ASOs with modified sugars and alternative backbone chemistries aim to improve the therapeutic index.[5] siRNAs, particularly when formulated in lipid nanoparticles or conjugated with targeting ligands like GalNAc, have demonstrated a favorable safety profile, especially for liver-targeted therapies.[13] Aptamers hold promise due to their high specificity and generally low immunogenicity, though their pharmacokinetic properties often require significant modification to be therapeutically viable.[15]
For researchers and drug developers, a thorough preclinical safety assessment, including the in vitro and in vivo assays outlined in this guide, is essential for selecting and optimizing nucleic acid therapeutic candidates. The choice between PS-ASOs, siRNAs, and aptamers will ultimately depend on the specific therapeutic application, the target organ, and the desired balance between efficacy and safety. Continued research into the molecular mechanisms of both on-target efficacy and off-target toxicity will be crucial for widening the therapeutic window of all nucleic acid-based medicines.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Antisense oligonucleotides and nucleic acids generate hypersensitive platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding In Vivo Fate of Nucleic Acid and Gene Medicines for the Rational Design of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aptamers as targeted therapeutics: current potential and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Hepatotoxic Potential of Therapeutic Oligonucleotides Can Be Predicted from Their Sequence and Modification Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. svarlifescience.com [svarlifescience.com]
- 9. Lipid-based nucleic acid therapeutics with in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput quantitative binding analysis of DNA aptamers using exonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Perspectives on Aptamers as Diagnostic Tools and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gene mutations in the PI3K/Akt signaling pathway were related to immune thrombocytopenia pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aptamers: A Review of Their Chemical Properties and Modifications for Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantifying the activity profile of ASO and siRNA conjugates in glioblastoma xenograft tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs | PLOS One [journals.plos.org]
- 19. In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Assessment of the Hepatotoxicity Potential of Therapeutic Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of the renal effects of an antisense this compound oligodeoxynucleotide in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hycultbiotech.com [hycultbiotech.com]
- 26. Qualitative Analysis of Total Complement Activation by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Phosphorothioate Oligonucleotide Designs: Quantifying and Mitigating Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
The therapeutic use of synthetic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), holds immense promise for targeting disease-associated genes. A key chemical modification that enhances the stability and cellular uptake of these molecules is the phosphorothioate (PS) linkage, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur. However, this modification is also associated with off-target effects, which can be broadly categorized as hybridization-dependent and hybridization-independent. Understanding and quantifying these effects is paramount for the design of safe and effective oligonucleotide therapeutics.
This guide provides a comparative analysis of different this compound oligonucleotide designs, focusing on their off-target effect profiles. We present quantitative data from key studies, detailed experimental protocols for assessing off-target effects, and visual representations of relevant cellular pathways and experimental workflows.
Quantitative Analysis of Off-Target Effects
The off-target effects of this compound oligonucleotides are influenced by several design parameters, including the extent of PS modification, the presence of other chemical modifications (e.g., 2'-O-methyl, Locked Nucleic Acid), and the stereochemistry of the PS linkage. The following tables summarize quantitative data from studies comparing these different designs.
Table 1: Comparison of Off-Target Effects for Fully vs. Partially Phosphorothioated ASOs
| Oligo Design | Target Gene | Off-Target Effects (mRNA Level) | Key Findings |
| Fully Phosphorothioated (PS) ASO | N-myc | Dose-dependent inhibition of target, but sequence specificity is limited to a narrow concentration range. At higher concentrations, significant off-target effects are observed. | Partial PS modification offers a broader therapeutic window with improved sequence specificity.[1] |
| Partially Phosphorothioated (3'-end) ASO | N-myc | Dose-dependent and sequence-specific inhibition of target mRNA over a broader concentration range compared to fully PS ASOs. | Reduced non-specific protein binding is a likely contributor to the improved specificity of partially modified oligos. |
Table 2: Impact of Additional Chemical Modifications on Off-Target Effects of PS-Oligos
| Oligo Design | Target Gene | Off-Target Effects Profile | Key Findings |
| This compound (PS) only ASO | bcl-2 | Higher incidence of non-specific growth inhibitory effects and greater binding to proteins like human replication protein A.[2][3][4] | The addition of 2'-O-methyl modifications reduces non-specific effects associated with the PS backbone.[2][3][4] |
| PS with 2'-O-methyl (Me-S-ODN) | bcl-2 | Reduced toxic growth inhibitory effects and less prone to non-specific protein binding compared to PS-only ASOs.[2][3][4] | 2'-O-methyl modification enhances the stability of the oligo-RNA duplex, which can compensate for a reduced RNase H activation. |
| PS with Locked Nucleic Acid (LNA) Gapmer | Apob, Pcsk9 | Can induce hepatotoxicity. The number of off-target transcripts is related to the binding affinity of the ASO.[5] | Optimizing the length and LNA modification pattern can be a strategy to design highly sequence-specific gapmers.[5] |
Table 3: Influence of this compound Stereochemistry on siRNA Off-Target Effects
| Oligo Design | Target Gene | Impact on In Vivo Activity | Key Findings |
| Stereo-random PS-siRNA | Antithrombin-3 (AT3) | Standard efficacy, but represents a mix of active and inactive isomers. | The stereochemistry of the PS linkage dramatically affects in vivo activity, with only a small percentage of isomers being as efficacious as the stereorandom control.[6][7] |
| Stereopure PS-siRNA (Specific Isomers) | Antithrombin-3 (AT3) | Activity is highly dependent on the specific isomer. For example, G1R stereochemistry is critical for high efficacy. | Controlling the PS chirality is a key parameter for designing siRNAs with improved therapeutic profiles. |
| Stereopure PS-siRNA (Rp at 5' and Sp at 3' of antisense strand) | Transthyretin (TTR) | Improved pharmacokinetic and pharmacodynamic properties in a mouse model. | Specific stereoisomers at the termini of the antisense strand can enhance Argonaute 2 (Ago2) loading and metabolic stability.[8][9] |
Experimental Protocols for Off-Target Effect Analysis
Accurate quantification of off-target effects is crucial for the preclinical safety assessment of oligonucleotide therapeutics. Below are detailed methodologies for key experiments.
RNA-Seq for Global Off-Target Transcriptome Analysis
Objective: To identify all potential hybridization-dependent off-target effects by analyzing changes in the entire transcriptome following oligonucleotide treatment.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., human cell lines like HeLa or HepG2) at a desired density and allow them to adhere overnight.
-
Transfect cells with the this compound oligonucleotide of interest and appropriate controls (e.g., a scrambled sequence with the same chemical modifications, mock transfection) using a suitable transfection reagent (e.g., Lipofectamine).
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for oligonucleotide uptake and target engagement.
-
-
RNA Extraction and Quality Control:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the total RNA, which typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing (e.g., using an Illumina platform) to generate short reads of the cDNA library.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads and align them to a reference genome.
-
Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or downregulated in the oligonucleotide-treated samples compared to controls.
-
Use bioinformatics tools to predict potential off-target binding sites of the oligonucleotide in the differentially expressed genes.[10][11][12][13]
-
Quantitative PCR (qPCR) for Validation of Off-Target Hits
Objective: To validate and quantify the expression changes of specific off-target genes identified from RNA-seq or in silico predictions.
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells as described for RNA-seq.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Set up qPCR reactions using a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe), cDNA template, and primers specific to the off-target gene of interest and a stable housekeeping gene (for normalization).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
Western Blot for Protein-Level Off-Target Analysis
Objective: To determine if changes in off-target mRNA levels translate to changes in protein expression.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Lyse treated and control cells in a lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration in the lysates using a protein assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the off-target protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
References
- 1. Antisense inhibitory effect: a comparison between 3'-partial and full this compound antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′-O-methyl-modified this compound antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O-methyl-modified this compound antisense oligonucleotides have reduced non-specific effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of this compound Chirality on Double-Stranded siRNAs: A Systematic Evaluation of Stereopure siRNA Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Chirality matters: stereo-defined this compound linkages at the termini of small interfering RNAs improve pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
LNA Gapmers Outshine Phosphorothioate-Only Designs in Antisense Applications: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of antisense oligonucleotides (ASOs), the choice of chemical modification is paramount to achieving potent and durable gene silencing. This guide provides a head-to-head comparison of Locked Nucleic Acid (LNA) gapmers and traditional phosphorothioate-only (PS-only) ASO designs, supported by experimental data, to inform the selection of the optimal therapeutic candidate.
LNA gapmers have emerged as a powerful class of ASOs, demonstrating significant advantages over their PS-only counterparts in key performance metrics. These advantages primarily stem from the unique structural properties of LNA nucleotides, which confer enhanced binding affinity and nuclease resistance.
Mechanism of Action: A Shared Pathway with a Critical Difference
Both LNA gapmers and PS-only ASOs are designed to bind to a target mRNA sequence through Watson-Crick base pairing.[1] This binding event recruits the cellular enzyme RNase H1, which then cleaves the mRNA strand, leading to the downregulation of the target protein.[2][3]
The fundamental design of a "gapmer" ASO consists of a central "gap" of DNA nucleotides flanked by "wings" of modified nucleic acids.[2] This structure is crucial for RNase H1 activity, which recognizes the DNA:RNA hybrid.[4] In PS-only designs, the entire oligonucleotide backbone consists of this compound linkages to improve nuclease resistance.[5] LNA gapmers also utilize a this compound backbone but incorporate LNA modifications in the wing regions.[6] This strategic placement of LNAs significantly enhances the ASO's properties.
Caption: RNase H-mediated gene silencing pathway for LNA gapmers and PS-only ASOs.
Performance Benchmark: LNA Gapmers vs. PS-Only ASOs
Experimental data consistently demonstrates the superior performance of LNA gapmers across several critical parameters.
| Performance Metric | LNA Gapmer | This compound-Only | Advantage |
| Binding Affinity (ΔTm per modification) | +1.5 to +4°C[4] | Decreased[4] | LNA |
| In Vitro Potency (IC50) | ~0.4 nM[7] | ~70 nM[7] | LNA (175-fold more potent) |
| Serum Stability (t1/2 in human serum) | ~15 hours[4] | ~10 hours[4] | LNA |
| Nuclease Resistance | High[8] | Moderate[9] | LNA |
| Off-target Effects | Can occur, sequence-dependent[10] | Can occur, often due to non-specific protein binding[11] | Sequence design is critical for both |
| Toxicity | Potential for hepatotoxicity, sequence and design dependent[10][12] | Generally lower than LNA, but can have class-related toxicities[11] | Design and sequence optimization are key |
Key Experimental Findings
A study comparing different antisense strategies found that an LNA gapmer was the most efficient single-stranded ASO, with an IC50 of 0.4 nM, which was 175-fold lower than that of the corresponding this compound-only oligonucleotide (IC50 ~70 nM).[7] This highlights the significantly enhanced potency of LNA-modified ASOs.
Furthermore, research on the stability of these oligonucleotides in human serum showed that chimeric LNA/DNA oligonucleotides are more stable than isosequential phosphorothioates.[4] LNA gapmers exhibited a half-life of approximately 15 hours, compared to 10 hours for the PS-only design.[4] This increased stability translates to a more prolonged duration of action in vivo.
The enhanced binding affinity of LNA gapmers is a direct result of the LNA modification, which locks the sugar moiety in an RNA-like conformation, leading to a more stable duplex with the target mRNA.[2] This increased affinity correlates with a higher rate of RNase H-mediated cleavage of the target RNA.[4]
Experimental Protocols
To facilitate the direct comparison of LNA gapmers and PS-only designs, the following standardized experimental protocols are recommended.
Caption: General experimental workflow for comparing antisense oligonucleotides.
In Vitro Knockdown Efficiency (IC50 Determination)
Objective: To determine the concentration of ASO required to inhibit 50% of the target mRNA expression.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or a relevant cell line) in 24-well plates and grow to 70-80% confluency.
-
ASO Transfection: Prepare a serial dilution of both the LNA gapmer and the PS-only ASO. Transfect the cells with the ASOs using a suitable transfection reagent (e.g., Lipofectamine). Include a negative control (scrambled sequence) and a mock transfection control.
-
Incubation: Incubate the cells for 24-48 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol).
-
RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the expression level of the target mRNA. Normalize the target gene expression to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Plot the percentage of target mRNA expression against the log of the ASO concentration. Fit the data to a dose-response curve to determine the IC50 value.
Thermal Stability Analysis (Tm Measurement)
Objective: To measure the melting temperature (Tm) of the ASO:RNA duplex, which is an indicator of binding affinity.
Methodology:
-
Oligonucleotide Preparation: Anneal the ASO (LNA gapmer or PS-only) with a complementary RNA oligonucleotide in a suitable buffer (e.g., saline-sodium citrate buffer).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature controller.
-
Melting Curve Analysis: Slowly increase the temperature of the sample (e.g., 1°C/minute) and monitor the change in absorbance at 260 nm.
-
Data Analysis: The Tm is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the peak of the first derivative of the melting curve.
Serum Stability Assessment
Objective: To evaluate the resistance of the ASOs to nuclease degradation in the presence of serum.
Methodology:
-
Incubation: Incubate the LNA gapmer and PS-only ASO in human serum (e.g., 90% human serum) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 12, 24 hours).
-
Analysis: Stop the degradation by adding a suitable denaturing agent. Analyze the integrity of the ASOs at each time point using gel electrophoresis (e.g., polyacrylamide gel electrophoresis) or an HPLC-based method.
-
Data Analysis: Quantify the amount of intact ASO at each time point. Plot the percentage of intact ASO against time and fit the data to an exponential decay curve to determine the half-life (t1/2).
Conclusion
The strategic incorporation of LNA nucleotides into a this compound backbone provides LNA gapmers with a distinct advantage over traditional PS-only ASO designs. Their superior binding affinity, enhanced potency, and increased nuclease resistance make them a more robust and efficient choice for therapeutic gene silencing applications. While considerations for potential toxicity are important for both platforms and require careful sequence design and screening, the overall performance profile of LNA gapmers positions them as a leading technology in the field of antisense therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gapmer - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Antisense Oligonucleotides Induce the Formation of Nuclear Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of combinations of gapmer antisense oligonucleotides on the target reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 11. assaygenie.com [assaygenie.com]
- 12. Structure Activity Relationships of α-L-LNA Modified this compound Gapmer Antisense Oligonucleotides in Animals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phosphorothioate Waste: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of phosphorothioate compounds is critical for ensuring laboratory safety and environmental protection. These compounds, widely used in antisense oligonucleotide synthesis and as pesticides, require careful handling due to their potential toxicity. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound-containing waste streams, empowering laboratories to manage these materials responsibly and in compliance with regulations.
Immediate Safety Precautions
Before handling any this compound waste, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. All handling of concentrated this compound waste should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.
Waste Identification and Segregation
Proper segregation of waste streams is the first and most critical step in the disposal process. Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Common this compound Waste Streams in a Laboratory Setting:
-
Aqueous Waste: Dilute solutions from experimental procedures, buffer washes, and HPLC purification of this compound oligonucleotides.
-
Organic Solvent Waste: Concentrated solutions containing phosphorothioates dissolved in organic solvents, such as acetonitrile from oligonucleotide synthesis.
-
Solid Waste: Contaminated consumables like pipette tips, tubes, gloves, and solid reagents such as Phenylacetyl Disulfide (PADS) or Beaucage reagent.
-
Unused or Expired Reagents: Pure or formulated this compound compounds that are no longer needed.
Disposal Procedures by Waste Type
Aqueous this compound Waste
-
Collection: Collect all aqueous waste containing phosphorothioates in a clearly labeled, leak-proof, and chemically compatible container. The container should be marked as "Hazardous Waste: Aqueous this compound Waste".
-
pH Adjustment: If the waste is acidic or basic, neutralize it to a pH between 6.0 and 8.0. Be cautious as neutralization can generate heat.
-
Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Once the container is full, submit a chemical waste pickup request to your institution's EHS department. Do not pour aqueous this compound waste down the drain unless you have explicit approval from your EHS department, as this can harm aquatic life and may be in violation of local regulations.[1][2]
Organic Solvent this compound Waste
-
Collection: Collect organic solvent waste containing phosphorothioates in a designated, properly labeled, and sealed waste container. The container should be compatible with the organic solvents used (e.g., a polyethylene-lined steel can for flammable solvents). Label the container "Hazardous Waste: Organic this compound Waste" and list all solvent components.
-
Storage: Store in a well-ventilated area, away from sources of ignition.[1]
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS department.
Solid this compound Waste
-
Collection: Place all contaminated solid waste, including gloves, pipette tips, and empty reagent containers, into a designated, durable, and sealed plastic bag or container. Label it as "Hazardous Waste: Solid this compound Waste".
-
Decontamination of Empty Containers: Empty containers of this compound reagents should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid hazardous waste.
-
Storage: Store the sealed container in the satellite accumulation area.
-
Disposal Request: Request a pickup from your EHS department for final disposal.
Quantitative Data Summary for Common this compound-Related Reagents
| Reagent Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Hazards | Recommended Storage Conditions |
| Phenylacetyl Disulfide (PADS) | C₁₆H₁₄O₂S₂ | 302.41 | Stench, Irritant | Store in a cool, dry, well-ventilated area away from incompatible materials. |
| Beaucage Reagent | C₇H₄O₃S₂ | 200.23 | Stench, Irritant | Keep refrigerated. Keep container tightly closed in a dry and well-ventilated place. |
| O,O,S-Trimethyl this compound | C₃H₉O₃PS | 156.14 | Flammable, Toxic | Keep container tightly closed in a dry and well-ventilated place. |
| Triphenyl phosphorothionate | C₁₈H₁₅O₃PS | 342.35 | Toxic to aquatic life | Keep container tightly closed in a dry and well-ventilated place. |
Experimental Protocol: Neutralization of Acidic Aqueous this compound Waste
This protocol outlines a general procedure for neutralizing acidic aqueous waste containing phosphorothioates before disposal.
Materials:
-
Aqueous this compound waste in a suitable container.
-
Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).
-
pH indicator strips or a calibrated pH meter.
-
Stir bar and stir plate.
-
Personal Protective Equipment (PPE).
Procedure:
-
Place the waste container in a secondary containment bin within a chemical fume hood.
-
Add a stir bar to the waste container and begin gentle stirring.
-
Slowly add small portions of sodium bicarbonate or dropwise add dilute sodium hydroxide to the waste solution.
-
After each addition, allow the solution to mix thoroughly and check the pH using a pH strip or meter.
-
Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, securely cap the container and affix a hazardous waste label.
-
Store the container in the satellite accumulation area and arrange for disposal through your EHS department.
Logical Workflow for this compound Waste Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
